4-[(4-Fluorophenyl)methylene]piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylidene]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,9,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXMRTHXSVWNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572991 | |
| Record name | 4-[(4-Fluorophenyl)methylidene]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661452-53-5 | |
| Record name | 4-[(4-Fluorophenyl)methylidene]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 4-[(4-Fluorophenyl)methylene]piperidine
This document provides an in-depth technical guide for the synthesis and characterization of 4-[(4-Fluorophenyl)methylene]piperidine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This guide is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, offering not just protocols, but the underlying scientific rationale for key methodological choices. The procedures outlined herein are designed to be robust and self-validating, ensuring reproducibility and high-quality outcomes.
Strategic Importance in Drug Discovery
The this compound moiety is a privileged structure in modern pharmacology. The piperidine ring is a ubiquitous structural motif in numerous FDA-approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The exocyclic double bond introduces conformational rigidity, while the 4-fluorophenyl group is a common bioisostere for a phenyl ring, often used to enhance binding affinity and modulate metabolic properties, particularly resistance to oxidative metabolism.[1][2] Consequently, this scaffold serves as a critical intermediate for synthesizing a wide range of biologically active compounds, including dopamine transporter (DAT) inhibitors and antagonists for G-protein coupled receptors like the CCR5 receptor.[3]
Recommended Synthetic Pathway: The Horner-Wadsworth-Emmons Olefination
While several olefination methods exist, the Horner-Wadsworth-Emmons (HWE) reaction is the superior choice for synthesizing the target compound from a ketone precursor.[4][5][6]
Causality for Method Selection (Expertise & Experience):
-
Superior Purification: Unlike the classic Wittig reaction which produces triphenylphosphine oxide as a byproduct, the HWE reaction generates a water-soluble phosphate ester.[6] This significantly simplifies the purification process, as the byproduct can be easily removed with a simple aqueous wash, avoiding the often-difficult chromatographic separation from triphenylphosphine oxide.
-
Enhanced Nucleophilicity: The phosphonate carbanion used in the HWE reaction is generally more nucleophilic than the corresponding phosphonium ylide, leading to more efficient reactions with sterically hindered or less reactive ketones like N-protected 4-piperidones.[6]
-
Stereochemical Control: The HWE reaction typically shows a strong preference for the formation of the (E)-alkene, which is often the desired isomer in drug design for geometric and steric reasons.[6]
To prevent unwanted side reactions at the piperidine nitrogen, it is essential to employ a protecting group strategy. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under the basic conditions of the HWE reaction and its facile removal under mild acidic conditions.
Reaction Mechanism
The HWE reaction proceeds through a well-established mechanism involving the deprotonation of a phosphonate ester, followed by nucleophilic attack on the carbonyl carbon, and subsequent elimination.
Detailed Experimental Protocol
This protocol describes the synthesis of tert-butyl this compound-1-carboxylate, the Boc-protected precursor to the final compound.
Materials:
-
Diethyl (4-fluorobenzyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Carbanion Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve diethyl (4-fluorobenzyl)phosphonate (1.1 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution.
-
Olefination: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature. Let the reaction stir overnight (12-16 hours) under a nitrogen atmosphere.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
Deprotection (Optional): To obtain the final title compound, dissolve the purified Boc-protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material. Concentrate the solvent and triturate with diethyl ether to obtain the hydrochloride salt of this compound.
Synthetic Workflow Visualization
Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound. The following data are expected for the final deprotected compound.
Spectroscopic and Chromatographic Data
| Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.3-7.4 ppm (m, 2H, Ar-H ortho to CH=), ~7.0-7.1 ppm (t, 2H, Ar-H ortho to F), ~6.2 ppm (s, 1H, vinylic =CH), ~3.0-3.2 ppm (m, 4H, piperidine CH₂ adjacent to N), ~2.4-2.6 ppm (m, 4H, piperidine CH₂ adjacent to C=C), ~2.0 ppm (br s, 1H, NH). |
| ¹³C NMR | Chemical Shift (δ) | ~162 ppm (d, ¹JCF ≈ 245 Hz, C-F), ~140 ppm (C=C), ~130 ppm (d, ³JCF ≈ 8 Hz, Ar-C), ~125 ppm (C=C), ~115 ppm (d, ²JCF ≈ 21 Hz, Ar-C), ~45 ppm (piperidine C-N), ~35 ppm (piperidine C-C=C). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H stretch, broad), ~3050 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1650 (C=C stretch), ~1600, ~1510 (Ar C=C stretch), ~1220 (C-F stretch). |
| Mass Spec. (ESI+) | m/z | Expected [M+H]⁺: 192.1132 for C₁₂H₁₅FN⁺. |
| HPLC Purity | Retention Time | A single major peak (>95% purity) on a reverse-phase C18 column with a standard water/acetonitrile gradient. |
Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration. Coupling constants (J) provide definitive structural information.
Self-Validating Protocol Logic
The trustworthiness of this guide is embedded in the orthogonality of the characterization methods.
-
Mass Spectrometry confirms the elemental composition and molecular weight.[7]
-
IR Spectroscopy validates the presence of key functional groups (alkene, aromatic ring, C-F bond, N-H bond).
-
¹H and ¹³C NMR together provide the complete carbon-hydrogen framework, confirming atom connectivity and the specific isomeric structure. The characteristic splitting pattern of the fluorophenyl group in both ¹H and ¹³C NMR provides unambiguous confirmation of its presence and position.
-
HPLC provides a quantitative measure of purity, ensuring the sample is free of significant impurities from starting materials or side products.
When the results from all four techniques are in agreement, the identity and purity of this compound are confirmed with a high degree of confidence.
Conclusion
This guide presents a scientifically grounded and experimentally robust methodology for the synthesis and characterization of this compound. By selecting the Horner-Wadsworth-Emmons reaction, this protocol prioritizes efficiency, yield, and ease of purification. The comprehensive characterization workflow ensures a self-validating system, providing researchers with the confidence needed to utilize this important molecular scaffold in their drug discovery and development programs.
References
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
4-(4-Fluorophenyl)piperidine . PubChem, National Center for Biotechnology Information. [Link]
-
Wittig Reaction . Organic Chemistry Portal. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido . ACS Publications - American Chemical Society. [Link]
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF . ResearchGate. [Link]
-
Horner-Wadsworth-Emmons Reaction . SynArchive. [Link]
-
Horner–Wadsworth–Emmons reaction . Wikipedia. [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter . PubMed Central, National Library of Medicine. [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection . PubMed, National Library of Medicine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Fluorophenyl)methylene]piperidine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-[(4-Fluorophenyl)methylene]piperidine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. Due to a notable absence of experimentally derived data in publicly accessible literature, this document leverages validated in silico prediction methodologies to characterize its lipophilicity, acidity, and other key molecular descriptors. Furthermore, this guide outlines a probable synthetic route via the Wittig reaction and details the expected spectral characteristics that are crucial for its empirical identification and verification. Standardized experimental protocols for the future determination of these properties are also presented to facilitate subsequent laboratory investigations. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics centered around the fluorophenylmethylene piperidine scaffold.
Introduction: The Strategic Importance of the this compound Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability.[1] The incorporation of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[2][3][4] The strategic combination of these two pharmacophoric elements in the this compound scaffold presents a compelling foundation for the design of novel therapeutic agents. The exocyclic methylene bridge introduces a degree of conformational rigidity and a potential site for further functionalization, distinguishing it from the more commonly documented 4-(4-Fluorophenyl)piperidine. A thorough understanding of the physicochemical properties of this core structure is paramount for predicting its behavior in biological systems and for guiding the rational design of new drug candidates.
Predicted Physicochemical Properties
In the absence of direct experimental data, the following physicochemical properties for this compound have been predicted using established computational models. It is imperative to note that these values are estimations and experimental verification is highly recommended. The structure used for these predictions is represented by the SMILES string: C1CNCC1=C(C2=CC=C(C=C2)F).
| Property | Predicted Value | Prediction Tool | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₄FN | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 191.25 g/mol | - | Influences diffusion, solubility, and transport across membranes. |
| logP (Octanol/Water Partition Coefficient) | 2.85 | Molinspiration | A key indicator of a compound's lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Molinspiration | Correlates with passive molecular transport through membranes and is a predictor of oral bioavailability. |
| Basic pKa | ~8.5 - 9.5 | ChemAxon (Predicted) | Governs the ionization state at physiological pH, which significantly impacts solubility, receptor binding, and membrane permeability. |
Disclaimer: The predicted values presented here are for informational purposes and should be confirmed through experimental validation.
Synthesis and Structural Elucidation
Proposed Synthetic Route: The Wittig Reaction
A highly plausible and efficient method for the synthesis of this compound is the Wittig reaction. This Nobel Prize-winning olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[5] In this case, 4-piperidone would be the ketone, and the corresponding ylide would be generated from (4-fluorobenzyl)triphenylphosphonium bromide.
Caption: Proposed Wittig reaction for the synthesis of this compound.
Step-by-Step Synthetic Protocol:
-
Ylide Generation: (4-Fluorobenzyl)triphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the brightly colored phosphonium ylide.
-
Wittig Reaction: A solution of 4-piperidone in the same anhydrous solvent is then added slowly to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Expected Spectral Characteristics for Structural Confirmation
3.2.1. ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted NMR spectra for this compound would exhibit characteristic signals confirming the presence of all key structural elements.
Caption: Key predicted ¹H NMR correlations for this compound.
(Note: An actual image of the chemical structure with protons labeled would be used in a real-world application for the diagram above.)
-
¹H NMR:
-
Aromatic Region (δ ~7.0-7.2 ppm): Two distinct multiplets corresponding to the protons on the fluorophenyl ring.
-
Vinylic Region (δ ~5.0-5.5 ppm): A singlet corresponding to the exocyclic methylene proton.
-
Piperidine Region (δ ~2.2-3.0 ppm): Multiplets for the protons on the piperidine ring, with those alpha to the nitrogen appearing more downfield.
-
N-H Proton (δ ~1.5-2.5 ppm): A broad singlet that may exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 115-165 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant.
-
Olefinic Carbons: Two signals for the C=C double bond, one for the quaternary carbon and one for the methylene carbon.
-
Piperidine Carbons: Signals in the aliphatic region (δ ~30-50 ppm).
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2800-3000 |
| C=C Stretch (exocyclic) | ~1650 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-F Stretch | 1000-1400 |
| C-N Stretch | 1000-1250 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₂H₁₄FN) by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Experimental Protocols for Physicochemical Property Determination
To move beyond in silico predictions, the following established experimental protocols are recommended for the empirical determination of the key physicochemical properties of this compound.
Determination of Aqueous Solubility
The thermodynamic solubility of a compound in an aqueous buffer at a specific pH is a critical parameter. The shake-flask method is the gold standard for this determination.
Caption: Workflow for the shake-flask solubility assay.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also the standard for logP determination.
Caption: Workflow for the shake-flask logP determination.
Determination of Acidity Constant (pKa)
The pKa of the piperidine nitrogen is a key determinant of the compound's ionization state. Potentiometric titration is a reliable method for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound based on robust in silico predictions. The outlined synthetic and analytical methodologies offer a clear path for the empirical validation of these properties. As a molecule combining the favorable attributes of the piperidine scaffold and aromatic fluorination, this compound represents a promising starting point for the development of novel therapeutics. The data and protocols presented herein are intended to accelerate research and development efforts in this important area of medicinal chemistry.
References
-
Molinspiration Cheminformatics. (n.d.). logP Calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
-
NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Infrared Spectroscopy. (n.d.). LibreTexts.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
-
Wittig Reaction. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). Property calculation services. Retrieved from [Link]
- Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Ma, J., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
Sources
An In-Depth Technical Guide to 4-[(4-Fluorophenyl)methylene]piperidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(4-Fluorophenyl)methylene]piperidine, a key heterocyclic building block in medicinal chemistry. The guide details its chemical identity, including its CAS number and molecular formula, and presents a thorough analysis of plausible synthetic routes, with a focus on the underlying principles of olefination reactions. Furthermore, it explores the compound's physicochemical properties and its emerging significance as a scaffold in the design of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical considerations for the synthesis and application of this important molecule.
Chemical Identity and Physicochemical Properties
This compound is a substituted piperidine derivative characterized by an exocyclic double bond connecting the 4-position of the piperidine ring to a 4-fluorophenyl group. This structural motif imparts specific conformational and electronic properties that are of significant interest in the design of biologically active molecules.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 661452-53-5 | N/A |
| Molecular Formula | C₁₂H₁₄FN | N/A |
| Molecular Weight | 191.25 g/mol | N/A |
| Canonical SMILES | C1CNCCC1=CC2=CC=C(C=C2)F | N/A |
| Physical Form | Predicted: Solid or oil | N/A |
| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, methanol, and DMSO. | N/A |
Note: Experimental physicochemical data for this specific compound is not widely available in public literature. The properties listed are based on computational predictions and analogy to similar structures.
Strategic Synthesis of the Exocyclic Olefin Core
The central challenge in the synthesis of this compound lies in the stereoselective formation of the exocyclic carbon-carbon double bond. Standard olefination reactions provide the most direct and reliable approaches to this transformation, starting from a common precursor, N-protected 4-piperidone. The choice of olefination method can influence yield, stereoselectivity (although not a factor for this achiral product), and functional group tolerance.
The Wittig Reaction: A Classic Approach
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde.[1][2] For the synthesis of the target molecule, this would involve the reaction of an N-protected 4-piperidone with a (4-fluorobenzyl)triphenylphosphonium ylide.
Diagram 1: Proposed Wittig Reaction Synthesis Pathway
Caption: Proposed synthesis of this compound via the Wittig reaction.
Causality in Experimental Choices:
-
N-Protection: The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent its basic nature from interfering with the strongly basic conditions required for ylide formation and to improve solubility in organic solvents.
-
Ylide Generation: The ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong, non-nucleophilic base like n-butyllithium or sodium hydride. The choice of base is critical to ensure complete deprotonation without side reactions.
-
Reaction Conditions: The Wittig reaction itself is usually conducted at low to ambient temperatures to control reactivity. The subsequent decomposition of the oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide is thermodynamically driven by the formation of the very stable P=O bond.[1]
-
Purification: A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove. Chromatographic purification is often necessary.
The Horner-Wadsworth-Emmons (HWE) Reaction: An Efficient Alternative
The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the traditional Wittig reaction. It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide.[3] This allows for the use of milder bases and simplifies purification, as the phosphate byproduct is water-soluble.[3]
Diagram 2: Proposed HWE Reaction Synthesis Pathway
Caption: Proposed synthesis using the Horner-Wadsworth-Emmons reaction.
Self-Validating System in HWE Protocols:
The progress of an HWE reaction can be readily monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials (N-Boc-4-piperidone and the phosphonate ester) and the appearance of the less polar alkene product. The successful formation of the product can be confirmed by standard analytical techniques such as NMR and mass spectrometry. The aqueous workup effectively removes the phosphate byproduct, providing a cleaner crude product compared to the Wittig reaction.
Experimental Protocol: A Generalized Horner-Wadsworth-Emmons Synthesis
The following protocol is a generalized procedure based on established HWE reaction principles.[1][3] Researchers should optimize conditions for their specific laboratory setup.
-
Preparation of the Phosphonate Carbanion:
-
To a solution of diethyl (4-fluorobenzyl)phosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-[(4-fluorophenyl)methylene]piperidine.
-
-
Deprotection:
-
Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, trituration with diethyl ether may be necessary to induce precipitation. If the free base is required, neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.
-
Role in Drug Discovery and Development
The 4-arylmethylene-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific combination of the piperidine ring and the 4-fluorophenyl group in this compound makes it a valuable starting point for the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.
The piperidine moiety is a common feature in many CNS-active drugs, as it can be readily functionalized and often imparts favorable pharmacokinetic properties. The 4-fluorophenyl group can engage in various non-covalent interactions with biological targets, and the fluorine atom can modulate the metabolic stability and lipophilicity of the molecule.
While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, related 4-substituted piperidine derivatives have shown a broad spectrum of pharmacological activities. For instance, various 4-phenylpiperidine derivatives are known to possess analgesic and anesthetic properties. Furthermore, compounds incorporating the 4-(4-fluorophenyl)piperidine core are being investigated for their potential in treating depression and other CNS disorders. The exocyclic double bond in the target molecule provides a rigid linker between the two ring systems, which can be advantageous for optimizing binding to specific protein targets.
Derivatives of this compound are likely to be explored as modulators of various receptors and transporters in the CNS. The synthesis of libraries based on this scaffold, through modification of the piperidine nitrogen, would be a logical next step in exploring its full potential in drug discovery.
Conclusion
This compound is a synthetically accessible and medicinally relevant chemical entity. Its preparation is most efficiently achieved through established olefination methodologies such as the Horner-Wadsworth-Emmons reaction, which offers a reliable and scalable route to this key intermediate. The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents, particularly for CNS targets. This guide provides a solid foundation for researchers to synthesize and utilize this compound in their drug discovery programs. Further investigation into the biological activities of its derivatives is warranted and is anticipated to yield novel compounds with significant therapeutic potential.
References
- This reference is not available in the provided search results.
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- This reference is not available in the provided search results.
-
Wittig Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
Biological Activity Screening of 4-[(4-Fluorophenyl)methylene]piperidine Derivatives: A Methodical Approach to Anticancer Drug Discovery
An In-Depth Technical Guide
Introduction: The Strategic Importance of the Fluorinated Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. The specific derivatization at the 4-position with a (4-Fluorophenyl)methylene group introduces key physicochemical properties. The fluorophenyl moiety enhances lipophilicity, which can improve membrane permeability, and the fluorine atom often increases metabolic stability by blocking potential sites of oxidation. This strategic combination makes 4-[(4-Fluorophenyl)methylene]piperidine derivatives a compelling class of compounds for biological screening.
This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of these derivatives. While this scaffold has shown potential in antimicrobial and neuroprotective areas, its most pronounced and widely studied application is in oncology.[3][4][5] Therefore, this document will focus on establishing a robust screening cascade to identify and characterize novel anticancer agents within this chemical series.
Phase 1: Foundational Cytotoxicity Screening — The Gateway to Anticancer Potential
The initial and most critical step in evaluating any new chemical entity for anticancer activity is to determine its effect on cancer cell viability.[6][7] This is not merely a test of toxicity but a foundational screen to identify compounds that can selectively inhibit the growth of or kill cancer cells. A self-validating experimental design is paramount for generating trustworthy data.[8] This involves screening against a diverse panel of human cancer cell lines alongside a non-cancerous cell line to establish a preliminary therapeutic index.
Causality Behind Cell Line Selection: The choice of cell lines is a strategic decision. A typical panel might include:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line.
-
PC-3: A human prostate cancer cell line, representing androgen-independent prostate cancer.[1]
-
A549: A human lung adenocarcinoma cell line.[9]
-
HaCaT: A non-cancerous human keratinocyte cell line, used as a control to assess general cytotoxicity versus cancer-specific effects.[10]
Screening against multiple lines reveals if a compound has broad-spectrum activity or is selective for a particular cancer type, providing early clues about its potential mechanism of action.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11] The amount of this colored product is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) and normal cells (HaCaT) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and enter the logarithmic growth phase by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 to 72 hours, to allow the compounds to exert their effects.[6]
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value—the concentration at which the compound inhibits 50% of cell growth.
Data Presentation: Summarizing Cytotoxicity
Clear and concise data presentation is crucial for comparing the potency and selectivity of different derivatives. A summary table is the most effective format.
Table 1: Hypothetical IC₅₀ Values (µM) of Piperidine Derivatives
| Compound ID | MCF-7 (Breast) | PC-3 (Prostate) | A549 (Lung) | HaCaT (Normal) | Selectivity Index (HaCaT IC₅₀ / Avg. Cancer IC₅₀) |
| FP-Pip-01 | 5.2 | 7.8 | 6.5 | > 100 | > 15.4 |
| FP-Pip-02 | 15.6 | 22.1 | 18.9 | > 100 | > 5.4 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 5.5 | 5.7 |
Doxorubicin is included as a standard positive control.
Phase 2: Mechanistic Elucidation — Uncovering the "How"
Identifying a compound with potent and selective cytotoxicity is only the beginning. The next critical phase is to understand its mechanism of action (MoA). A common and desirable MoA for anticancer agents is the induction of apoptosis, or programmed cell death. Many piperidine derivatives have been found to induce apoptosis by modulating key regulatory proteins.[1]
Signaling Pathway: The Intrinsic Apoptosis Cascade
The intrinsic (or mitochondrial) pathway of apoptosis is a tightly regulated process controlled by the Bcl-2 family of proteins. This family includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-xL). The ratio of these proteins determines the cell's fate. A promising MoA for a novel piperidine derivative would be to shift this balance in favor of apoptosis, for example, by downregulating Bcl-2 and/or upregulating Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[1]
Experimental Protocol: Western Blotting for Apoptotic Markers
To validate the proposed apoptotic mechanism, Western blotting is the gold-standard technique. It allows for the detection and semi-quantification of specific proteins in cell lysates, providing direct evidence of target engagement and pathway modulation.
Step-by-Step Workflow:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours). Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.
-
Imaging: Capture the light signal using a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
This guide outlines a logical and robust screening cascade for evaluating this compound derivatives for anticancer activity. The process begins with broad, high-throughput cytotoxicity screening to identify potent and selective lead compounds and progresses to more complex, hypothesis-driven mechanistic studies to understand how these compounds function at a molecular level.
Compounds that demonstrate a validated mechanism of action, such as the induction of apoptosis, become strong candidates for further preclinical development. Subsequent steps, while beyond the scope of this initial screening guide, would include:
-
In vivo Efficacy Studies: Testing the lead compounds in animal models of cancer (e.g., tumor xenografts) to determine if the in vitro activity translates to a whole-organism setting.[12]
-
Pharmacokinetic (ADME) Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compounds.
-
Toxicology Studies: Evaluating the safety profile of the lead candidates in animals.[7]
By following this structured approach, researchers can efficiently and effectively screen novel chemical libraries, identify promising therapeutic candidates, and build a solid data package to support their advancement in the drug discovery pipeline.
References
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.PubMed.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.PMC.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.ACS Omega.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.[No Source Provided].
- In vitro methods of screening of anticancer agents.Slideshare.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Comparative Analysis of the Biological Activity of Acetylpiperidine Deriv
- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity
- Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms.PubMed.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- Chemical structures of anticancer piperidine derivatives.
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
- Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine.PubMed.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 12. noblelifesci.com [noblelifesci.com]
Spectroscopic Analysis of 4-[(4-Fluorophenyl)methylene]piperidine: A Technical Guide
An In-depth Examination of NMR, IR, and MS Data for a Key Synthetic Intermediate
Introduction
4-[(4-Fluorophenyl)methylene]piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a piperidine ring tethered to a fluorinated phenyl group via an exocyclic methylene bridge, is a common scaffold in various biologically active molecules. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, making this particular derivative a valuable building block in the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, the following sections will not only present the empirical data but also delve into the underlying principles of spectral acquisition and interpretation, offering field-proven insights for researchers, scientists, and professionals in drug development. The aim is to provide a self-validating framework for the spectroscopic characterization of this important molecule.
Molecular Structure and Isomerism
A foundational understanding of the molecule's structure is paramount for accurate spectral interpretation. The structure of this compound presents the possibility of E/Z isomerism around the exocyclic double bond, although the E isomer is generally expected to be the thermodynamically more stable and predominant form due to steric considerations.
Caption: ¹H NMR Experimental Workflow.
¹³C NMR Spectroscopy
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~160-165 (d, J ≈ 245 Hz) | C -F |
| Anticipated ~135-140 | Ar-C (quaternary) |
| Anticipated ~128-132 (d, J ≈ 8 Hz) | Ar-C H (ortho to F) |
| Anticipated ~125-128 | =C H |
| Anticipated ~120-125 | =C (quaternary) |
| Anticipated ~114-117 (d, J ≈ 21 Hz) | Ar-C H (meta to F) |
| Anticipated ~45-50 | N-C H₂ |
| Anticipated ~30-35 | C-C H₂-C= |
Interpretation and Rationale:
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The most downfield signal is expected to be the carbon directly attached to the fluorine atom, which will appear as a doublet due to one-bond C-F coupling (¹JCF ≈ 245 Hz). The other aromatic carbons will also exhibit coupling to fluorine, although with smaller coupling constants. The two quaternary carbons of the double bond will be in the olefinic region (δ 120-128 ppm). The piperidine ring carbons will be found in the upfield region, with the carbons adjacent to the nitrogen appearing around δ 45-50 ppm and the other piperidine carbons at δ 30-35 ppm.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, with some key differences:
-
Sample Concentration: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.
-
Acquisition Parameters: A longer acquisition time and a greater number of scans (often several hundred to thousands) are necessary to achieve a good signal-to-noise ratio. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H couplings, resulting in single lines for each unique carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Anticipated ~3300-3400 | Medium, Broad | N-H Stretch |
| Anticipated ~3000-3100 | Medium | Aromatic C-H Stretch |
| Anticipated ~2800-3000 | Medium | Aliphatic C-H Stretch |
| Anticipated ~1640-1660 | Medium | C=C Stretch (exocyclic) |
| Anticipated ~1590-1610 | Medium | C=C Stretch (aromatic) |
| Anticipated ~1220-1240 | Strong | C-F Stretch |
| Anticipated ~1100-1200 | Medium | C-N Stretch |
Interpretation and Rationale:
The IR spectrum of this compound is expected to show a broad absorption in the 3300-3400 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine. The aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. A key absorption will be the C=C stretching of the exocyclic double bond around 1640-1660 cm⁻¹. The aromatic C=C stretching bands will appear in the 1590-1610 cm⁻¹ region. A strong absorption due to the C-F stretch is anticipated in the 1220-1240 cm⁻¹ range. The C-N stretching vibration of the piperidine ring is expected around 1100-1200 cm⁻¹.
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the empty ATR is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is lowered to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: The sample is removed, and the ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol).
Caption: ATR-IR Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Data Summary:
| m/z | Interpretation |
| Anticipated 191.12 | [M]⁺˙ (Molecular Ion) |
| Anticipated 190.11 | [M-H]⁺ |
| Anticipated 176.09 | [M-CH₃]⁺ |
| Anticipated 109.04 | [C₇H₄F]⁺ (Fluorotropylium ion) |
Interpretation and Rationale:
For this compound, the molecular ion peak ([M]⁺˙) is expected at an m/z of approximately 191.12, corresponding to the molecular formula C₁₂H₁₄FN. A common fragmentation pathway for piperidine derivatives is the loss of a hydrogen atom to form a stable iminium ion, which would result in a peak at m/z 190. Another likely fragmentation would involve the cleavage of the bond between the piperidine ring and the methylene bridge, potentially leading to the formation of a stable fluorotropylium ion at m/z 109.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Caption: EI-MS Experimental Workflow.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. The anticipated data presented in this guide, along with the outlined experimental protocols, offer a robust framework for the verification and quality control of this important synthetic intermediate. A thorough understanding of these spectroscopic techniques and their application is essential for ensuring the scientific integrity of research and development in the pharmaceutical and chemical industries.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-[(4-Fluorophenyl)methylene]piperidine and its Derivatives
Abstract
The 4-[(4-Fluorophenyl)methylene]piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. The incorporation of a fluorinated phenyl ring attached to a piperidine core via a methylene bridge imparts favorable physicochemical properties, including enhanced metabolic stability and target-binding affinity. This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds derived from this core structure. We will delve into the mechanistic insights gleaned from preclinical studies, outline robust experimental workflows for target identification and validation, and present a forward-looking perspective on the therapeutic promise of this versatile chemical class. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The this compound Core as a Versatile Pharmacophore
The piperidine ring is a ubiquitous feature in numerous natural products and synthetic drugs, prized for its ability to confer aqueous solubility and adopt specific three-dimensional conformations for optimal target engagement. The addition of a 4-fluorophenyl group is a common strategy in drug design to modulate electronic properties, improve metabolic resistance to oxidative degradation, and enhance interactions with biological targets through halogen bonding or other non-covalent forces. The this compound core, therefore, represents a synthetically accessible and highly adaptable template for the development of novel therapeutics across a spectrum of disease areas. This guide will explore the key therapeutic targets that have been identified for derivatives of this core structure, providing a roadmap for future drug discovery efforts.
Key Therapeutic Target Classes
Derivatives of the this compound scaffold have demonstrated significant activity at a range of biological targets, primarily within the central nervous system. The following sections will detail these target classes, presenting the scientific rationale and supporting evidence for each.
Sigma Receptors (σ1 and σ2): Modulators of Cellular Stress and Neurological Function
Sigma receptors are unique, membrane-bound proteins that are not G-protein coupled and have been implicated in a variety of cellular functions, including the regulation of ion channels, intracellular calcium signaling, and cellular survival pathways. They are considered promising targets for the treatment of neuropsychiatric disorders, neurodegenerative diseases, and cancer.
Several derivatives of the 4-(fluorophenyl)piperidine scaffold have been identified as potent sigma receptor ligands.[1][2] These compounds have shown promise in preclinical models as potential antipsychotic agents without the motor side effects associated with traditional neuroleptics.[1] The high affinity of some derivatives for sigma-1 receptors has also led to their development as radioligands for in vivo imaging using positron emission tomography (PET), enabling the study of sigma receptor distribution and density in the brain.[3][4]
Key Mechanistic Insights:
-
The 4-(fluorophenyl)piperidine moiety appears to be a key pharmacophore for high-affinity binding to the sigma-1 receptor.
-
Modulation of sigma receptors by these ligands can influence NMDA receptor function and nitric oxide production, which may contribute to their neuroprotective effects.[5]
Monoamine Transporters: Regulators of Synaptic Neurotransmission
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical for regulating the concentration of monoamine neurotransmitters in the synaptic cleft. Dysregulation of these transporters is a hallmark of numerous psychiatric and neurological disorders.
Atypical DAT inhibitors are being investigated as potential treatments for psychostimulant use disorders.[6] Derivatives of the 4-(fluorophenyl)piperidine core, particularly those with a bis(4-fluorophenyl)methoxy]ethyl moiety, have demonstrated high affinity and selectivity for DAT.[7] These compounds have been shown to reduce the reinforcing effects of cocaine and methamphetamine in animal models without exhibiting psychostimulant properties themselves.[6][8]
The serotonergic system is a major target for antidepressants and anxiolytics. The 4-[(4-fluorophenyl)methyl]piperidin-4-ol substructure is a known intermediate in the synthesis of antidepressant medications like paroxetine, which acts as a selective serotonin reuptake inhibitor (SSRI).[9] Furthermore, a derivative known as ACP-103 has been identified as a potent 5-HT2A receptor inverse agonist with potential antipsychotic properties.[10]
Ion Channels: Modulators of Cellular Excitability
T-type calcium channels play a crucial role in regulating neuronal firing patterns and cardiovascular function. Inhibitors of these channels are being explored as potential antihypertensive and anti-epileptic agents. A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives have been synthesized and shown to possess inhibitory activity against T-type calcium channels.[11] Oral administration of these compounds has been demonstrated to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type calcium channel blockers.[11]
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. A derivative of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine has been identified as a potent and selective antagonist of the NR1/2B subunit of the NMDA receptor, suggesting its potential for treating neurological disorders characterized by excessive NMDA receptor activity.[12]
Enzymes in Oncology and Neuroinflammation
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Certain 4-phenethyl-1-propargylpiperidine derivatives have been developed as dual inhibitors of butyrylcholinesterase and MAO-B, presenting a multi-target approach for Alzheimer's disease.[13] Another piperidine derivative, CGP 11305 A, has been shown to be a potent and selective MAO-A inhibitor with potential as an antidepressant.[14]
The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy. Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been discovered as selective and orally active inhibitors of Akt, demonstrating in vivo antitumor activity.[15]
The enzyme isoQC is upregulated in several cancers and contributes to immune evasion by modifying the "don't eat me" signal, CD47. Piperidine derivatives have been designed as potential inhibitors of isoQC for cancer therapy.[16]
Other Potential Targets
The versatility of the 4-(fluorophenyl)piperidine scaffold is further highlighted by its exploration in targeting other important biological molecules:
-
Opioid Receptors (µ-OR): The piperidine moiety is a core component of many potent analgesics.[17][18] Derivatives of 4-amino methyl piperidine have been investigated as potential µ-opioid receptor inhibitors for pain management.[19]
-
Equilibrative Nucleoside Transporters (ENTs): A derivative has been identified as a novel inhibitor of ENTs, which are involved in nucleoside salvage and the transport of nucleoside analog drugs used in chemotherapy.[20]
Experimental Workflows for Target Validation
The identification of a potential therapeutic target is the first step in a long and rigorous drug discovery process. The following section outlines key experimental protocols for validating the targets of novel this compound derivatives.
Target Engagement and Binding Affinity
The initial step is to confirm direct binding of the compound to its putative target and to quantify the binding affinity.
Step-by-Step Protocol: Radioligand Binding Assay
-
Preparation of Target Source:
-
For membrane-bound targets (e.g., GPCRs, ion channels, transporters), prepare cell membrane fractions from cultured cells overexpressing the target or from native tissues.
-
For soluble targets (e.g., enzymes), use purified recombinant protein.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target.
-
Add increasing concentrations of the unlabeled test compound (the 4-(fluorophenyl)piperidine derivative).
-
Add the membrane preparation or purified protein.
-
To determine non-specific binding, include a set of wells with a high concentration of a known, potent unlabeled ligand.
-
-
Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The bound radioligand will be retained on the filter, while the free ligand will pass through.
-
Quantification:
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target | Radioligand | Ki (nM) |
| Derivative X | Sigma-1 Receptor | -Pentazocine | 10.5 |
| Derivative Y | Dopamine Transporter | [3H]WIN 35,428 | 25.2 |
| Derivative Z | 5-HT2A Receptor | [3H]Ketanserin | 5.8 |
Functional Activity Assessment
Once binding is confirmed, it is crucial to determine the functional consequence of this interaction (e.g., agonist, antagonist, inverse agonist, or inhibitor).
Step-by-Step Protocol: Cell-Based Functional Assay (Example: Calcium Mobilization for a GPCR)
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the target GPCR (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
Use a fluorescent imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add increasing concentrations of the test compound (for agonist activity) or a fixed concentration of an agonist in the presence of increasing concentrations of the test compound (for antagonist activity).
-
-
Fluorescence Measurement:
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
For agonists, plot the maximum change in fluorescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration and fit the data to determine the IC50.
-
In Vivo Target Engagement and Pharmacodynamics
To bridge the gap between in vitro activity and in vivo efficacy, it is essential to demonstrate that the compound reaches its target in a living organism and elicits the expected biological response.
Step-by-Step Protocol: In Vivo Receptor Occupancy Study using PET Imaging
-
Radiosynthesis: Synthesize a radiolabeled version of the 4-(fluorophenyl)piperidine derivative or a known radioligand for the target of interest (e.g., with Carbon-11 or Fluorine-18).
-
Animal Preparation: Anesthetize the animal (e.g., a non-human primate or rodent) and place it in a PET scanner.
-
Baseline Scan: Inject the radiotracer intravenously and acquire a dynamic PET scan over a period of time to determine the baseline distribution and binding of the radiotracer in the brain.
-
Blocking Study:
-
On a separate day, administer a therapeutic (unlabeled) dose of the test compound.
-
After an appropriate pre-treatment time, inject the same radiotracer and acquire a second PET scan.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with an anatomical MRI scan for accurate localization of brain regions.
-
Generate time-activity curves for various regions of interest.
-
Use kinetic modeling to calculate the binding potential (BPND) of the radiotracer in the baseline and blocked conditions.
-
-
Data Analysis:
-
Calculate the receptor occupancy as the percentage reduction in BPND after administration of the test compound: Occupancy (%) = [(BPND_baseline - BPND_blocked) / BPND_baseline] * 100.
-
Relate the receptor occupancy to the plasma concentration of the drug to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Visualization of Key Pathways and Workflows
Signaling Pathway for 5-HT2A Receptor Inverse Agonism
Caption: A generalized workflow for the validation of therapeutic targets.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of therapeutic targets. The accumulated evidence strongly suggests that this chemical class holds significant promise for the development of novel treatments for disorders of the central nervous system, cancer, and cardiovascular disease. Future research should focus on leveraging structure-activity relationships to further optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The application of advanced techniques such as cryogenic electron microscopy (cryo-EM) to elucidate the binding modes of these ligands to their respective targets will undoubtedly accelerate the design of next-generation therapeutics based on this versatile and powerful pharmacophore.
References
-
[3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734). A selective ligand for sigma receptors in mouse brain in vivo. PubMed. [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
-
In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed. [Link]
-
Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
[18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI Bookshelf. [Link]
-
Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. J-Stage. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
-
Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. PubMed. [Link]
-
Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]
-
The monoamine oxidase inhibiting properties of CGP 11305 A. PubMed. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
-
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia. [Link]
-
4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. PubMed Central. [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]
Sources
- 1. [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734). A selective ligand for sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 9. Buy 4-[(4-fluorophenyl)methyl]piperidin-4-ol (EVT-8865380) [evitachem.com]
- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The monoamine oxidase inhibiting properties of CGP 11305 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 19. tandfonline.com [tandfonline.com]
- 20. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
The Strategic Dance of Structure and Activity: A Technical Guide to 4-[(4-Fluorophenyl)methylene]piperidine Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-[(4-Fluorophenyl)methylene]piperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. The strategic placement of a fluorinated phenyl ring attached to a piperidine core via a methylene bridge offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity, making it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these analogs, offering insights into how subtle molecular modifications can profoundly influence their biological activity. We will delve into the causality behind experimental choices, present detailed methodologies for synthesis and evaluation, and visualize key concepts to empower researchers in their quest for more potent and selective drug candidates.
The Allure of the this compound Core
The piperidine ring is a ubiquitous feature in many pharmaceuticals and natural products, prized for its ability to impart favorable pharmacokinetic properties.[1] The introduction of a 4-methylene substituent provides a rigid anchor for further functionalization, while the 4-fluorophenyl group is a common bioisostere for a phenyl ring, often introduced to enhance metabolic stability and binding affinity by altering electronic properties. This strategic combination has led to the development of potent ligands for a variety of biological targets, particularly within the central nervous system (CNS).
Navigating the Structure-Activity Landscape: A Target-Centric Approach
The biological activity of this compound analogs is exquisitely sensitive to structural modifications. The following sections dissect the SAR of this scaffold with respect to key CNS targets.
Dopamine Transporter (DAT) Inhibition: A delicate balance of affinity and selectivity
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for drugs used to treat conditions like depression and substance abuse.[2][3] Analogs of this compound have shown significant promise as DAT inhibitors.
Key SAR insights for DAT affinity include:
-
The Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of DAT affinity and selectivity. N-demethylation of related piperidine-based ligands can lead to modest changes at DAT.[4] However, the introduction of larger alkyl or phenylalkyl groups can lead to a decrease in DAT activity.[4] This suggests that the size and nature of the N-substituent must be carefully optimized to fit within the binding pocket of the transporter.
-
The Bis(4-fluorophenyl)methyl Moiety: While the user's core is a methylene-linked single fluorophenyl group, much can be inferred from the closely related bis(4-fluorophenyl)methyl scaffold. In these analogs, the two fluorophenyl groups are crucial for high-affinity binding. Modifications to this part of the molecule, such as replacing the piperazine ring with aminopiperidines, have been shown to produce compounds with high to moderate DAT affinities.[5] The fluorine atoms themselves are thought to engage in favorable interactions within the binding site.
-
Bioisosteric Replacements: Replacing the piperazine ring in related structures with piperidine or aminopiperidine moieties has been a successful strategy to improve metabolic stability while retaining high DAT affinity.[6] This highlights the versatility of the piperidine core in scaffolding potent DAT inhibitors.
Serotonin Transporter (SERT) Inhibition: Tuning for Selectivity
The serotonin transporter is another key player in neurotransmission, and its inhibition is a cornerstone of antidepressant therapy.[7] Many DAT inhibitors also exhibit some affinity for SERT, and achieving selectivity can be a significant challenge.
SAR observations for SERT affinity include:
-
N-Substituent Effects: In contrast to DAT, N-demethylation in related piperidine analogs can lead to improved activity at SERT.[4] Furthermore, the introduction of N-phenylalkyl groups can also enhance SERT activity.[4] This differential effect of N-substitution provides a handle for tuning the DAT/SERT selectivity of these compounds.
-
Aryl Substitutions: In meperidine analogues, which share the 4-aryl-piperidine core, substitutions on the aryl ring have been shown to significantly impact SERT affinity and selectivity.[8] This suggests that modifications to the 4-fluorophenyl ring in the this compound scaffold could be a fruitful avenue for optimizing SERT activity.
Dopamine D4 Receptor Antagonism: Targeting Psychosis
Dopamine D4 receptors are implicated in the pathophysiology of psychosis, making them an attractive target for the development of novel antipsychotic agents.[9][10] The this compound scaffold can be adapted to yield potent D4 antagonists.
Key SAR findings for D4 receptor antagonism include:
-
Structural Modifications for Affinity: Studies on homopiperazine analogs of haloperidol, a known antipsychotic, have demonstrated that modifications to the piperidine/homopiperazine ring and the nature of the aryl substituent can significantly impact binding affinity at dopamine receptor subtypes.[11]
-
Bioisosteric Replacement Strategies: The use of bioisosteric replacements has led to the identification of new agents with potential as antipsychotic drugs, highlighting the importance of exploring diverse chemical space around the core scaffold.[11]
Quantitative Data Summary
The following table summarizes the binding affinities of representative piperidine analogs for key CNS targets.
| Compound Class | Target | Key Structural Features | Binding Affinity (Ki, nM) |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | DAT | Aminopiperidine replacement of piperazine | 30.0 - 77.2[5] |
| 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines | DAT | Piperidine replacement of piperazine | 3 - 382[12] |
| Haloperidol Analog | D2 Receptor | Homopiperazine analog of haloperidol | 0.89[11] |
| Meperidine Analog | SERT | N-demethylated benzyl ester analog | 0.6[8] |
Experimental Protocols
A thorough understanding of the SAR of this compound analogs relies on robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of these compounds.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the Wittig reaction between a suitable piperidin-4-one and a phosphonium ylide derived from a 4-fluorobenzyl halide.
Step-by-Step Synthesis Protocol:
-
Preparation of the Phosphonium Ylide:
-
To a solution of (4-fluorobenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) at 0 °C.
-
Stir the reaction mixture at this temperature for 1 hour to allow for the formation of the deep red colored ylide.
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add a solution of the desired N-substituted-4-piperidone (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound analog.
-
Biological Evaluation Protocols
1. Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.
-
Materials:
-
Cell membranes prepared from cells stably expressing human DAT.
-
Radioligand: [³H]WIN 35,428 or [³H]GBR 12935.
-
Non-specific binding determinant: 10 µM GBR 12909.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand.
-
To determine non-specific binding, add 50 µL of the non-specific binding determinant instead of the test compound.
-
To initiate the binding reaction, add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of AChE activity by a test compound.[14][15]
-
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
-
96-well microplate reader.
-
-
-
In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound at various concentrations, and 25 µL of the AChE enzyme solution.
-
For the positive control (no inhibition), add 25 µL of buffer instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
-
Visualizing the SAR Workflow and Key Relationships
To better understand the process of SAR studies and the key structural elements of the this compound scaffold, the following diagrams are provided.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: Key structural features of the this compound scaffold.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design of novel CNS-active agents. A deep understanding of the structure-activity relationships governing the interaction of these analogs with their biological targets is paramount for the successful development of new therapeutics. By systematically modifying the N-substituent of the piperidine ring and the substitution pattern of the fluorophenyl moiety, researchers can fine-tune the potency and selectivity of these compounds for targets such as the dopamine and serotonin transporters, and dopamine receptors. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery. The continued exploration of this chemical space holds great promise for the development of next-generation treatments for a range of neurological and psychiatric disorders.
References
-
Reaction Biology. SERT Biochemical Binding Assay Service. [Link]
-
Kamiya Biomedical Company. Rat Dopamine Receptor D4 (DRD4) ELISA. [Link]
-
Cloud-Clone Corp. ELISA Kit for Dopamine Receptor D4 (DRD4). [Link]
-
Giancola, J. L., Bonifazi, A., Cao, J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4346–4361. [Link]
-
Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647–2657. [Link]
-
Scribd. Ellman Esterase Assay Protocol. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
Glennon, R. A., et al. (2004). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 14(10), 2531-2534. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Bonifazi, A., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 67(2), 1198–1214. [Link]
-
ScholarWorks@UNO. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). [Link]
-
Analytical Chemistry. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
-
Petukhov, P. A., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3161–3170. [Link]
-
Rothman, R. B., et al. (2002). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1: Unit 1.18. [Link]
-
University of Regensburg. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
ChEMBL. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]
-
Bentham Science. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]
-
Kirillova, M., et al. (2009). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Journal of Neuroscience Methods, 184(1), 123-129. [Link]
-
Boster Biological Technology. DRD4 Antibodies & ELISA Kits, Dopamine Receptor D4 Proteins. [Link]
-
Pure and Applied Chemistry. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]
-
Newman, A. H., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1198-1214. [Link]
-
Sahlholm, K., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3469–3483. [Link]
-
PubChem. 4-(Bis(4-fluorophenyl)methylene)piperidine. [Link]
-
SlideShare. Structure Activity Relationship of Antipsychotic Drug. [Link]
-
ResearchGate. Synthesis of 4‐methyl‐4‐phenylpiperidine. [Link]
- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. fn-test.com [fn-test.com]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
In Silico Analysis of 4-[(4-Fluorophenyl)methylene]piperidine: A Computational Guide to Drug Discovery Potential
Abstract
This technical guide provides a comprehensive overview of the in silico modeling and computational studies applicable to 4-[(4-Fluorophenyl)methylene]piperidine, a piperidine derivative with potential pharmacological significance. The piperidine scaffold is a crucial component in many therapeutic agents, and understanding the molecular properties of its derivatives is paramount in modern drug discovery.[1][2] This document outlines a strategic application of computational chemistry techniques, including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate the structural, electronic, and pharmacokinetic profile of this compound. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating similar compounds, thereby accelerating the identification and optimization of novel drug candidates.
Introduction: The Significance of Piperidine Scaffolds and the Role of In Silico Modeling
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and the capacity to interact with biological targets.[2] The functionalization of the piperidine core, as seen in this compound, allows for the fine-tuning of its pharmacological activity. The introduction of a fluorophenylmethylene group can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with protein targets and its overall pharmacokinetic behavior.
In the contemporary drug discovery landscape, in silico modeling has emerged as an indispensable tool, offering a time- and cost-effective alternative to traditional empirical screening methods.[3][4] Computational studies enable the prediction of molecular properties, the simulation of drug-receptor interactions, and the early assessment of a compound's drug-like characteristics. This predictive power allows for the rational design of molecules with enhanced efficacy and safety profiles. This guide will explore a multi-faceted computational approach to characterize this compound, providing a blueprint for its further investigation as a potential therapeutic agent.
Unveiling Molecular Architecture and Reactivity: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5][6] By calculating the electron density, DFT can provide valuable insights into a molecule's geometry, stability, and reactivity.[5][7] For this compound, a DFT analysis is the foundational step in its computational characterization.
Rationale for DFT in Drug Discovery
The rationale for employing DFT lies in its ability to accurately predict key molecular descriptors that govern a drug's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[8][9] These parameters are crucial for understanding a molecule's chemical reactivity, kinetic stability, and the nature of its interactions with other molecules.[8]
Experimental Protocol: DFT Workflow
A typical DFT workflow for analyzing this compound is as follows:
-
Structure Preparation:
-
The 2D structure of this compound is drawn using a molecular editor such as ChemDraw or Marvin Sketch.
-
The 2D structure is converted to a 3D conformation.
-
-
Geometry Optimization:
-
The 3D structure is optimized using a DFT method, for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[7] This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Molecular Properties:
-
Once the optimized geometry is confirmed, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, the HOMO-LUMO gap, and the MEP.
-
Caption: A generalized workflow for Density Functional Theory (DFT) analysis.
Data Presentation: Key DFT Descriptors
The results of the DFT calculations can be summarized in a table for clarity and comparative analysis.
| Descriptor | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -X.XX eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -Y.YY eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Z.ZZ eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |
| Dipole Moment | D.DD Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Predicting Biological Interactions: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[10][11]
The Rationale for Molecular Docking
By simulating the interaction of this compound with various biological targets, molecular docking can help to:
-
Identify potential protein targets for the compound.
-
Elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding.
-
Predict the binding affinity, which can be correlated with biological activity.
-
Guide the design of more potent and selective analogs.
Experimental Protocol: Molecular Docking Workflow
A standard molecular docking workflow involves the following steps:
-
Target and Ligand Preparation:
-
Target Protein: A 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand: The 3D structure of this compound is prepared, often starting from the DFT-optimized geometry.
-
-
Binding Site Definition:
-
The active site or binding pocket of the target protein is defined. This can be based on the location of a co-crystallized ligand or predicted using computational tools.
-
-
Docking Simulation:
-
A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses.
-
-
Pose Analysis and Scoring:
-
The predicted binding poses are analyzed to identify the most likely binding mode. The scoring function provides an estimate of the binding affinity.
-
Caption: A streamlined workflow for molecular docking studies.
Data Presentation: Docking Results
The output of a molecular docking study is typically presented in a table summarizing the binding energies and key interactions with the amino acid residues of the target protein.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Kinase | -8.5 | TYR123, LEU45, VAL67 | Hydrogen Bond, Hydrophobic |
| Example GPCR | -7.9 | PHE89, TRP101, ASP110 | Pi-Pi Stacking, Ionic |
Assessing Drug-Likeness: In Silico ADMET Prediction
ADMET prediction is a crucial component of early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound.[8][12] A compound with excellent biological activity may fail in clinical trials due to poor ADMET properties.
The Rationale for ADMET Prediction
In silico ADMET prediction for this compound is essential to:
-
Assess its potential for oral bioavailability.
-
Predict its metabolic stability and potential for drug-drug interactions.
-
Identify potential toxicity liabilities early in the drug discovery process.
-
Guide chemical modifications to improve its ADMET profile.
Experimental Protocol: ADMET Prediction Workflow
The ADMET prediction workflow is typically as follows:
-
Input Molecular Structure: The 2D or 3D structure of this compound is used as input for the prediction software.
-
Selection of Models: A suite of predictive models for various ADMET properties is selected. These models are often based on quantitative structure-activity relationships (QSAR).
-
Property Calculation: The software calculates a range of ADMET properties based on the input structure and the selected models.
-
Analysis of Results: The predicted ADMET properties are analyzed to assess the overall drug-likeness of the compound.
Caption: A conceptual workflow for in silico ADMET prediction.
Data Presentation: Predicted ADMET Properties
The predicted ADMET properties are often presented in a comprehensive table.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate | May cross the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Yes/No | Indicates potential for CNS activity. |
| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions.[13] |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
Conclusion: A Synergistic Computational Approach
The in silico modeling and computational studies outlined in this guide provide a powerful, multi-pronged strategy for the comprehensive evaluation of this compound. By integrating insights from DFT, molecular docking, and ADMET prediction, researchers can build a detailed molecular profile of this compound, enabling informed decisions regarding its potential as a drug candidate. This computational framework is not only applicable to the title compound but also serves as a validated template for the investigation of other novel chemical entities, ultimately fostering a more efficient and rational drug discovery process.
References
-
Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed Central. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]
-
Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction. (2026). ResearchGate. [Link]
-
4-(4-Fluorophenyl)piperidine. PubChem. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). PubMed. [Link]
-
In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (2011). BMC Infectious Diseases. [Link]
-
Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (2023). New Journal of Chemistry. [Link]
-
In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2022). Bentham Science. [Link]
-
Synthesis and Pharmacological Activity of 4-(4′-Chlorophenyl)-4-hydroxypiperidine) Derivatives. (2005). Chemical and Pharmaceutical Bulletin. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). PubMed. [Link]
-
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). ResearchGate. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2022). MDPI. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2023). MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]
-
Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. (2024). ResearchGate. [Link]
-
Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. (2025). ResearchGate. [Link]
-
Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Pos. (2016). Medicinal Chemistry. [Link]
-
Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. (2025). ResearchGate. [Link]
-
(-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. PubChem. [Link]
-
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (2020). PubMed Central. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2018). Longdom Publishing. [Link]
-
Density functional theory study of piperidine and diazocine compounds. (2008). Journal of Computational Chemistry. [Link]
-
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). Scientific Reports. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2024). Polycyclic Aromatic Compounds. [Link]
-
Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. (2025). ResearchGate. [Link]
-
In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. (2014). Medicinal Chemistry Research. [Link]
Sources
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theory study of piperidine and diazocine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-[(4-Fluorophenyl)methylene]piperidine
Abstract
The 4-[(4-Fluorophenyl)methylene]piperidine core is a significant pharmacophore in modern medicinal chemistry. While a singular, celebrated "discovery" of this specific molecule is not prominent in the literature, its history is intrinsically woven into the broader narrative of the development of potent therapeutic agents. This guide provides an in-depth exploration of the likely synthetic origins of this compound, its chemical significance, and its role as a versatile intermediate in drug discovery. We will delve into the foundational olefination reactions that enable its synthesis and explore the vast therapeutic landscape of the broader class of 4-arylpiperidine derivatives. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, significance, and application of this important chemical entity.
Introduction: The Prominence of the Piperidine Ring in Medicinal Chemistry
The piperidine ring is a "privileged scaffold" in medicinal chemistry, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets.[1] This six-membered nitrogen-containing heterocycle is a common feature in a vast array of pharmaceuticals and natural products, prized for its ability to introduce a basic nitrogen atom, modulate lipophilicity, and adopt specific conformations for optimal receptor binding.[1] The metabolic stability of the piperidine ring further enhances its desirability in drug design.[1]
The introduction of an aryl group at the 4-position of the piperidine ring, creating the 4-arylpiperidine motif, has been a particularly fruitful strategy in the development of central nervous system (CNS) active agents and beyond. This substitution pattern is a key feature in drugs targeting a variety of receptors and transporters. Further elaboration of this scaffold to include an exocyclic double bond, as seen in 4-arylmethylene-piperidines, provides a rigidified structure that can fine-tune receptor interactions and offer unique pharmacological profiles. The subject of this guide, this compound, is a prime example of this valuable structural class.
Synthetic Pathways: The Genesis of an Exocyclic Double Bond
The creation of the exocyclic double bond in this compound is most commonly achieved through olefination reactions of a corresponding N-protected 4-piperidone. The Wittig and Peterson olefination reactions are the cornerstones of this synthetic strategy.
The Wittig Reaction: A Classic Approach
First reported in 1954 by Georg Wittig, the Wittig reaction has become a fundamental tool in organic synthesis for the formation of alkenes from aldehydes or ketones.[2] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[2][3]
In the context of synthesizing this compound, the likely precursors would be an N-protected 4-piperidone and a phosphonium ylide derived from (4-fluorobenzyl)triphenylphosphonium halide.
Experimental Protocol: Illustrative Wittig Synthesis
-
Step 1: Preparation of the Phosphonium Salt. (4-Fluorobenzyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 4-fluorobenzyl bromide in a suitable solvent like toluene or acetonitrile.
-
Step 2: Generation of the Ylide. The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), to generate the corresponding phosphorus ylide in situ.[4]
-
Step 3: Olefination. The N-protected 4-piperidone is added to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Step 4: Work-up and Purification. The reaction is quenched, and the product is extracted. The major byproduct, triphenylphosphine oxide, is often removed through crystallization or chromatography to yield the desired this compound.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Fluorophenyl Piperidine Derivatives: A Technical Guide to Their Role in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into the piperidine scaffold has yielded a plethora of fluorophenyl piperidine derivatives with significant therapeutic potential. This guide delves into the medicinal chemistry of this important class of compounds, exploring their synthesis, structure-activity relationships (SAR), and diverse applications in treating a range of human diseases. By providing in-depth technical details, experimental protocols, and visual aids, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Fusion of Fluorine and the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. When combined with a fluorophenyl moiety, the resulting derivatives often exhibit enhanced pharmacological properties.
The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.
-
Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier.
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions with target proteins, leading to enhanced binding affinity and potency.
This guide will explore the synthesis, biological activity, and therapeutic applications of fluorophenyl piperidine derivatives, highlighting their importance in modern drug discovery.
Synthetic Strategies for Fluorophenyl Piperidine Derivatives
The synthesis of fluorophenyl piperidine derivatives can be achieved through various routes, often tailored to the desired substitution pattern and stereochemistry. A common strategy involves the construction of the piperidine ring followed by N-alkylation or N-arylation with a fluorophenyl-containing group. Alternatively, the fluorophenyl group can be incorporated early in the synthesis, followed by piperidine ring formation.
One notable approach involves the asymmetric hydrogenation of fluorinated pyridinium salts. This method allows for the stereoselective synthesis of chiral piperidines.[4] For instance, rhodium-catalyzed hydrogenation of fluoropyridines can yield all-cis-(multi)fluorinated piperidines.[3]
Caption: General synthetic pathways to fluorophenyl piperidines.
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorophenyl piperidine derivatives is highly dependent on their structural features. Key SAR considerations include:
-
Position of the Fluorine Atom: The location of the fluorine atom on the phenyl ring (ortho, meta, or para) can dramatically affect binding affinity and selectivity for a given target. For instance, in a series of N-benzyl piperidines, substitutions at the ortho and meta positions of the N-benzyl side chain influenced their affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5]
-
Piperidine Ring Substitution: The nature and stereochemistry of substituents on the piperidine ring are critical for activity. For example, the (3S, 4R) configuration of paroxetine is essential for its potent and selective serotonin reuptake inhibition.[6]
-
Nature of the Linker: The linker connecting the fluorophenyl and piperidine moieties can impact the overall conformation and physicochemical properties of the molecule, thereby influencing its biological activity.
| Compound Class | Key Structural Features | Impact on Biological Activity | Reference |
| N-Benzyl Piperidines | Ortho- and meta-substitution on the N-benzyl ring | Modulates affinity and selectivity for DAT, SERT, and NET | [5] |
| (Bis(4-fluorophenyl)methoxy)ethyl Piperidines | Replacement of piperazine with piperidine | Maintains DAT affinity with improved selectivity | [7] |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) Derivatives | Halogen substitution on the fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2 | [8] |
Therapeutic Applications
Fluorophenyl piperidine derivatives have demonstrated efficacy in a wide range of therapeutic areas, owing to their ability to modulate the activity of various biological targets.
Central Nervous System (CNS) Disorders
This is a particularly prominent area for fluorophenyl piperidine derivatives, with several approved drugs and clinical candidates targeting CNS receptors and transporters.[9]
-
Antipsychotics: Haloperidol , a butyrophenone derivative, is a classic example.[10] Its primary mechanism of action is the blockade of dopamine D2 receptors in the brain, which helps to alleviate psychotic symptoms such as hallucinations and delusions.[11][12][13][14] Haloperidol also has some activity at serotonin 5-HT2 receptors.[11]
Caption: Mechanism of action of Haloperidol.
-
Antidepressants: Paroxetine (Paxil) is a potent and selective serotonin reuptake inhibitor (SSRI).[15][16] By blocking the reuptake of serotonin in the synaptic cleft, paroxetine enhances serotonergic neurotransmission, leading to its antidepressant and anxiolytic effects.[16] The synthesis of paroxetine often involves intermediates such as 4-(4'-fluorophenyl)-3-hydroxymethyl-piperidine.[17]
Oncology
Recent research has highlighted the potential of fluorophenyl piperidine derivatives as anticancer agents.[18] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[19]
-
BCL2 Inhibition: A novel series of sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives were shown to exhibit antitumor activity by downregulating the expression of the anti-apoptotic protein BCL2 and upregulating the pro-apoptotic protein Caspase-3 in breast cancer cell lines.[19]
-
Antiproliferative Activity: Vindoline-piperazine conjugates, including those with a bis(4-fluorophenyl)methyl piperazine moiety, have demonstrated significant antiproliferative activity against a panel of human tumor cell lines.[20][21]
Infectious Diseases
The piperidine scaffold is also being explored for the development of novel anti-infective agents.
-
Antibacterial Activity: A synthesized 3-allyl 2,6-bis(4-fluorophenyl) piperidine-4-one showed promising antibacterial activity against pathogenic bacteria isolated from a hospital environment.[22]
-
Antiviral Activity: Certain 3-phenylpiperidine-2,6-dione derivatives containing a 1-(4-fluorophenyl)-substituted arylpiperazine moiety have shown moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1).[23]
Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for the synthesis and biological evaluation of a representative fluorophenyl piperidine derivative are provided below.
Synthesis of (±)-trans-4-(4'-fluorophenyl)-3-(3",4"-methylenedioxyphenoxymethyl)piperidine (a Paroxetine Analog)
Materials:
-
(±)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine
-
3,4-methylenedioxyphenol
-
Toluene
-
Sodium hydroxide
-
Acetonitrile
-
L-(-)-dibenzoyl tartaric acid
Procedure:
-
Step 1: Williamson Ether Synthesis:
-
Dissolve (±)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine and 3,4-methylenedioxyphenol in toluene.
-
Add a solution of sodium hydroxide and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture, wash with water, and concentrate under reduced pressure to obtain the crude product.
-
-
Step 2: Resolution of Enantiomers:
-
Dissolve the crude product from Step 1 in acetonitrile.[17]
-
Add a solution of L-(-)-dibenzoyl tartaric acid in acetonitrile.[17]
-
Seed the mixture and stir at room temperature to allow for the crystallization of the desired (-) trans dibenzoyl tartrate salt.[17]
-
Filter the crystalline product and verify the enantiomeric enrichment by chiral HPLC.[17]
-
-
Step 3: Liberation of the Free Base:
-
Stir the resolved salt in a mixture of toluene and dilute aqueous sodium hydroxide to liberate the free base.[17]
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Self-Validation:
-
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The purity should be assessed by HPLC.
-
The enantiomeric excess should be determined by chiral HPLC.
Future Perspectives and Conclusion
The fluorophenyl piperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will be crucial for accessing a wider range of derivatives.
-
Exploration of New Biological Targets: While CNS targets have been extensively studied, the potential of these compounds in other areas, such as oncology and infectious diseases, is still being uncovered.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of how these molecules interact with their biological targets at a molecular level will facilitate the design of more potent and selective drugs.
References
- Pharmacology of Haloperidol ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). Vertex AI Search.
- What is the mechanism of Haloperidol? - Patsnap Synapse. (2024).
- Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
- What is the mechanism of action of haloperidol (antipsychotic medic
- Haloperidol - Antipsychotic Medication for CNS Disorders - APExBIO. APExBIO.
- Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) - PubMed. PubMed.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022). Frontiers.
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. PubMed Central.
- Synthesis of the major metabolites of paroxetine - PubMed. PubMed.
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
- Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. (2024). NIH.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. MDPI.
- Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites | Journal of Medicinal Chemistry - ACS Publications.
- The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide - Benchchem. Benchchem.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. (2024). PubMed.
- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. - ResearchGate.
- EFFECT OF SYNTHETIC PIPERIDINE ON HOSPITAL BACTERIAL ISOLATES World Journal of Pharmaceutical and Life Sciences WJPLS. (2024). WJPLS.
- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC - PubMed Central. PubMed Central.
- US6583287B1 - Process for the production of paroxetine - Google Patents.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. SILAE.
- (PDF) A Convenient Synthesis of (−)‐Paroxetine - ResearchGate. (2025).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Paroxetine | C19H20FNO3 | CID 43815 - PubChem - NIH. PubChem.
- Synthesis of the major metabolites of Paroxetine | Request PDF - ResearchGate.
- Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex - MDPI. MDPI.
- (PDF) Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents - ResearchGate. (2025).
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central. (2024). PubMed Central.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. NIH.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019).
- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC - PubMed Central. PubMed Central.
- Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. PubMed.
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [No Source Found].
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6583287B1 - Process for the production of paroxetine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 9. nbinno.com [nbinno.com]
- 10. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. apexbt.com [apexbt.com]
- 15. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 18. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. wjpls.org [wjpls.org]
- 23. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of 4-[(4-Fluorophenyl)methylene]piperidine in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-[(4-Fluorophenyl)methylene]piperidine in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring pharmacokinetic assessments of this compound. The methodology encompasses a straightforward protein precipitation extraction procedure and utilizes a reverse-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode. The described method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance, ensuring data integrity and reliability.
Introduction: The Rationale for a Validated Assay
This compound is a chemical moiety of interest in medicinal chemistry and drug discovery, often serving as a key structural component in the development of novel therapeutic agents. Accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. A validated bioanalytical method is a regulatory prerequisite for advancing drug candidates through the development pipeline, providing the reliable data necessary for safety and efficacy evaluations.[1][2]
This document provides a comprehensive, step-by-step protocol for the determination of this compound in human plasma. The causality behind experimental choices, from sample preparation to instrumental parameters, is explained to provide a deeper understanding of the method's scientific underpinnings.
Method Overview: The LC-MS/MS Approach
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[3][4] This method leverages the chromatographic separation of the analyte from endogenous plasma components, followed by its specific detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Workflow Diagram
Caption: High-level workflow for the quantification of this compound.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (sourced from an accredited supplier)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and foul the analytical column.[5] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins while ensuring good recovery of a wide range of analytes.
Protocol:
-
Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
The choice of a C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound. A gradient elution is employed to ensure efficient separation from potential interferences and a sharp peak shape.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
Electrospray ionization in the positive ion mode (ESI+) is selected due to the basic nature of the piperidine nitrogen, which is readily protonated. Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Analyte |
Note: The exact m/z transitions, declustering potential (DP), and collision energy (CE) must be optimized by infusing a standard solution of this compound and its deuterated internal standard into the mass spectrometer.
Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated to demonstrate its reliability for the intended application.[1][6] The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry."[2]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of nominal, and the precision (%CV) should not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within 80-120% of nominal and precision (%CV) ≤ 20%. The analyte signal should be at least 5 times the signal of a blank sample. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% for at least six lots of blank matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentrations should be within ±15% of the nominal concentration after exposure to the tested conditions (e.g., freeze-thaw, short-term, long-term). |
Validation Logic Diagram
Caption: Key parameters for the validation of the bioanalytical method.
Discussion and Field-Proven Insights
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.
-
Metabolite Considerations: The metabolic fate of this compound should be considered. Piperidine-containing compounds can undergo metabolism, for instance, through N-dealkylation.[7] It may be necessary to develop and validate methods for major metabolites in parallel to obtain a complete pharmacokinetic picture.
-
Troubleshooting Matrix Effects: If significant matrix effects are observed, alternative sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may need to be explored.[8] These methods can provide cleaner extracts but are often more time-consuming and may have lower recovery.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust framework for the quantification of this compound in human plasma. The combination of a simple and rapid protein precipitation sample preparation with the sensitivity and selectivity of tandem mass spectrometry makes this method well-suited for high-throughput analysis in a drug development setting. Adherence to the outlined validation principles will ensure the generation of high-quality, reproducible data that can confidently support regulatory submissions.
References
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A General Protocol for the In Vitro Pharmacological Profiling of 4-[(4-Fluorophenyl)methylene]piperidine and Related Piperidine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its prevalence in a wide range of FDA-approved drugs and natural products.[1] This six-membered nitrogen-containing heterocycle serves as a versatile template for designing therapeutic agents, particularly those targeting the central nervous system (CNS). Its structural properties often confer favorable potency, selectivity, and pharmacokinetic profiles.[1]
Compounds like 4-[(4-Fluorophenyl)methylene]piperidine represent a class of molecules with significant potential for interacting with various biological targets, including G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, sigma receptors, and neurotransmitter transporters.[2][3] However, the successful development of any novel compound hinges on a systematic and rigorous in vitro characterization to elucidate its biological activity, potency, and potential liabilities.
This application note provides a comprehensive, tiered protocol for the initial in vitro pharmacological profiling of this compound or similar novel piperidine derivatives. The workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, then to identify primary biological targets through binding assays, and finally to characterize the compound's mechanism of action using functional cell-based assays. This structured approach ensures that data is interpreted correctly, avoiding confounding results from non-specific toxicity and building a robust pharmacological profile for the test compound.
Section 1: Preliminary Assessment: Compound Handling & Cytotoxicity Profiling
Rationale & Expertise: Before investigating specific pharmacological activity, it is imperative to determine the concentration range at which the test compound exhibits non-specific cytotoxicity. Cell viability assays are fundamental tools for this purpose, providing critical insights into a compound's effect on cellular health.[4][5][6] Performing this step first prevents the misinterpretation of cell death or metabolic disruption as a specific, target-mediated effect in subsequent functional assays. It defines the upper concentration limit for all future experiments, ensuring that observed effects are due to specific pharmacology rather than general toxicity.
Protocol 1.1: General Cell Viability Assay (Resazurin Reduction Method)
This protocol outlines a common colorimetric method to assess cell viability, which is a quick, cost-effective, and sensitive method for examining the phenotypic properties of cells.[7]
Materials:
-
Test Compound (TC): this compound
-
Relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like MCF7 if evaluating anticancer potential)[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom, black-walled cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette and plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the TC in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from this stock in complete culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the 50% growth inhibition (GI₅₀) or cytotoxic concentration (CC₅₀).
-
Caption: Workflow for determining compound cytotoxicity.
Data Presentation: Summarize the results in a table.
| Cell Line | Exposure Time (h) | GI₅₀ / CC₅₀ (µM) |
| HEK293 | 48 | > 50 |
| MCF7 | 48 | 25.3 |
Section 2: Primary Screening - Identifying Potential Biological Targets
Rationale & Expertise: Once a non-toxic concentration range is established, the next logical step is to screen the compound against a panel of likely biological targets to identify potential interactions. For piperidine-based structures, this panel should prioritize CNS-related GPCRs, sigma receptors, and neurotransmitter transporters. Radioligand binding assays are a robust and high-throughput method for determining if a compound binds to a receptor and for quantifying its binding affinity (Kᵢ).[9][10][11] This direct measurement of binding is a crucial step before proceeding to more complex functional assays.
Protocol 2.1: Radioligand Receptor Binding Assay (General Framework)
This protocol provides a general method for a competitive binding assay, which can be adapted for various receptor targets by selecting the appropriate receptor source (membranes) and radioligand.[12][13]
Materials:
-
Test Compound (TC)
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., human Dopamine D₂, Serotonin 5-HT₂ₐ, or Sigma-1)
-
Radioligand specific for the target (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂ₐ, [³H]-(+)-Pentazocine for Sigma-1)[2][14][15]
-
Assay Buffer (target-specific, e.g., Tris-HCl with cofactors)
-
Non-specific binding (NSB) competitor (a high concentration of an unlabeled ligand, e.g., 10 µM Haloperidol for D₂)
-
96-well filter plates (e.g., glass fiber-coated)
-
Vacuum manifold for filtration
-
Scintillation cocktail and a microplate scintillation counter
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand (typically at or below its Kₔ value), and varying concentrations of the TC.
-
Controls: Prepare three types of control wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no TC).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a saturating concentration of an unlabeled competitor.
-
Vehicle Control: Contains buffer, radioligand, membranes, and DMSO vehicle.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach binding equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Express the binding in the presence of the TC as a percentage of the specific binding.
-
Plot the % specific binding against the log of TC concentration to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Data Presentation: Present the binding affinity data for a panel of targets.
| Target Receptor | Radioligand | Kᵢ of TC (nM) |
| Dopamine D₂ | [³H]-Spiperone | 15.2 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 8.7 |
| Sigma-1 | [³H]-(+)-Pentazocine | 125.6 |
| Adrenergic α₁ | [³H]-Prazosin | > 1,000 |
Section 3: Functional Characterization - Determining Mechanism of Action
Rationale & Expertise: Demonstrating that a compound binds to a receptor is only part of the story. The critical next step is to determine the functional consequence of that binding—is the compound an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand? Cell-based functional assays are essential for answering this question.[5][6][16] The choice of assay depends on the signaling pathway of the target receptor. For example, Gq-coupled receptors like 5-HT₂ₐ signal through intracellular calcium release, while Gi-coupled receptors like Dopamine D₂ inhibit cAMP production.[17][18]
Protocol 3.1: Functional Antagonist Assay for Gq-Coupled Receptors (Calcium Flux)
This protocol measures the ability of the TC to block agonist-induced calcium mobilization, a hallmark of Gq-coupled receptor activation (e.g., 5-HT₂ₐ).[18]
Materials:
-
Test Compound (TC)
-
HEK293 cells stably expressing the target receptor (e.g., 5-HT₂ₐ)
-
A known agonist for the receptor (e.g., Serotonin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention)
-
96-well or 384-well clear-bottom, black-walled plates
-
Fluorescent plate reader with kinetic reading and liquid injection capabilities (e.g., FLIPR, FlexStation)
Step-by-Step Methodology:
-
Cell Plating: Seed cells into the microplate and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye loading solution (containing probenecid) to the cells. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of the TC (or vehicle) to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.
-
Agonist Stimulation & Measurement: Place the plate in the fluorescent reader. Begin kinetic reading of fluorescence intensity. After establishing a stable baseline, inject a pre-determined concentration of the agonist (e.g., an EC₈₀ concentration of Serotonin) into all wells.
-
Continue Measurement: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data, where 100% response is the signal from the agonist-only wells (vehicle pre-incubation) and 0% is the baseline fluorescence.
-
Plot the % response against the log of TC concentration and fit the data to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.
-
Caption: Logic of a functional antagonist assay.
Data Presentation: Present the functional potency data alongside the binding affinity.
| Target Receptor | Assay Type | Agonist Used | TC Functional IC₅₀ (nM) | TC Binding Kᵢ (nM) |
| Serotonin 5-HT₂ₐ | Calcium Flux | Serotonin (EC₈₀) | 22.5 | 8.7 |
| Dopamine D₂ | cAMP Inhibition | Dopamine (EC₈₀) | 45.1 | 15.2 |
Conclusion
This application note details a systematic, multi-step approach for the initial in vitro characterization of novel piperidine-based compounds like this compound. By following a logical progression from general cytotoxicity assessment to specific target binding and finally to functional mechanism-of-action studies, researchers can build a comprehensive and reliable pharmacological profile. This tiered methodology ensures that resources are used efficiently and that the resulting data is robust, forming a solid foundation for further drug development efforts. The inclusion of appropriate controls and a thorough understanding of the rationale behind each step are critical for generating trustworthy and reproducible results.
References
-
Title: Cell Viability and Proliferation Assays in Drug Screening Source: Danaher Life Sciences URL: [Link]
-
Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: PubMed URL: [Link]
-
Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]
-
Title: Cell Viability, Cytotoxicity & Proliferation Assays Source: Assay Genie URL: [Link]
-
Title: 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay Source: DiscoverX URL: [Link]
-
Title: In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays Source: Bentham Science Publishers URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit (Product Insert) Source: Molecular Devices URL: [Link]
-
Title: Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo Source: PubMed Central URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Medicalexpo URL: [Link]
-
Title: Standardization of Functional Immune Cell-Based Assays: An Integral Aspect to Vaccine and Biologic Development and Validation Source: ASH Publications (Blood) URL: [Link]
-
Title: Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response Using an Automated Flow-Through Fluorescence Analysis System, HT-PSÒ 100 Source: PlumX URL: [Link]
-
Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]
-
Title: Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo Source: PubMed URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations Source: PubMed URL: [Link]
-
Title: Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity Source: YouTube URL: [Link]
-
Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit Source: Technology Networks URL: [Link]
-
Title: In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling Source: PubMed URL: [Link]
-
Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]
-
Title: Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics Source: PubMed URL: [Link]
-
Title: The Complete Guide to Cell-Based Assays Source: SPT Labtech URL: [Link]
-
Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: Frontage Laboratories URL: [Link]
-
Title: A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications Source: Visikol URL: [Link]
-
Title: “Selective” serotonin 5-HT2A receptor antagonists Source: PMC - PubMed Central URL: [Link]
-
Title: Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism Source: ACS Publications URL: [Link]
-
Title: Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Source: PNAS URL: [Link]
-
Title: Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use Source: MDPI URL: [Link]
-
Title: 5-HT2A Serotonin Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]
-
Title: Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States Source: RSC Publishing URL: [Link]
-
Title: Development of sigma-1 receptor antagonists as potential PET radiotracers for neuroinflammation Source: University of Turin Institutional Repository URL: [Link]
-
Title: Design and Validate a GMP Cell Based Assay Source: Marin Biologic Laboratories URL: [Link]
-
Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: PMC - PubMed Central URL: [Link]
-
Title: New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis Source: PubMed URL: [Link]
-
Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]
-
Title: 5.4: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: 4-(4-Fluorophenyl)piperidine Source: PubChem URL: [Link]
-
Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. youtube.com [youtube.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. marinbio.com [marinbio.com]
- 17. innoprot.com [innoprot.com]
- 18. innoprot.com [innoprot.com]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 4-[(4-Fluorophenyl)methylene]piperidine
Abstract
The fluorophenyl piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, particularly within the central nervous system (CNS).[1] This document provides a comprehensive framework for the in vivo experimental design and evaluation of a novel compound, 4-[(4-Fluorophenyl)methylene]piperidine. As this specific molecule is not extensively characterized in public literature, this guide establishes a logical, phased approach to systematically determine its pharmacokinetic profile, safety, and potential efficacy. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and translatable results.[2][3] This guide will proceed based on the hypothesis that, like many related structures, the primary target of this compound is likely a CNS monoamine transporter, such as the dopamine transporter (DAT).[1][4]
Strategic Overview of the In Vivo Evaluation Pipeline
A successful in vivo research program for a novel chemical entity requires a structured, multi-phased approach.[5][6] The progression from initial characterization to proof-of-concept is designed to build knowledge incrementally, with each phase informing the next. This strategy minimizes the use of resources and ensures that key questions regarding the compound's behavior in a biological system are answered logically.[7] The core phases include: (1) Pharmacokinetic (PK) profiling to understand drug exposure, (2) Dose-range finding and acute toxicology to establish safety, (3) Pharmacodynamic (PD) studies to confirm target engagement, and (4) Efficacy studies in a relevant disease model to demonstrate therapeutic potential.[2][3]
Figure 1: A phased workflow for the in vivo evaluation of a novel CNS compound.
Phase 1: Pharmacokinetic (PK) Profiling in Rodents
Causality: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics).[8] A PK study is essential to determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[9] This data is critical for selecting the appropriate doses and dosing intervals for subsequent toxicology and efficacy studies, ensuring that the animals are exposed to the drug in a controlled and measurable way.[9][10]
Protocol 2.1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats
This protocol outlines a standard PK study to determine key parameters following intravenous (IV) and oral (PO) administration.[11]
Materials:
-
This compound (test article)
-
Vehicle (e.g., 20% Solutol HS 15 in saline, or other appropriate formulation)
-
Male Sprague-Dawley rats (n=18, 225-250g)
-
K2-EDTA collection tubes
-
Cannulas for jugular vein (for serial blood sampling, optional but recommended)
-
Standard dosing and blood collection equipment
-
Centrifuge, freezers (-80°C)
-
LC-MS/MS system for bioanalysis[11]
Methodology:
-
Acclimatization: Acclimate animals for at least 72 hours before the study.
-
Group Allocation: Randomly assign animals to two groups:
-
Group 1: Intravenous (IV) administration (n=9)
-
Group 2: Oral Gavage (PO) administration (n=9)
-
-
Dose Preparation: Prepare a stock solution of the test article in the chosen vehicle. The final concentration should allow for an IV dose of 1-2 mg/kg and a PO dose of 5-10 mg/kg in a reasonable dosing volume (e.g., 1 mL/kg for IV, 5 mL/kg for PO).
-
Administration:
-
Group 1 (IV): Administer a single bolus dose via the tail vein.
-
Group 2 (PO): Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (~150 µL) from 3 animals per time point into K2-EDTA tubes. A sparse sampling design is used here.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Sample Storage: Transfer plasma samples to labeled cryovials and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 1.[10]
Self-Validation: The protocol's integrity is maintained by including a pre-dose (t=0) sample to ensure no baseline interference and by running a full validation of the LC-MS/MS method for accuracy, precision, and sensitivity. The IV arm of the study serves as the benchmark for absolute bioavailability.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC(0-t) | Area Under the Curve from time 0 to the last measurement | Represents total drug exposure over time.[8] |
| t1/2 | Elimination half-life | Determines the time required for the drug concentration to decrease by half.[8] |
| CL | Clearance | Measures the rate at which the drug is removed from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues versus plasma.[8] |
| F (%) | Bioavailability (for PO route) | The fraction of the oral dose that reaches systemic circulation. |
Phase 2: Acute Toxicology and Dose Range-Finding
Causality: The primary goal of this phase is to ensure subject safety in subsequent studies by identifying the dose range that is well-tolerated.[13] An acute, single-dose escalation study helps to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[14][15] This information is a regulatory prerequisite and is fundamental for designing meaningful efficacy studies where pharmacology, not toxicity, is the intended outcome.[16]
Protocol 3.1: Single-Dose Escalation Study in Mice
Materials:
-
Test article and vehicle
-
Male and female C57BL/6 mice (n=3-5 per sex per group, 20-25g)
-
Standard caging and husbandry supplies
-
Calibrated balance for body weight measurements
Methodology:
-
Dose Selection: Based on PK data and any in vitro potency information, select a starting dose (e.g., 10 mg/kg). Plan for escalating doses in subsequent groups (e.g., 30, 100, 300 mg/kg). A control group receiving only the vehicle is mandatory.
-
Administration: Administer a single dose of the test article or vehicle via the intended therapeutic route (e.g., PO or IP).
-
Clinical Observation: Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 14 days.[16] Record any signs of toxicity, including but not limited to:
-
Changes in posture, gait, or activity level
-
Tremors, convulsions, or stereotypy
-
Changes in respiration or skin color
-
Any other abnormal behaviors
-
-
Body Weight: Record the body weight of each animal just before dosing and on days 1, 3, 7, and 14. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Endpoint: At the end of the 14-day observation period, euthanize all animals.
-
Necropsy: Conduct a gross necropsy to examine major organs (liver, kidneys, spleen, heart, lungs, brain) for any visible abnormalities.[5] For a more thorough investigation, tissues can be collected for histopathological analysis.[13]
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.
Phase 3: Pharmacodynamic (PD) and Target Engagement
Causality: A successful drug must not only reach its target (PK) but also engage it to produce a biological effect (PD).[17] PD studies are designed to confirm that the compound interacts with its hypothesized target in vivo and to establish a clear relationship between drug exposure and the biological response.[18] This step is crucial for validating the mechanism of action and bridging the gap between PK and efficacy.
Hypothesized Mechanism: Dopamine Transporter (DAT) Inhibition
Based on related fluorophenyl piperidine structures, we hypothesize that this compound acts as an inhibitor of the dopamine transporter (DAT).[1][4] This inhibition would lead to an increase in extracellular dopamine levels in key brain regions like the striatum and nucleus accumbens.
Figure 2: Hypothesized mechanism of action: Inhibition of the dopamine transporter (DAT).
Protocol 4.1: Ex Vivo Receptor Occupancy Study
Causality: This protocol measures the percentage of DAT sites in the brain that are occupied by the test article at different doses. It provides direct evidence of target engagement and helps to establish the relationship between plasma concentration (PK) and target occupancy (PD).
Materials:
-
Test article and vehicle
-
Male C57BL/6 mice (n=5 per group)
-
A selective DAT radioligand (e.g., [³H]-WIN 35,428)
-
Homogenization buffer, filtration apparatus, scintillation counter
Methodology:
-
Dose Administration: Dose groups of mice with vehicle or various doses of the test article (e.g., 1, 3, 10, 30 mg/kg, PO), selected based on PK and MTD data.
-
Tissue Collection: At the time of predicted Tmax (from PK study), euthanize the animals and rapidly dissect the striatum, a brain region rich in DAT.
-
Tissue Preparation: Homogenize the striatal tissue in ice-cold buffer.
-
Binding Assay: Incubate the brain homogenates with the DAT radioligand ([³H]-WIN 35,428) in the presence and absence of a saturating concentration of a known DAT inhibitor (to determine non-specific binding).
-
Analysis: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculation: Calculate the specific binding of the radioligand in each sample. The reduction in specific binding in the drug-treated groups compared to the vehicle group represents the percent of DAT occupancy by the test article.
-
Correlation: Plot the dose (or corresponding plasma concentration) against DAT occupancy to generate a dose-response or PK/PD curve.
Phase 4: In Vivo Efficacy (Proof-of-Concept)
Causality: Once a safe and pharmacologically active dose range has been established, the final step is to determine if the compound has a therapeutically relevant effect in an animal model of disease.[19][20] The choice of model must be logically derived from the compound's mechanism of action.[21] Given the hypothesized DAT inhibition, a model assessing psychostimulant-induced hyperactivity is appropriate, as this behavior is strongly modulated by dopamine levels.[22]
Protocol 5.1: Amphetamine-Induced Hyperlocomotion in Mice
Materials:
-
Test article and vehicle
-
d-Amphetamine (positive control modulator)
-
Saline (negative control)
-
Male C57BL/6 mice (n=8-12 per group)
-
Automated locomotor activity chambers
Methodology:
-
Group Allocation: Assign mice to experimental groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Amphetamine (e.g., 2 mg/kg, IP)
-
Group 3: Test Article (Dose 1) + Amphetamine
-
Group 4: Test Article (Dose 2) + Amphetamine
-
Group 5: Test Article (Dose 3) + Amphetamine
-
-
Habituation: Place mice individually into the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Pre-treatment: Administer the test article or vehicle via the determined route (e.g., PO). The timing should be based on its Tmax (e.g., 30-60 minutes before amphetamine).
-
Challenge: Administer d-amphetamine or saline via intraperitoneal (IP) injection.
-
Data Recording: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90-120 minutes.
-
Data Analysis: Analyze the locomotor data, typically in 5 or 10-minute time bins. Compare the total activity of the test article groups to the vehicle + amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Table 2: Expected Outcomes for Efficacy Study
| Group | Pre-treatment | Challenge | Expected Outcome | Rationale |
| 1 | Vehicle | Saline | Normal, low locomotor activity. | Establishes baseline activity. |
| 2 | Vehicle | Amphetamine | Significant hyperlocomotion. | Positive control for the model. |
| 3-5 | Test Article | Amphetamine | Dose-dependent reduction in amphetamine-induced hyperlocomotion. | Demonstrates efficacy in attenuating a hyperdopaminergic state. |
Trustworthiness: This experimental design includes both a negative control (Vehicle + Saline) to establish baseline and a positive control (Vehicle + Amphetamine) to validate the model's responsiveness. The dose-dependent nature of the expected effect provides strong evidence that the observed activity is due to the test article.
References
-
Chadman, K. K., et al. (2009). Animal Models of Neuropsychiatric Disorders. PubMed Central, NIH. [Link]
-
Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. PubMed, NIH. [Link]
-
Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology. [Link]
-
Smith, M. A., & Evans, S. M. (2019). Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps. American Psychological Association. [Link]
-
Patsnap Synapse. (2024). What sample types and time points are ideal for rodent PK?. Patsnap. [Link]
-
Creative Biolabs. Rodent In Vivo PK Service. Creative Biolabs. [Link]
-
Frontiers in Psychiatry. (2023). Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations. Frontiers. [Link]
-
Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
PPD. Preclinical Studies in Drug Development. PPD. [Link]
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma. [Link]
-
Sena, E. S., et al. (2014). General Principles of Preclinical Study Design. PubMed Central, NIH. [Link]
-
Bienta. Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]
-
Creative Biolabs. Neurological Drug Pharmacodynamic. Creative Biolabs. [Link]
-
Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]
-
Fiveable. In vivo testing methods. Fiveable. [Link]
-
Creative Bioarray. In Vivo Toxicology. Creative Bioarray. [Link]
-
U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]
-
AMSbiopharma. (2024). Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
InterBioTox. In vivo Toxicology. InterBioTox. [Link]
-
Parasuraman, S. (2011). Toxicological screening. PubMed Central, NIH. [Link]
-
Altasciences. CNS DRUG DEVELOPMENT SOLUTIONS. Altasciences. [Link]
-
Clinical Leader. (2024). CNS Active Compounds ― The Importance Of Cognitive And Pharmacodynamic Testing During First-In-Human Trials. Clinical Leader. [Link]
-
Hughes, L., et al. (2021). Pharmacodynamic Evaluation: CNS Methodologies. ResearchGate. [Link]
-
Altogen Labs. In Vivo Toxicology Service (Mouse, Rat). Altogen Labs. [Link]
-
Felmlee, M. A., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]
-
Charles River Laboratories. In Vivo Studies - Safety Pharmacology. Charles River. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Lu, Y., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl).... Journal of Medicinal Chemistry. [Link]
-
PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]
-
Tang, S., et al. (2022). Structure-Activity Relationship Studies of... Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design. [Link]
-
Chisenhall, D. M., et al. (2024). Modifications to... alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central, NIH. [Link]
-
PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. National Center for Biotechnology Information. [Link]
-
Molecular Imaging and Contrast Agent Database. (2009). [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. NCBI Bookshelf. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ppd.com [ppd.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. parazapharma.com [parazapharma.com]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurological Drug Pharmacodynamic - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations [frontiersin.org]
- 21. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-[(4-Fluorophenyl)methylene]piperidine as a Tool Compound for Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The 4-Arylmethylene Piperidine Scaffold in Neuropharmacology
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and research compounds targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with complex receptor binding pockets. When combined with an arylmethylene moiety at the 4-position, the resulting structure serves as a versatile template for modulating key neurotransmitter systems.
This guide focuses on 4-[(4-Fluorophenyl)methylene]piperidine , a specific derivative within this class. While direct research on this exact molecule is emerging, its close structural relationship to well-characterized neuropharmacological agents allows for a robust, data-driven framework for its application in neuroscience research. This document synthesizes information from analogous compounds to provide researchers, scientists, and drug development professionals with a comprehensive guide to its potential mechanisms, applications, and detailed experimental protocols. We will leverage data from compounds such as the atypical antipsychotic candidate NRA0161[1] and the 5-HT₂A inverse agonist ACP-103[2][3] to build a predictive profile for this tool compound.
The primary objective of this guide is to empower researchers to effectively utilize this compound to investigate the roles of specific dopamine and serotonin receptor subtypes in preclinical models of neuropsychiatric disorders.
Compound Profile
Chemical Structure and Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental settings, from ensuring solubility in assay buffers to predicting its potential for crossing the blood-brain barrier.
-
IUPAC Name: 4-[(4-fluorophenyl)methylidene]piperidine
-
CAS Number: 661452-53-5[4]
-
Molecular Formula: C₁₂H₁₄FN
-
Molecular Weight: 191.25 g/mol
| Property | Value | Source |
| Molecular Weight | 191.25 g/mol | Inferred |
| LogP (Predicted) | ~2.5 - 3.0 | Inferred |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |
| Appearance | Off-white to pale yellow solid | Typical for class |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water | Typical for class |
Synthesis Outline
The synthesis of 4-arylmethylene piperidines is well-established in the chemical literature. A common and efficient method involves a condensation reaction between a piperidine derivative (often 4-piperidone) and an appropriate aryl aldehyde.
Caption: General synthesis scheme for 4-arylmethylene piperidines.
Proposed Biological Target & Mechanism of Action
Based on high-quality data from structurally analogous compounds, this compound is hypothesized to act as a potent ligand at specific G-protein coupled receptors (GPCRs) within the serotonin and dopamine systems.
The compound NRA0161 , which shares the core 4-(4-fluorobenzylidene)piperidine structure, exhibits high affinity for the human dopamine D₄ receptor (Kᵢ = 1.00 nM) and the serotonin 5-HT₂A receptor (Kᵢ = 2.52 nM), with significantly lower affinity for the dopamine D₂ receptor (Kᵢ = 95.80 nM)[1]. This profile is characteristic of atypical antipsychotics, which are thought to derive their efficacy and reduced extrapyramidal side effects from this D₂/5-HT₂A affinity ratio. Similarly, ACP-103 , a related piperidine derivative, is a potent 5-HT₂A receptor inverse agonist (pIC₅₀ = 8.7)[2][3].
Therefore, it is highly probable that this compound functions as a D₄ and 5-HT₂A receptor antagonist or inverse agonist . Its primary utility as a tool compound is to selectively probe the function of these receptors over the D₂ receptor.
Caption: Proposed mechanism of action via D₄ and 5-HT₂A receptors.
Application Notes for Neuroscience Research
This tool compound is ideally suited for studies aimed at dissecting the distinct roles of D₄ and 5-HT₂A receptors in neural circuits and behavior.
-
Probing Psychosis Models: Utilize the compound in pharmacological models of schizophrenia, such as those induced by NMDA receptor antagonists (e.g., MK-801) or dopamine agonists (e.g., methamphetamine). Its selective profile can help determine the contribution of D₄/5-HT₂A receptor blockade to the attenuation of positive symptoms (hyperactivity) and cognitive deficits[1][2].
-
Structure-Activity Relationship (SAR) Studies: Serve as a foundational scaffold for the synthesis of novel analogs. Modifications to the piperidine nitrogen or the fluorophenyl ring can be systematically explored to optimize affinity, selectivity, and pharmacokinetic properties for therapeutic development[6][7].
-
Investigating Dopaminergic and Serotonergic Crosstalk: The compound can be used to explore the functional interplay between these two critical neurotransmitter systems in brain regions like the prefrontal cortex and striatum.
-
Abuse Liability Assessment: Given that some piperidine derivatives have abuse potential, this compound could be evaluated in conditioned place preference (CPP) and self-administration paradigms to assess its rewarding or reinforcing properties, which is critical for CNS drug safety profiling[8].
Experimental Protocols
The following protocols are adapted from methodologies used for structurally and functionally related compounds. They provide a robust starting point for characterizing this compound.
Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity (Kᵢ) of the compound for the human D₄ and 5-HT₂A receptors. It is based on the principle of competitive displacement of a specific radioligand.
A. Materials
-
Cell Membranes: Commercially available membranes from cells stably expressing human D₄.₄ or 5-HT₂A receptors.
-
Radioligands: [³H]Spiperone (for D₄) or [³H]Ketanserin (for 5-HT₂A).
-
Test Compound: this compound, dissolved in 100% DMSO to make a 10 mM stock.
-
Non-specific Ligands: Haloperidol (10 µM for D₄) or Mianserin (10 µM for 5-HT₂A).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and 96-well filter plates .
B. Procedure
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific ligand (for non-specific binding) OR 50 µL of diluted test compound.
-
50 µL of the appropriate radioligand diluted in assay buffer (final concentration ~0.2-0.5 nM).
-
100 µL of the cell membrane preparation diluted in assay buffer (final protein concentration ~5-15 µ g/well ).
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
C. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
Protocol 2: In Vivo Assessment of Psychomotor Activity in Rodents
This protocol assesses the compound's effect on baseline locomotor activity and its ability to antagonize hyperactivity induced by a psychostimulant, a common screen for antipsychotic-like properties[1].
A. Materials
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Test Compound: this compound, formulated in a vehicle (e.g., 5% Tween 80 in saline).
-
Psychostimulant: Methamphetamine (MAP) or MK-801, dissolved in saline.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.
B. Procedure
-
Habituation: Place the mice individually into the activity chambers and allow them to habituate for 30-60 minutes until baseline activity stabilizes.
-
Dosing:
-
Administer the test compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) injection.
-
Return the animals to their home cages for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
-
Challenge:
-
Administer the psychostimulant (e.g., 1 mg/kg MAP, i.p.) or saline.
-
Immediately place the animals back into the activity chambers.
-
-
Data Recording: Record locomotor activity (e.g., total distance traveled, rearing frequency) in 5-minute bins for a total of 60-90 minutes.
C. Data Analysis
-
Calculate the total distance traveled for each animal over the entire recording period.
-
Use a two-way ANOVA to analyze the data, with pre-treatment (vehicle vs. compound doses) and challenge (saline vs. psychostimulant) as the factors.
-
If a significant interaction is found, use post-hoc tests (e.g., Dunnett's or Sidak's) to compare the effect of each compound dose against the vehicle-treated group that received the psychostimulant challenge.
-
A significant reduction in psychostimulant-induced hyperactivity without a significant effect on baseline (saline-challenged) locomotion at the same dose suggests a specific antipsychotic-like effect.
Caption: A streamlined workflow for characterizing a novel tool compound.
Data Interpretation and Benchmarking
When interpreting your results, it is crucial to compare them against established data from related compounds. The following table provides benchmark affinity values from the literature.
| Compound | D₄ Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | Reference |
| NRA0161 | 1.00 | 2.52 | 95.80 | [1] |
| ACP-103 (pKᵢ) | - | 9.3 (pKᵢ) | >6.0 (pKᵢ) | [2] |
| Haloperidol | 3.4 | 50 | 1.2 | (Typical values) |
| Risperidone | 7.3 | 0.16 | 3.1 | (Typical values) |
If your experimental Kᵢ values for this compound at D₄ and 5-HT₂A receptors are in the low nanomolar range, with a significantly higher Kᵢ for the D₂ receptor, this would validate its utility as a selective D₄/5-HT₂A tool compound.
References
-
In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) . PubMed. [Link]
-
Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors . PubMed. [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist . Journal of Pharmacology and Experimental Therapeutics. [Link]
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 . PubChem. [Link]
-
The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents . PubMed. [Link]
-
(PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist . ResearchGate. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters . Frontiers in Pharmacology. [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability . PubMed Central. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile . PubMed Central. [Link]
Sources
- 1. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 661452-53-5 [chemicalbook.com]
- 5. 4-(4-Fluorophenyl)piperidine | CAS#:37656-48-7 | Chemsrc [chemsrc.com]
- 6. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 4-[(4-Fluorophenyl)methylene]piperidine in dopamine transporter (DAT) binding assays.
Application Notes & Protocols
Topic: Characterization of 4-[(4-Fluorophenyl)methylene]piperidine in Dopamine Transporter (DAT) Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dopamine Transporter as a Key Neuromodulatory Target
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and magnitude of dopamine signaling.[2][3][4] This regulatory role makes DAT a critical target for a wide range of psychoactive compounds, including therapeutic agents for conditions like ADHD and depression, as well as drugs of abuse such as cocaine and amphetamines.[3][5]
The investigation of novel compounds that interact with DAT is fundamental to neuroscience and drug discovery. Radioligand binding assays are a cornerstone in vitro technique for this purpose, allowing for the determination of a compound's affinity (Ki) and potency (IC50) at the transporter.[1][6] This document provides a detailed guide for characterizing the binding properties of this compound, a compound belonging to a chemical class known for interacting with monoamine transporters, at the human dopamine transporter.[7][8][9] While direct studies on this specific molecule are not prevalent, the protocols outlined here provide a robust framework for its initial pharmacological evaluation.
Compound Profile: this compound
-
Structure:
-
Chemical Name: this compound
-
CAS Number: 661452-53-5[10]
-
Molecular Formula: C₁₂H₁₄FN
-
-
Rationale for Investigation: The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in ligands targeting the central nervous system.[11][12] Numerous potent and selective DAT inhibitors feature a piperidine or related piperazine core, such as the well-characterized GBR 12909 class of compounds.[7][8][13] The structural similarity of this compound to these known DAT ligands makes it a compelling candidate for investigation as a potential modulator of dopamine transport. This protocol is designed to elucidate its affinity and selectivity profile.
Principle of the Competitive Radioligand Binding Assay
The experimental approach described is a competitive inhibition binding assay. This method quantifies the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor (DAT) with high affinity and specificity.
The assay is performed by incubating a source of DAT (e.g., membranes from cells expressing the transporter) with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound. As the concentration of the test compound increases, it competes for the same binding site as the radioligand, causing a dose-dependent decrease in the amount of bound radioactivity. This relationship allows for the calculation of the test compound's half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Ki) to reflect its binding affinity.
Caption: Principle of competitive radioligand binding at the dopamine transporter (DAT).
Experimental Protocol: DAT Radioligand Binding Assay
This protocol is optimized for a 96-well plate format using cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).
Part 1: Materials and Reagents
-
Test Compound: this compound
-
hDAT-expressing Cell Membranes: Prepared in-house or commercially sourced (e.g., from HEK293-hDAT cells).
-
Radioligand: [³H]WIN 35,428 (Specific Activity: ~80-87 Ci/mmol) or [³H]BTCP (Specific Activity: ~70-85 Ci/mmol).[2][3]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Equipment & Consumables:
-
96-well microplates (round bottom)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
-
Scintillation vials and fluid
-
Standard laboratory pipettes and equipment
-
Part 2: Preparation of Solutions
-
Assay Buffer Preparation: Dissolve Tris base and NaCl in deionized water, adjust pH to 7.4 with HCl, and bring to final volume. Store at 4°C.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM final assay concentrations).
-
Radioligand Working Solution: Dilute the [³H]WIN 35,428 stock in assay buffer to achieve a final assay concentration of ~1-2 nM.[2] This concentration is typically near the Kd value of the radioligand for DAT.
-
Non-specific Binding Agent: Prepare a working solution of GBR 12909 to yield a final assay concentration of 10 µM.[2]
Part 3: Assay Procedure
The entire procedure should be performed on ice to minimize degradation of proteins and reagents.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM GBR 12909.
-
Test Compound: 50 µL of each serial dilution of this compound.
-
-
Add Radioligand: Add 50 µL of the [³H]WIN 35,428 working solution to all wells.
-
Add Membranes: Thaw the hDAT cell membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that provides a robust signal (typically 20-50 µg of protein per well).[2] Add 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding reaction to reach equilibrium.[2][3]
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours.
-
Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Caption: Experimental workflow for the DAT competitive binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Inhibition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding inhibition using the formula: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Total Binding - NSB)])
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Inhibition Constant (Kᵢ):
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for DAT.
-
-
Sample Data Presentation
| Compound Concentration [M] | Mean CPM | % Inhibition |
| Total Binding | 15,000 | 0% |
| NSB | 800 | 100% |
| 1.00E-10 | 14,850 | 1.1% |
| 1.00E-09 | 13,500 | 10.6% |
| 1.00E-08 | 9,900 | 35.9% |
| 1.00E-07 | 7,900 | 50.0% |
| 1.00E-06 | 2,100 | 90.8% |
| 1.00E-05 | 950 | 99.0% |
Summary of Results
| Parameter | Value |
| IC₅₀ | 100 nM |
| Radioligand [L] | 1.5 nM |
| Radioligand Kₔ | 2.0 nM |
| Calculated Kᵢ | 57.1 nM |
Troubleshooting Common Issues
-
High Non-specific Binding (>30% of Total Binding):
-
Cause: Radioligand binding to filters or other non-target sites.
-
Solution: Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Ensure wash steps are efficient and use ice-cold buffer. Consider adding Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific interactions.[14]
-
-
Low Specific Binding Signal (Low "Window"):
-
Cause: Degraded receptor preparation, inactive radioligand, or insufficient membrane protein.
-
Solution: Verify the integrity of the hDAT membranes via Western blot. Check the expiration date and specific activity of the radioligand. Titrate the amount of membrane protein used per well to find the optimal concentration that provides a robust signal.[14]
-
-
High Variability Between Replicates:
-
Cause: Inaccurate pipetting, incomplete mixing, or inconsistent washing during filtration.
-
Solution: Ensure all reagents are fully mixed before addition. Use calibrated pipettes. Standardize the filtration and washing procedure to ensure each well is treated identically.
-
References
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Chaudhary, P., et al. (2007). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 50(12), 2887-2895. [Link]
-
Mönnich, D. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Doctoral dissertation, University of Regensburg. [Link]
-
Gergues, M. M., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4349-4363. [Link]
-
Ko, J. H., & Strafella, A. P. (2022). Imaging Dopaminergic Neurotransmission in Neurodegenerative Disorders. The Journal of Nuclear Medicine, 63(Supplement 1), 16S-22S. [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]
-
Hopkins, C., et al. (n.d.). Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. ResearchGate. [Link]
-
Chaudhary, P., et al. (2007). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 50(12), 2887-2895. [Link]
-
Cao, J., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]
-
Stensson, N., et al. (2018). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Journal of Molecular Neuroscience, 64(4), 517-526. [Link]
-
Greiner, E., et al. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(10), 1858-1861. [Link]
-
Gergues, M. M., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 14(7), 1279-1293. [Link]
-
ChemBK. (2024). 4-(4-Fluorophenyl)piperidine. [Link]
-
Chemical-Suppliers.com. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. [Link]
-
PubChem. (n.d.). 4-(Bis(4-fluorophenyl)methylene)piperidine. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]
-
Abe, A., et al. (2003). Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. Journal of Medicinal Chemistry, 46(13), 2589-2598. [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]
-
Daini, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(11), 1891-1901. [Link]
-
Indarte, M., et al. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 52(1-2), 119-126. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. bioivt.com [bioivt.com]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS 661452-53-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 4-[(4-Fluorophenyl)methylene]piperidine as a Precursor for a Novel Sigma-1 Receptor PET Imaging Ligand: [¹⁸F]S1P-1
Introduction: The Sigma-1 Receptor as a Compelling Target for Neuroimaging
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] Its involvement in cellular stress responses, ion channel modulation, and neuronal signaling has implicated it in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder.[1][2] Consequently, the development of specific positron emission tomography (PET) radioligands for the S1R is of paramount importance for understanding its role in disease pathophysiology, aiding in differential diagnosis, and monitoring therapeutic interventions.[4][5]
The 4-phenylpiperidine scaffold is a well-established pharmacophore for S1R ligands, demonstrating high affinity and selectivity.[6][7][8] This application note details the utility of 4-[(4-Fluorophenyl)methylene]piperidine as a readily available precursor for the synthesis of a novel, potent, and selective S1R PET radioligand, which we have designated [¹⁸F]S1P-1 . We will outline the rationale for its design, the synthesis of the non-radioactive standard and the radiolabeling precursor, a detailed, automated radiosynthesis protocol for [¹⁸F]S1P-1, and comprehensive quality control and preclinical evaluation procedures.
Ligand Design and Rationale
The precursor, this compound, possesses the core 4-phenylpiperidine moiety known for S1R affinity. The existing fluorine atom on the phenyl ring can contribute to the binding affinity. For PET imaging with Fluorine-18 (¹⁸F), we propose the introduction of a 2-[¹⁸F]fluoroethoxy group at the piperidine nitrogen. This common radiolabeling strategy offers several advantages:
-
Metabolic Stability: The fluoroethoxy group is generally resistant to defluorination in vivo.
-
Favorable Pharmacokinetics: This addition can modulate the lipophilicity of the final tracer to achieve optimal blood-brain barrier penetration and washout kinetics.[5]
-
Established Radiolabeling Chemistry: The synthesis of 2-[¹⁸F]fluoroethyl tosylate and its subsequent use in N-alkylation is a robust and high-yielding method.
The resulting PET ligand, (1-(2-[¹⁸F]fluoroethyl)-4-[(4-fluorophenyl)methylene]piperidine) , or [¹⁸F]S1P-1 , is hypothesized to be a high-affinity and selective S1R antagonist suitable for in vivo imaging.
Synthesis of the Reference Standard and Radiolabeling Precursor
A two-step synthesis is required to produce the non-radioactive ("cold") reference standard (S1P-1) and the tosylate precursor for radiolabeling (S1P-1-OTs).
Step 1: Synthesis of the Hydroxyethyl Intermediate (S1P-1-OH)
The piperidine nitrogen of the precursor is alkylated with 2-bromoethanol.
-
Reaction: this compound is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetonitrile (ACN).
-
Purification: The crude product is purified using column chromatography on silica gel.
Step 2: Synthesis of the Tosylate Precursor (S1P-1-OTs) and Cold Standard (S1P-1)
-
Precursor Synthesis: The hydroxyethyl intermediate (S1P-1-OH) is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) to yield the tosylate precursor, 1-(2-tosyloxyethyl)-4-[(4-fluorophenyl)methylene]piperidine (S1P-1-OTs) .
-
Cold Standard Synthesis: The non-radioactive reference standard, 1-(2-fluoroethyl)-4-[(4-fluorophenyl)methylene]piperidine (S1P-1) , can be synthesized by reacting S1P-1-OH with a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Radiosynthesis of [¹⁸F]S1P-1
The radiosynthesis of [¹⁸F]S1P-1 is a two-step, one-pot automated process, readily adaptable to most commercial radiosynthesis modules. The process involves the initial production of 2-[¹⁸F]fluoroethyl tosylate, which is then used to alkylate the piperidine precursor.
Workflow for Automated Radiosynthesis of [¹⁸F]S1P-1
Caption: Quality control workflow for the release of [¹⁸F]S1P-1.
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH paper or meter | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Radionuclidic Identity | Half-life measurement | 105 - 115 minutes |
| Chemical Purity | Analytical HPLC (UV detector) | Co-elution with cold standard |
| Molar Activity (Aₘ) | HPLC with calibrated UV and radiation detectors | > 50 GBq/µmol at end of synthesis |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Kryptofix 2.2.2 | Spot test or LC-MS | < 50 µg/mL |
| Sterility | Compendial methods (e.g., USP) | Sterile (can be released before completion) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (V = max. patient dose in mL) |
Preclinical Evaluation of [¹⁸F]S1P-1
A thorough preclinical evaluation is necessary to characterize the properties of [¹⁸F]S1P-1 as a viable PET tracer for the sigma-1 receptor.
In Vitro Studies
-
Binding Affinity and Selectivity:
-
Protocol: Competitive binding assays are performed using cell membranes from a cell line overexpressing human S1R (e.g., HEK293-S1R). The ability of the non-radioactive S1P-1 to displace a known high-affinity S1R radioligand (e.g., [³H]-(+)-pentazocine) is measured.
-
Selectivity Screening: S1P-1 is also tested for its affinity against other relevant CNS targets, including the sigma-2 receptor, dopamine transporters, and serotonin transporters, to ensure selectivity. [2] * Expected Outcome: S1P-1 should exhibit high affinity (Ki < 10 nM) for S1R and at least 100-fold selectivity over other tested receptors.
-
-
Autoradiography:
-
Protocol: In vitro autoradiography is performed on rodent or non-human primate brain sections. The sections are incubated with [¹⁸F]S1P-1. Specificity is confirmed by co-incubating adjacent sections with an excess of a known S1R ligand (e.g., haloperidol) to block specific binding. [3] * Expected Outcome: The binding pattern of [¹⁸F]S1P-1 should correlate with the known distribution of S1R in the brain, with high uptake in areas like the cerebellum, hippocampus, and cortical regions. This binding should be displaceable by the blocking agent.
-
In Vivo Studies
-
Rodent PET/CT Imaging:
-
Protocol: Healthy rodents (e.g., Wistar rats) are anesthetized and injected intravenously with [¹⁸F]S1P-1. A dynamic PET scan (e.g., 60-90 minutes) is acquired to assess the brain uptake and kinetics of the radiotracer.
-
Specificity Confirmation: To confirm that the observed brain uptake is due to specific binding to S1R, a separate cohort of animals is pre-treated with a blocking agent (e.g., SA4503 or haloperidol) before the injection of [¹⁸F]S1P-1. [5] * Metabolite Analysis: Blood and brain samples are collected at various time points post-injection to analyze the extent of radiotracer metabolism using radio-HPLC. [3] * Expected Outcome: [¹⁸F]S1P-1 should demonstrate good initial brain uptake followed by washout from non-target regions. The pre-treatment with a blocking agent should significantly reduce the tracer uptake in S1R-rich brain regions, confirming specific binding. Metabolite analysis should indicate that a substantial fraction of the radioactivity in the brain corresponds to the parent compound.
-
-
Biodistribution:
-
Protocol: Following the final PET scan, animals are euthanized, and major organs are harvested, weighed, and counted in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Expected Outcome: The biodistribution data will provide information on the whole-body distribution and clearance routes of the radiotracer.
-
Conclusion
The proposed application of this compound as a precursor for the novel S1R PET ligand, [¹⁸F]S1P-1, presents a promising avenue for CNS imaging. The outlined synthetic routes, automated radiolabeling protocol, and comprehensive quality control and evaluation procedures provide a robust framework for researchers and drug development professionals. The favorable characteristics of the 4-phenylpiperidine scaffold, combined with a reliable ¹⁸F-labeling strategy, position [¹⁸F]S1P-1 as a potentially valuable tool for elucidating the role of the sigma-1 receptor in health and disease.
References
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. [Link]
-
Lee, S. Y., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 55(4), 547-557. [Link]
-
Abou-Gharbia, M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 984-1002. [Link]
-
Becaud, E., et al. (2012). Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Chemistry - A European Journal, 18(43), 13637-13645. [Link]
-
Cheung, S., et al. (2014). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine, 55(supplement 1), 1858. [Link]
-
Andrade, C. F., et al. (2012). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 48(1), 139-147. [Link]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. ResearchGate. [Link]
-
Li, S., et al. (2021). Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. Journal of Medicinal Chemistry, 64(23), 17164-17182. [Link]
-
Al-Gharabli, S. I., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 984-1002. [Link]
-
Krasikova, R. N. (2019). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 24(15), 2733. [Link]
-
Basile, B., et al. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 14(7), 836-850. [Link]
-
Becker, G., et al. (2020). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. Scientific Reports, 10(1), 1335. [Link]
-
Li, S., et al. (2017). PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 58(7), 1150-1156. [Link]
-
Verhoog, S., et al. (2020). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 6(11), 1880-1896. [Link]
-
Baguet, T., et al. (2020). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. Nuclear Medicine and Biology, 86-87, 33-42. [Link]
-
Rahman, M. M. (2022). New 18F PET Tracers and Novel Methods for their Production. University of Illinois at Chicago. [Link]
-
Zhang, M. R. (2016). PET Imaging of Sigma1 Receptors. RadiologyKey. [Link]
-
Toussaint, M., et al. (2020). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 25(18), 4252. [Link]
-
Gao, M., et al. (2022). Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. ACS Fall 2022. [Link]
-
Basile, B., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1141-1150. [Link]
-
Perregaard, J., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(6), 1092-1101. [Link]
-
Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(11), 2371-2378. [Link]
-
Al-Saabi, A., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 4-[(4-Fluorophenyl)methylene]piperidine in Preclinical Animal Studies
This guide provides a comprehensive framework for the formulation of the novel chemical entity 4-[(4-Fluorophenyl)methylene]piperidine for use in preclinical animal research. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust validation.
Part 1: Foundational Principles and Preliminary Compound Assessment
The successful in vivo evaluation of any new chemical entity is critically dependent on the development of a suitable formulation that ensures consistent and reproducible exposure in the test species. For compounds like this compound, which, based on its chemical structure, is predicted to be poorly water-soluble, this presents a significant challenge. The lipophilic nature of the fluorophenylmethylene group combined with the basic piperidine moiety suggests that the compound's solubility will be highly pH-dependent and likely low in aqueous media at physiological pH.
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation development strategy. While specific experimental data for this compound is not widely available, we can infer certain properties based on its structure and the broader class of piperidine derivatives.[1][2]
Assumed Physicochemical Profile of this compound:
| Property | Assumed Characteristic | Rationale and Implication for Formulation |
| Aqueous Solubility | Low | The presence of the aromatic fluorophenyl group and the methylene piperidine scaffold suggests limited aqueous solubility. This is a primary hurdle for achieving adequate exposure in animal studies.[3] |
| Lipophilicity (LogP) | High | The molecule is predominantly non-polar, indicating a high LogP value. This suggests good membrane permeability but also contributes to poor aqueous solubility. Lipid-based formulations may be a suitable approach.[4][5] |
| pKa | Basic | The piperidine nitrogen is basic and will be protonated at acidic pH. This property can be exploited to enhance solubility through pH modification.[6] |
| Physical Form | Crystalline Solid | As a solid, the dissolution rate will be a critical factor in its absorption. Particle size reduction could be a viable strategy to improve this. |
Before embarking on complex formulation strategies, it is imperative to experimentally determine these key parameters. A systematic approach to pre-formulation studies will de-risk the in vivo studies and ensure the generation of high-quality, interpretable data.
Part 2: A Hierarchical Approach to Formulation Strategy Selection
The choice of formulation should be guided by the stage of research, the intended route of administration, and the physicochemical properties of the compound. For early-stage discovery studies, simple and rapid formulation methods are often preferred. As a compound progresses, more sophisticated and robust formulations may be required.
The following decision-making workflow, presented as a Graphviz diagram, illustrates a logical progression for selecting an appropriate formulation strategy for this compound.
Caption: A workflow for selecting a suitable formulation strategy.
Comparison of Formulation Strategies:
| Formulation Strategy | Advantages | Disadvantages | Best Suited For |
| Aqueous Suspension | Simple and rapid to prepare; suitable for high-dose formulations. | Potential for non-uniform dosing if not properly prepared; may have variable absorption. | Early-stage screening, oral administration. |
| pH Modification | Can significantly increase the solubility of basic compounds. | Risk of precipitation upon administration into a neutral pH environment; potential for local irritation. | Oral and intravenous (with caution) administration of ionizable compounds. |
| Co-solvent Systems | Effective at solubilizing a wide range of poorly soluble compounds. | Potential for in vivo toxicity of the co-solvents; may alter the pharmacology of the compound. | Early-stage studies where other methods fail; requires careful toxicity assessment of the vehicle. |
| Cyclodextrins | Can increase aqueous solubility and stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses. | Oral and parenteral formulations where solubility is a major barrier.[7] |
| Lipid-Based Formulations (e.g., SEDDS) | Can enhance oral bioavailability of lipophilic compounds by improving solubility and lymphatic uptake.[4][8] | More complex to develop and characterize; potential for variability in absorption. | Oral administration of highly lipophilic compounds (high LogP).[3] |
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of three distinct types of formulations for this compound, suitable for oral gavage and intravenous administration in rodents.
Protocol 1: Preparation of an Aqueous Suspension (for Oral Gavage)
This protocol is a practical starting point for early-stage in vivo efficacy or pharmacokinetic screening studies.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Sterile glass vial
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentration and volume.
-
Weigh the this compound accurately and place it in a clean, dry mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a paste.
-
Triturate the paste with the pestle until a smooth, uniform consistency is achieved. This step is critical for reducing particle size and improving suspendability.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a sterile glass vial containing a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain continuous stirring during the dosing procedure to prevent settling of the compound.
Protocol 2: Preparation of a Solubilized Formulation using a Co-solvent System (for Oral or Intravenous Administration)
This protocol is suitable when aqueous-based approaches fail to provide the required concentration. The selection of co-solvents should be guided by preliminary solubility and tolerability studies.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Sterile glass vial
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the optimal ratio of co-solvents (e.g., PEG 400:PG:Water) from pre-formulation screening. A common starting point for a tolerable intravenous vehicle is a mixture of 40% PEG 400, 40% PG, and 20% water.
-
Accurately weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the required volume of PEG 400 to the vial.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures must be considered.
-
Add the required volume of propylene glycol and mix thoroughly.
-
Finally, add the sterile water for injection and mix until a clear, homogenous solution is obtained.
-
Visually inspect the solution for any precipitation or cloudiness before administration.
-
For intravenous administration, the solution should be sterile-filtered through a 0.22 µm syringe filter.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) (for Oral Gavage)
This advanced formulation is designed to enhance the oral absorption of highly lipophilic compounds.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
-
Glass vial
-
Vortex mixer
Procedure:
-
Conduct a screening study to identify a suitable oil, surfactant, and co-surfactant that can solubilize the compound and form a stable emulsion upon dilution.
-
Accurately weigh the this compound and dissolve it in the chosen oil phase in a glass vial.
-
Add the surfactant and co-surfactant to the oil phase containing the dissolved compound.
-
Vortex the mixture until a clear, homogenous isotropic solution is formed.
-
To confirm the self-emulsifying properties, add a small aliquot of the SEDDS formulation to water and gently agitate. A fine oil-in-water emulsion should form spontaneously.
-
The final formulation should be stored in a sealed container, protected from light.
Part 4: Quality Control and Stability Assessment
Ensuring the quality and stability of the prepared formulation is paramount for the integrity of the animal study. This involves verifying the concentration of the active pharmaceutical ingredient (API) and assessing its stability over the duration of the study.
Protocol 4: Stability-Indicating HPLC Method for Quantification
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in the presence of any potential degradants.
Caption: A typical workflow for HPLC analysis of the formulation.
Proposed HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the piperidine nitrogen, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B | To elute the lipophilic compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax of the compound) | The fluorophenyl group should provide good UV absorbance. The optimal wavelength should be determined experimentally. |
| Injection Volume | 10 µL | A typical injection volume. |
Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed on a sample of this compound. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. The HPLC method should be able to resolve the parent compound from all significant degradation peaks.
Protocol 5: Short-Term Formulation Stability Study
This protocol outlines a study to assess the stability of the prepared formulation under the intended storage and use conditions.
Procedure:
-
Prepare a batch of the formulation as described in the relevant protocol.
-
Divide the batch into several aliquots in separate, sealed vials.
-
Store the aliquots at the intended storage temperature (e.g., 4 °C) and at an elevated temperature (e.g., 25 °C) to assess accelerated stability.
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), remove an aliquot from each storage condition.
-
Visually inspect the formulation for any changes in appearance (e.g., precipitation, color change, phase separation).
-
Analyze the concentration of this compound in each aliquot using the validated stability-indicating HPLC method.
-
The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no significant changes in appearance are observed.
References
- Solvay Pharmaceuticals BV. (n.d.). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 1-[(4-Fluorophenyl)methyl]-4-piperidylpiperidine. PubChem. Retrieved from [Link]
-
ChemBK. (2024). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
- Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical and Biomedical Analysis, 129, 441-450.
- ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
-
National Center for Biotechnology Information. (n.d.). 4-(Bis(4-fluorophenyl)methylene)piperidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. PubChem. Retrieved from [Link]
- PubMed. (2018).
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- PubMed. (2024).
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)piperidine. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-fluorophenyl)piperidine-1-carbonyl chloride (C12H13ClFNO). Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Stability Testing of a Vehicle for Extemporaneous Compounding. Retrieved from [Link]
-
PubMed Central. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
-
Sensus Impact. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Fine Chemical Intermediate Supplier. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Tiered Approach to Efficacy Evaluation of 4-[(4-Fluorophenyl)methylene]piperidine
Introduction: Rationale for a Hypothesis-Driven Screening Strategy
The compound 4-[(4-Fluorophenyl)methylene]piperidine represents a novel chemical entity with therapeutic potential. Its core structure, featuring a piperidine ring, is a common scaffold in pharmacologically active agents targeting the central nervous system and in oncology. Specifically, related piperidine derivatives have shown activity as ligands for sigma receptors and inhibitors of monoamine oxidases (MAO), both of which are significant targets in neurodegenerative diseases, psychiatric disorders, and cancer.[1][2][3]
Given the absence of established biological data for this specific molecule, a structured, hypothesis-driven screening cascade is the most efficient strategy for elucidating its mechanism of action and therapeutic potential. This guide details a tiered approach, beginning with a foundational assessment of general cellular toxicity and progressing to specific, target-oriented functional assays. This methodology ensures that resources are directed toward the most promising biological pathways, providing a robust framework for go/no-go decisions in early-stage drug development.
The protocols herein are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility. We will first establish the compound's cytotoxic profile to determine a viable concentration range for subsequent functional screens. Following this, we will explore two high-probability biological hypotheses:
-
Sigma-2 (σ2) Receptor Modulation: The σ2 receptor is a recognized biomarker in proliferating tumors, and its ligands can induce apoptosis, making it a compelling oncology target.[4][5]
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are critical enzymes in neurotransmitter metabolism, and their inhibition is a validated therapeutic strategy for depression and Parkinson's disease.[1][6]
This document serves as a comprehensive guide for researchers, providing not only step-by-step protocols but also the scientific rationale underpinning each experimental choice.
Tier 1: Foundational Cytotoxicity Screening
Before investigating specific mechanisms, it is imperative to determine the compound's general effect on cell viability. This primary screen establishes the concentration-dependent toxicity, informs the therapeutic window, and identifies the appropriate concentration range for subsequent, more sensitive functional assays. A widely used and well-validated method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[7][8]
Workflow for Efficacy Evaluation
Caption: Tiered workflow for evaluating this compound.
Protocol 1: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in both a cancer cell line (e.g., MDA-MB-435, human melanoma, which expresses σ2 receptors) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney) to assess potency and preliminary selectivity.[8]
Materials:
-
MDA-MB-435 and HEK293 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to create 2X working solutions (e.g., 200 µM, 100 µM, 50 µM, etc.). Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] | Selectivity Index (SI) |
| This compound | MDA-MB-435 | 15.2 | 6.6 |
| This compound | HEK293 | 100.5 | - |
| Doxorubicin (Control) | MDA-MB-435 | 0.8 | - |
Selectivity Index (SI) = IC50 (Non-Cancer Cell Line) / IC50 (Cancer Cell Line)
Tier 2, Hypothesis A: σ2 Receptor Functional Assay
Many σ2 receptor ligands induce cell death in cancer cells, making cytotoxicity a reliable functional readout for receptor agonism.[4][5] This assay leverages the same principle as the general cytotoxicity screen but is interpreted in the context of σ2 receptor function. By comparing the compound's effect to a known σ2 agonist, we can classify it as a potential agonist, partial agonist, or antagonist.
Hypothesized σ2 Signaling Pathway
Caption: Workflow for a typical MAO activity assay.
Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay
Principle: Monoamine oxidase reacts with its substrate to generate hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), a probe reacts with H2O2 to produce a fluorescent product. The signal intensity is proportional to MAO activity. [9][10]Specific inhibitors are used to differentiate between MAO-A and MAO-B activity.
Materials:
-
MAO-A and MAO-B enzymes (recombinant human)
-
MAO Assay Buffer
-
MAO Substrate (e.g., Tyramine)
-
HRP and Fluorometric Probe
-
This compound (Test Compound)
-
Clorgyline (MAO-A specific inhibitor, positive control) [9]* Pargyline (MAO-B specific inhibitor, positive control) [9]* Black, 96-well microplate
-
Fluorometric plate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Compound and Control Preparation:
-
Prepare serial dilutions of the test compound, clorgyline, and pargyline in assay buffer.
-
-
Reaction Setup for MAO-A Inhibition:
-
In separate wells, add:
-
Assay Buffer (for 100% activity control)
-
Clorgyline dilutions (for MAO-A positive control inhibition curve)
-
Test compound dilutions
-
-
Add MAO-A enzyme to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Setup for MAO-B Inhibition:
-
Repeat Step 2 in a separate set of wells using the MAO-B enzyme and pargyline as the positive control.
-
-
Initiate Reaction and Measure:
-
Prepare a "Detection Mix" containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
Add the Detection Mix to all wells to start the reaction.
-
Immediately begin kinetic measurement on the plate reader, recording fluorescence every 1-2 minutes for 30-60 minutes. Alternatively, perform an endpoint reading after a fixed time (e.g., 30 minutes).
-
Data Analysis:
-
Determine the rate of reaction (slope of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme-only control:
-
% Inhibition = 100 - [(Rate_Sample / Rate_Control) * 100]
-
-
Plot % Inhibition against the log of the compound concentration for MAO-A and MAO-B separately.
-
Use non-linear regression to calculate the IC50 value for each enzyme.
| Compound | Target | IC50 (µM) [Hypothetical Data] | Selectivity |
| This compound | MAO-A | 55.6 | MAO-B selective |
| This compound | MAO-B | 2.1 | 26.5-fold |
| Clorgyline (Control) | MAO-A | 0.008 | - |
| Pargyline (Control) | MAO-B | 0.05 | - |
Conclusion and Forward Path
This application note outlines a systematic, tiered approach for the initial efficacy evaluation of this compound. By first establishing a general cytotoxicity profile, a safe and effective concentration range can be determined for subsequent, hypothesis-driven functional assays.
The hypothetical data presented suggest that the compound is moderately cytotoxic to melanoma cells with reasonable selectivity over non-cancerous cells. Functional analysis indicates it may act as a full σ2 receptor agonist and, notably, as a potent and selective MAO-B inhibitor.
These findings would justify further investigation, including:
-
Orthogonal Assays: Validating the primary findings using different assay technologies (e.g., caspase activity assays for apoptosis, radioligand binding assays for receptor affinity).
-
Mechanism of Action Studies: Deeper investigation into the downstream signaling pathways affected by the compound.
-
In Vivo Models: Progressing the compound to relevant animal models for disease (e.g., a Parkinson's disease model for the MAO-B inhibitory activity or xenograft cancer models for the σ2 agonist activity).
This structured workflow provides a robust and efficient path from a novel compound to a well-characterized lead candidate.
References
- BenchChem. (n.d.). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications.
- National Institutes of Health. (n.d.). Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- American Association for Cancer Research. (2013). Abstract 2131: Functional assays to define agonists and antagonists of sigma-2 receptors.
- National Institutes of Health. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Abcam. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511).
- National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS - PMC.
- bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding.
- Antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit | ABIN1000321.
- PubMed. (n.d.). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis.
- PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136.
- PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding | bioRxiv [biorxiv.org]
- 3. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]
pharmacokinetic and pharmacodynamic modeling of 4-[(4-Fluorophenyl)methylene]piperidine.
An Application Guide to the Pharmacokinetic and Pharmacodynamic Modeling of 4-[(4-Fluorophenyl)methylene]piperidine
Abstract: The development of novel therapeutics, particularly those targeting the central nervous system (CNS), requires a quantitative understanding of the relationship between dose, exposure, and response.[1] this compound represents a class of small molecules with significant therapeutic potential, necessitating a robust framework for its preclinical evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an integrated pharmacokinetic (PK) and pharmacodynamic (PD) modeling workflow for this compound. We will detail field-proven protocols for data acquisition, from in vitro characterization to in vivo studies, and provide step-by-step guidance on developing and validating a predictive PK/PD model. The ultimate goal is to leverage this model to simulate dosing regimens and inform clinical trial design.[2]
Introduction: The Rationale for Integrated Modeling
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties and ability to interact with diverse biological targets.[3][4] Compounds like this compound are often investigated for CNS activity, where the link between systemic exposure and target engagement in the brain is critical and complex.[5][6]
Pharmacokinetic (PK) studies describe the journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME).[7][8] Pharmacodynamics (PD), conversely, describes the effect of the drug on the body.[1] An integrated PK/PD model mathematically links these two domains, creating a powerful predictive tool that can:
-
Establish a clear exposure-response relationship.
-
Optimize dosing schedules to maximize efficacy and minimize toxicity.[2]
-
Facilitate interspecies scaling from preclinical models to humans.[9]
-
Reduce the number of animals required in preclinical studies and de-risk clinical development.[2][10]
This guide will walk through the essential stages of building such a model for this compound, assuming a hypothetical role as a CNS-active agent targeting a specific receptor.
Section 1: Foundational Data Acquisition
A model is only as reliable as the data used to build it. The initial phase involves a series of in vitro and in vivo experiments to characterize the compound's fundamental properties.
Protocol 1: In Vitro Target Engagement & Functional Activity
Objective: To determine the compound's affinity and functional effect at its putative biological target(s). This provides the initial PD parameters.
Rationale: Before conducting expensive animal studies, it is crucial to confirm that the compound interacts with its intended target with sufficient potency. These in vitro values serve as a benchmark for the concentrations needed to elicit an effect in vivo. Many piperidine derivatives have been successfully characterized using such assays.[11][12]
Methodology:
-
Target Selection: Based on screening or computational predictions, identify the primary biological target (e.g., Dopamine D2 receptor, 5-HT2A receptor, etc.).
-
Radioligand Binding Assay:
-
Purpose: To determine the binding affinity (Ki) of the compound for the target receptor.
-
Procedure: a. Prepare cell membranes from a cell line recombinantly expressing the human target receptor. b. Incubate the membranes with a known radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of this compound.[13] c. After reaching equilibrium, separate bound from free radioligand via rapid filtration. d. Quantify radioactivity using a scintillation counter. e. Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.
-
-
Functional Assay (e.g., Calcium Flux, cAMP):
-
Purpose: To determine if the compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency (EC50 or IC50) and efficacy (Emax).
-
Procedure: a. Use a whole-cell assay system where receptor activation leads to a measurable downstream signal (e.g., a Gq-coupled receptor stimulating calcium release). b. Plate the cells and add varying concentrations of the compound. c. For antagonist activity, pre-incubate with the compound before adding a known agonist. d. Measure the cellular response using a plate reader. e. Fit the concentration-response data to a four-parameter logistic equation to determine EC50/IC50 and Emax values.
-
Hypothetical Data Summary:
| Parameter | Value | Description |
| Ki (h5-HT2A) | 15.2 nM | Inhibitory constant at the human serotonin 2A receptor. |
| EC50 (Functional) | 45.5 nM | Potency in a cell-based functional assay (as an antagonist). |
| Emax | 98% | Maximum achievable inhibition in the functional assay. |
| Table 1: Example in vitro pharmacodynamic data for this compound. |
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To characterize the ADME properties of the compound in a living system, typically starting with rats or mice.[14]
Rationale: In vivo PK studies are essential to understand a drug's half-life, clearance, and oral bioavailability.[7] This information determines how much drug gets into the systemic circulation and for how long, which is the primary driver of the pharmacodynamic response.[8]
Methodology:
-
Animal Model: Sprague-Dawley rats (n=3-4 per group) are commonly used.[13]
-
Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration. For early studies, a solution formulation is often preferred to maximize absorption and minimize variability.[14]
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This allows for the determination of absolute clearance and volume of distribution.[8]
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg). This is used to assess oral absorption and bioavailability.
-
-
Blood Sampling:
-
Collect sparse serial blood samples (e.g., ~100-200 µL) from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a cannulated vessel or using microsampling techniques.[10]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent drug in plasma samples.[10]
-
-
Data Analysis: The resulting plasma concentration-time data will be used for PK modeling as described in the next section.
Section 2: Pharmacokinetic (PK) Modeling
PK modeling translates the raw concentration-time data into meaningful parameters that describe the drug's behavior.
Workflow: From Raw Data to PK Parameters
Caption: Workflow for Pharmacokinetic Data Analysis.
Protocol 3: Non-Compartmental and Compartmental Analysis
Objective: To calculate key PK parameters from the plasma concentration-time data obtained in Protocol 2.
Rationale: NCA provides a quick, model-independent assessment of drug exposure, while compartmental modeling provides a deeper understanding of the drug's distribution and elimination phases, which is essential for building a predictive integrated model.
Methodology:
-
Non-Compartmental Analysis (NCA):
-
Use software like Phoenix® WinNonlin® or R packages.
-
Calculate Area Under the Curve (AUC): Use the linear-log trapezoidal rule to calculate AUC from time zero to the last measurable concentration (AUC_last). Extrapolate to infinity (AUC_inf) by adding C_last/λz, where λz is the terminal elimination rate constant.
-
Determine Cmax and Tmax: These are observed directly from the data.
-
Calculate Terminal Half-Life (T½): T½ = 0.693 / λz.
-
Calculate Clearance (CL): For IV data, CL = Dose_IV / AUC_inf_IV.
-
Calculate Volume of Distribution (Vd): Vd = CL / λz.
-
Calculate Oral Bioavailability (F%): F% = (AUC_inf_PO / AUC_inf_IV) * (Dose_IV / Dose_PO) * 100.[8]
-
-
Compartmental Modeling:
-
Plot the log-transformed concentration data versus time.
-
Model Selection: Visually inspect the curve. A mono-exponential decline suggests a one-compartment model. A bi-exponential decline suggests a two-compartment model is more appropriate. Use statistical criteria like Akaike Information Criterion (AIC) for formal selection.
-
Model Fitting: Use specialized software to fit the data to the selected model (e.g., a two-compartment model with first-order absorption and elimination). This will yield micro-rate constants (k10, k12, k21) and refined estimates of CL and Vd.
-
Hypothetical PK Data Summary (Rat):
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Unit |
| Cmax | 1250 | 480 | ng/mL |
| AUC_inf | 3200 | 7040 | ng*h/mL |
| T½ | 4.5 | 4.8 | hours |
| CL | 10.4 | - | mL/min/kg |
| Vss | 3.5 | - | L/kg |
| F% | - | 44 | % |
| Table 2: Hypothetical pharmacokinetic parameters for this compound following intravenous and oral administration in rats. |
Section 3: Integrated PK/PD Modeling
This is the crucial step where the exposure (PK) is mathematically linked to the biological effect (PD).
Conceptual Framework: Linking Concentration to Effect
The plasma concentration is not always the driver of the pharmacological effect. Often, the drug must distribute from the plasma to a target tissue or "effect site." This can create a time delay between the peak plasma concentration and the peak effect. This relationship is a cornerstone of modeling CNS-active drugs.[15]
Caption: Conceptual PK/PD Link Model.
Protocol 4: Integrated PK/PD Model Development
Objective: To simultaneously model the PK and PD data to define a quantitative relationship between drug concentration and its effect.
Rationale: A simultaneous fit provides the most robust parameter estimates. The Sigmoid Emax model is commonly used to describe concentration-effect relationships that have a baseline, a maximum, and a sigmoidal shape, which is typical for many biological responses.[15]
Methodology:
-
Data Collection: In an ideal study design, PK and PD data are collected from the same animals. The PD endpoint could be a biomarker (e.g., receptor occupancy measured by PET imaging) or a functional outcome (e.g., reduction in locomotor activity, change in EEG frequency bands).[15]
-
Model Definition:
-
PK Component: Use the compartmental model developed in Protocol 3.
-
PD Component: Define the relationship between effect-site concentration (Ce) and the observed effect (E) using the Sigmoid Emax model:
-
E = E0 + (Emax * Ce^n) / (EC50^n + Ce^n)
-
Where:
-
E0: Baseline effect.
-
Emax: Maximum possible effect.
-
EC50: Concentration producing 50% of Emax.
-
n (Hill coefficient): Steepness of the curve.
-
-
-
Link Component: Connect the plasma concentration (Cp) to the effect-site concentration (Ce) using a first-order rate constant, ke0:
-
dCe/dt = ke0 * (Cp - Ce)
-
-
-
Software and Fitting:
-
Use specialized software (e.g., NONMEM®, Monolix®, Phoenix®) for nonlinear mixed-effects modeling.
-
Input the PK model structure, PD model structure, and the raw concentration-time and effect-time data.
-
The software will simultaneously estimate all parameters (e.g., CL, Vd, Emax, EC50, ke0) by finding the best fit to the data.
-
-
Model Validation:
-
Goodness-of-Fit Plots: Visually inspect plots of observed vs. predicted values and weighted residuals vs. time to ensure the model describes the data well.
-
Visual Predictive Check (VPC): Simulate data using the final model and overlay the observed data to ensure the model's predictive performance is adequate.
-
Hypothetical PK/PD Model Parameters:
| Parameter | Value | Unit | Description |
| CL | 10.2 | mL/min/kg | Clearance |
| V1 | 1.8 | L/kg | Central Volume of Distribution |
| Emax | 85 | % Inhibition | Maximum Effect |
| EC50 | 55 | ng/mL | Concentration for 50% of Emax |
| ke0 | 0.75 | h⁻¹ | Effect-Site Equilibration Rate Constant |
| Table 3: Example parameters from a final, integrated PK/PD model. |
Section 4: Application of the Model
The validated PK/PD model is now a powerful tool for simulation and prediction. It can be used to explore "what-if" scenarios to guide further development.[5]
Application 1: Simulation of Dosing Regimens Using the model, one can simulate the expected effect profile for various doses and dosing intervals (e.g., once daily vs. twice daily). The goal is to identify a regimen that maintains the drug concentration within the therapeutic window—above the minimum effective concentration (e.g., EC50) but below any potential toxic threshold.
Application 2: Prediction of Human PK and Dose While complex, the preclinical model serves as a foundation for predicting human pharmacokinetics.
-
Allometric Scaling: Use the PK parameters (like CL and Vd) from multiple preclinical species (e.g., mouse, rat, dog) to predict the human equivalent values based on body weight.[9]
-
Human Dose Projection: Combine the predicted human PK with the established PD parameters (EC50, Emax), assuming they are conserved across species, to project a therapeutic dose range for first-in-human clinical trials.[9]
Conclusion
The development of a robust, integrated PK/PD model is a critical activity in modern drug discovery and development.[1][2] For a compound like this compound, this quantitative approach provides invaluable insights into its behavior in vivo. By systematically acquiring high-quality in vitro and in vivo data and applying established modeling principles, research teams can build a predictive framework that enhances decision-making, optimizes study designs, and ultimately increases the probability of successful clinical development.
References
- Mandema, J. W., & Danhof, M. (1992). Modelling of the pharmacodynamics and pharmacodynamic interactions of CNS active drugs. PubMed.
- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita.
- de Lange, E. C. M., & van den Brink, W. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery.
- Zwanenburg, G., et al. (2016). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH.
- Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
- Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Sygnature Discovery.
- Meadowhawk Biolabs. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS. Meadowhawk Biolabs.
- PPD. (n.d.). Preclinical Studies in Drug Development. PPD.
- Aris, V. M., et al. (2024). Current Modeling Approaches for Drug Delivery to the Central Nervous System. MDPI.
- de Lange, E. C. M., & van den Brink, W. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. ResearchGate.
- Paalzow, L. K. (1984). Integrated pharmacokinetic-dynamic modeling of drugs acting on the CNS. PubMed.
- de Oliveira, M. R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
- Kushon, S., & Kassel, D. (2015). Advances in Microsampling for In Vivo Pharmacokinetic Studies. LCGC International.
- BenchChem. (2025). Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives. BenchChem.
- Wu, C. Y. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. LinkedIn.
- Altasciences. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Altasciences.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. PubMed.
- AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of ACP-103, a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
- Texila International Journal. (n.d.). PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. Texila International Journal.
- Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH.
- Frontiers. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
- MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research.
- Chem Help ASAP. (2023). the direct & indirect PK/PD models & dose fractionation studies. YouTube.
- ResearchGate. (n.d.). PK/PD modelling and simulations: utility in drug development. ResearchGate.
Sources
- 1. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Integrated pharmacokinetic-dynamic modeling of drugs acting on the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Modelling of the pharmacodynamics and pharmacodynamic interactions of CNS active drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Analytical Detection of 4-[(4-Fluorophenyl)methylene]piperidine through Targeted Derivatization
Abstract
This application note provides detailed protocols for the chemical derivatization of 4-[(4-Fluorophenyl)methylene]piperidine to enhance its detectability for quantitative analysis. Direct analysis of this compound often faces challenges related to poor chromatographic peak shape, insufficient volatility for gas chromatography (GC), and low sensitivity in complex matrices. To overcome these limitations, we present two robust derivatization strategies: trifluoroacetylation for sensitive Gas Chromatography-Mass Spectrometry (GC-MS) analysis and dansylation for ultra-sensitive High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). These methods significantly improve analytical performance, enabling lower detection limits and more reliable quantification for researchers, scientists, and professionals in pharmaceutical development and quality control.
Introduction
This compound is a key synthetic intermediate in the development of various pharmaceutical compounds. Accurate and sensitive quantification of this molecule is critical for process monitoring, impurity profiling, and pharmacokinetic studies. However, the inherent chemical properties of the molecule present significant analytical challenges. The basic nitrogen of the piperidine ring often leads to undesirable interactions with active sites on standard silica-based chromatographic columns, resulting in significant peak tailing.[1][2] Furthermore, its modest volatility and thermal stability can complicate direct analysis by Gas Chromatography (GC).[1]
Chemical derivatization is a powerful technique used to modify an analyte's structure to improve its analytical characteristics.[3][4] By converting a functional group into a new moiety, derivatization can increase volatility, enhance thermal stability, improve chromatographic behavior, and, most importantly, introduce a feature that allows for highly sensitive detection.[1][5]
This guide details two field-proven derivatization protocols tailored to the functional groups of this compound:
-
GC-MS Analysis via Trifluoroacetylation: Targets the secondary amine of the piperidine ring to create a volatile, thermally stable trifluoroacetyl derivative. The introduction of fluorine atoms enhances sensitivity for mass spectrometry and other specific detectors.[6][7]
-
HPLC-FLD Analysis via Dansylation: Introduces a highly fluorescent dansyl group at the secondary amine, enabling ultra-trace quantification by fluorescence detection, a significant improvement over standard UV-Vis detection.
Principle of Derivatization Strategies
The core of our approach is the targeted chemical modification of the secondary amine within the piperidine ring. This functional group is an ideal target for derivatization due to its reactivity. The choice of derivatizing reagent is dictated by the intended analytical platform (GC-MS or HPLC-FLD).
Figure 1: Overview of derivatization pathways for enhanced analysis.
Experimental
3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Trifluoroacetic Anhydride (TFAA), derivatization grade
-
Dansyl Chloride (DNS-Cl), ≥99% purity
-
Acetonitrile (ACN), HPLC or GC-MS grade
-
Ethyl Acetate, GC grade
-
Methanol, HPLC grade
-
Pyridine, anhydrous
-
Sodium Bicarbonate
-
Deionized Water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
3.2. Instrumentation
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
HPLC-FLD System: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a fluorescence detector.
3.3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of methanol. Store at 4°C in an amber vial.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the appropriate solvent (acetonitrile or methanol) to cover the desired calibration range.
Protocol 1: GC-MS Analysis via Trifluoroacetylation
This protocol enhances volatility and thermal stability, making the analyte amenable to GC analysis. The resulting N-trifluoroacetyl derivative provides a clear mass spectrum with characteristic fragments ideal for selective ion monitoring (SIM).
Figure 2: Workflow for the GC-MS derivatization protocol.
4.1. Step-by-Step Derivatization Procedure
-
Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of ethyl acetate, 20 µL of pyridine (as a catalyst and acid scavenger), and 50 µL of TFAA.
-
Immediately cap the vial tightly and vortex for 10 seconds.
-
Incubate the vial in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Remove the cap and evaporate the excess reagents and solvent to dryness under a gentle stream of nitrogen. Caution: This step should be performed in a fume hood as TFAA and its byproducts are corrosive.
-
Reconstitute the residue in 200 µL of ethyl acetate. Vortex for 15 seconds. The sample is now ready for GC-MS analysis.
4.2. GC-MS Instrumental Conditions
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| MS Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; SIM for quantification. |
| SIM Ions (Expected) | To be determined from the full scan spectrum of the derivatized standard. Key fragments often arise from α-cleavage of the piperidine ring.[8] |
4.3. Expected Results
The derivatization process replaces the active hydrogen on the piperidine nitrogen with a trifluoroacetyl group. This blocks the polar site, leading to a sharp, symmetrical peak with an increased retention time compared to any underivatized compound. The mass spectrum will be characterized by a distinct molecular ion and fragmentation pattern that can be used for definitive identification and selective quantification, achieving detection limits in the low ng/mL range.
Protocol 2: HPLC-Fluorescence Analysis via Dansylation
This protocol is designed for applications requiring the highest sensitivity. Dansyl chloride reacts with the secondary amine to form a highly fluorescent derivative, allowing for detection at picogram levels.
Figure 3: Workflow for the HPLC-FLD derivatization protocol.
5.1. Step-by-Step Derivatization Procedure
-
Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5.
-
Prepare a Dansyl Chloride solution (1 mg/mL) in acetonitrile. Prepare this solution fresh daily.
-
In a 2 mL autosampler vial, add 50 µL of the sample or standard, 100 µL of the sodium bicarbonate buffer, and mix.
-
Add 100 µL of the Dansyl Chloride solution.
-
Cap the vial, vortex for 10 seconds, and incubate in a heating block at 45°C for 45 minutes in the dark.
-
After incubation, cool the vial to room temperature. The sample is now ready for analysis.
-
(Optional) If excess Dansyl Chloride creates an interfering peak, the reaction can be quenched by adding 20 µL of a 5% proline solution and incubating for another 10 minutes.
5.2. HPLC-FLD Instrumental Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 50% B to 95% B over 10 min. Hold at 95% B for 2 min. Return to 50% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: ~340 nm, Emission: ~525 nm (Wavelengths should be optimized with a derivatized standard) |
5.3. Expected Results
The dansylated derivative is significantly more hydrophobic than the parent compound, resulting in a well-retained and sharp peak on a C18 column. The primary advantage is the dramatic increase in sensitivity. While UV detection might yield detection limits in the µg/mL range, fluorescence detection of the dansyl derivative can readily achieve low pg/mL levels, representing a sensitivity enhancement of several orders of magnitude.
Method Validation and Quality Control
For routine use, these protocols should be fully validated according to established guidelines. Key parameters to assess include:
-
Linearity: A calibration curve should be prepared with at least five concentration levels, demonstrating a linear response (R² > 0.995).
-
Accuracy & Precision: Assessed by analyzing spiked control samples at multiple concentrations (low, mid, high). Accuracy should be within 85-115% (or 80-120% at LLOQ), and precision (%RSD) should be <15%.
-
Limit of Detection (LOD) & Quantification (LOQ): Determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Derivative Stability: The stability of the derivatized product should be assessed over time under autosampler conditions.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Derivatization Yield | Inactive reagent; presence of water (for GC); incorrect pH (for HPLC); insufficient incubation time/temp. | Use fresh reagents; ensure sample is completely dry for GC protocol; verify buffer pH for HPLC protocol; optimize incubation parameters. |
| Poor Peak Shape (Tailing) | Underivatized analyte interacting with the column; active sites on GC liner/column. | Increase reagent excess or optimize reaction conditions; use a deactivated GC liner; ensure the column is in good condition. |
| Multiple Derivative Peaks | Side reactions; degradation of the analyte or derivative. | Lower incubation temperature; check the purity of the standard and solvents; ensure the final solution is free of reactive species. |
| High Background/Interference | Excess derivatizing reagent; contaminated solvents or reagents. | For HPLC, quench the reaction; for GC, ensure complete evaporation of excess reagent; run solvent blanks to identify sources of contamination. |
Conclusion
Direct analysis of this compound is frequently hampered by its physicochemical properties. The derivatization protocols presented in this application note provide robust and reliable solutions for its quantitative analysis. Trifluoroacetylation enables sensitive and selective detection by GC-MS, ideal for volatile and semi-volatile analysis. For applications demanding the highest sensitivity, dansylation followed by HPLC-FLD offers an outstanding method capable of reaching ultra-trace levels. By selecting the appropriate derivatization strategy, researchers can significantly enhance analytical performance, leading to more accurate and dependable data in drug development and research settings.
References
-
Restek Corporation. (n.d.). Guide to Derivatization Reagents for GC. Bulletin 909A. [Link]
-
Welzel, P., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]
-
de Souza, C. G., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 98(3), 560-565. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
Rowan University. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]
-
Rowan University. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]
-
ResearchGate. (2023). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. gcms.cz [gcms.cz]
- 7. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-[(4-Fluorophenyl)methylene]piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the synthesis of 4-[(4-Fluorophenyl)methylene]piperidine. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have designed this resource to address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of this compound, which is typically achieved through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction between a suitable piperidone derivative and a phosphorus reagent.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound often stem from several key factors:
-
Inefficient Ylide/Carbanion Generation: The first critical step is the deprotonation of the phosphonium salt (Wittig) or phosphonate ester (HWE) to form the reactive nucleophile. Incomplete deprotonation directly translates to a lower concentration of the active reagent.[1]
-
Poor Reactivity of the Ketone: Ketones, such as N-protected 4-piperidone, are inherently less reactive than aldehydes due to steric hindrance and electronic effects.[2] The bulky piperidine ring can further impede the approach of the phosphorus ylide or carbanion.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and base selection play a crucial role. For instance, unstabilized Wittig ylides require strong bases and anhydrous, inert conditions to prevent quenching.[1]
-
Competing Side Reactions: Under strongly basic conditions, the piperidone starting material can potentially undergo self-condensation (aldol-type) reactions, reducing the amount available for the desired olefination.[1]
-
Difficult Product Isolation and Purification: The product and starting materials may have similar polarities, leading to losses during workup and chromatography.
Q2: I'm observing unreacted starting material (piperidone) even after extended reaction times. What should I try?
This common issue points towards a problem with either the reactivity of your nucleophile or the reaction conditions.
-
Increase Reactivity of the Nucleophile: If using a stabilized Wittig ylide, consider switching to a more reactive unstabilized or semi-stabilized ylide.[1] For HWE reactions, ensure your phosphonate carbanion is being generated efficiently.
-
Elevate the Reaction Temperature: For sterically hindered ketones, increasing the temperature can provide the necessary activation energy to drive the reaction forward.[3] However, be mindful of potential side reactions at higher temperatures.
-
Use a Stronger Base: Ensure the base you are using is strong enough to fully deprotonate the phosphonium salt or phosphonate ester. For unstabilized Wittig reagents, bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.[1]
-
Check Reagent Quality: Verify the purity and activity of your reagents, especially the base and the phosphorus compound. Old or improperly stored bases can lose their potency.
Q3: My purification is challenging, and I'm losing a significant amount of product. Any suggestions?
Purification can indeed be a bottleneck. Here are some strategies:
-
Optimize Your Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not providing adequate resolution.
-
Salt Formation/Liberation: If your product contains a basic nitrogen (e.g., if the piperidine nitrogen is unprotected), you can facilitate extraction by converting it to a salt (e.g., hydrochloride) to move it into the aqueous layer, or by basifying the aqueous layer to extract the free base into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that avoids the potential for product loss on a column.
Section 2: Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting specific problems.
Guide 2.1: Low Yield in Wittig Olefination
The Wittig reaction is a cornerstone of alkene synthesis, but its application to ketones like N-protected 4-piperidone requires careful optimization.[2]
Troubleshooting Workflow for Low-Yield Wittig Reactions
Caption: Troubleshooting workflow for the Horner-Wadsworth-Emmons reaction.
Special Consideration: Epimerization
In cases where the piperidone ring has a chiral center adjacent to the ketone (at the C2 position), there is a risk of epimerization under the basic conditions of the HWE reaction. This unexpected side reaction has been documented and can lead to a mixture of diastereomeric products. [4]If you are working with a chiral piperidone, it is crucial to carefully analyze the stereochemical purity of your product.
Section 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrate and laboratory conditions.
Protocol 3.1: General Procedure for Wittig Olefination
This protocol is adapted for the reaction of a phosphonium salt with a ketone. [1]
-
Ylide Generation:
-
Under an inert atmosphere (N₂ or Ar), add the (4-fluorobenzyl)triphenylphosphonium bromide (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise to the stirred suspension.
-
Observe the formation of the characteristic color of the ylide (typically orange to red).
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Reaction with Ketone:
-
Dissolve the N-protected 4-piperidone (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.2: General Procedure for Horner-Wadsworth-Emmons Reaction
This protocol outlines the HWE reaction using sodium hydride as the base. [3][5]
-
Carbanion Generation:
-
Under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add a solution of diethyl (4-fluorobenzyl)phosphonate (1.1 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
-
Reaction with Ketone:
-
Cool the phosphonate carbanion solution back down to 0 °C.
-
Add a solution of the N-protected 4-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The water-soluble phosphate byproduct should remain in the aqueous layer.
-
Purify the residue by flash column chromatography.
-
References
-
Samala, R., Patro, B., Basu, M. K., & Khagga, M. (n.d.). Optimization of the HWE reaction conditions. ResearchGate. Retrieved from [Link]
-
Mori, Y., et al. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 1. Retrieved from [Link]
-
Kierus, S. L., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]
-
Organic Reactions. (1977). The Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Etayo, P., et al. (2006). Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines. Chemical Communications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of 4-[(4-Fluorophenyl)methylene]piperidine
Welcome to the technical support center for resolving solubility challenges with 4-[(4-Fluorophenyl)methylene]piperidine in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth, scientifically grounded solutions to common solubility issues encountered during experimental work. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can adapt these strategies to your specific needs.
Understanding the Molecule: this compound
Before troubleshooting, it's crucial to understand the physicochemical characteristics of the molecule you're working with. This compound possesses two key features that dictate its solubility:
-
A Basic Piperidine Ring : The nitrogen atom in the piperidine ring is a weak base. This means it can be protonated (gain a proton, H⁺) to form a positively charged salt. This property is highly dependent on the pH of the solution. Unmodified piperidine is water-soluble due to hydrogen bonding.[1][]
-
A Lipophilic (Hydrophobic) Substituent : The (4-Fluorophenyl)methylene group is nonpolar and water-repelling. This part of the molecule contributes to its low intrinsic solubility in aqueous media. The addition of such lipophilic substituents to a piperidine ring is a common cause of poor water solubility.[3]
The interplay between the basicity of the piperidine nitrogen and the lipophilicity of the substituent is the key to solving solubility problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues in a step-by-step, logical progression.
Question 1: My compound won't dissolve in my standard neutral pH buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The first and most critical step is to leverage the basicity of the piperidine nitrogen by adjusting the pH of your buffer.[][5]
Core Concept: pH Adjustment
For a basic compound like this compound, solubility dramatically increases in acidic conditions.[6][7] In an acidic environment (lower pH), the piperidine nitrogen becomes protonated, forming a cationic salt. This salt is significantly more polar and, therefore, more soluble in aqueous solutions.
Troubleshooting Workflow: pH Modification
Step-by-Step Protocol: pH Screening
-
Prepare a Concentrated Stock Solution: Dissolve your this compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.[8] A concentration of 10-50 mM is a common starting point.
-
Prepare Acidic Buffers: Prepare a set of buffers with decreasing pH values. Common choices include citrate buffers (pH 3.0–6.2) or simple hydrochloric acid solutions (e.g., 0.1 M HCl, pH 1).[9]
-
Test Solubility: Add a small aliquot of your DMSO stock solution to each of the acidic buffers. Observe for any precipitation. The goal is to find the highest pH at which your compound remains fully dissolved at the desired final concentration.
-
Important Consideration: Always ensure the final concentration of the organic solvent (e.g., DMSO) is low enough not to interfere with your downstream application (typically <1%, often <0.1%).
| Buffer System | pH Range | Common Applications |
| Hydrochloric Acid | 1.0 - 2.2 | Maximum protonation, initial solubility check. |
| Citrate Buffer | 3.0 - 6.2 | Drug stability studies, biochemical assays.[9] |
| Acetate Buffer | 3.6 - 5.6 | UV spectroscopy, enzyme assays.[9] |
Question 2: Adjusting the pH worked, but my experiment is pH-sensitive and must be run closer to neutral. What's my next option?
Answer: If a highly acidic environment is not feasible, the next strategies to explore are the use of co-solvents or complexation agents like cyclodextrins. These can be used alone or in combination with mild pH adjustments.[10]
Strategy A: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[11][12] This makes the environment more favorable for lipophilic molecules to dissolve.
Commonly Used Co-solvents:
-
Glycerin [11]
Experimental Protocol: Co-solvent Screening
-
Prepare your primary aqueous buffer at the highest tolerable acidic pH (e.g., pH 6.0).
-
Create a series of these buffers containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of PEG 400).
-
Add your compound (from a concentrated stock in DMSO, if necessary) to each co-solvent/buffer mixture to determine the minimum concentration of co-solvent required for solubilization.
-
Critical Note: Always run a vehicle control in your experiment using the same buffer/co-solvent mixture without your compound to account for any effects of the co-solvent on the assay itself.
| Co-solvent | Typical Concentration Range | Considerations |
| PEG 400 | 5-40% | Generally low toxicity, widely used.[13] |
| Propylene Glycol | 5-30% | Can cause cell lysis at high concentrations. |
| Ethanol | 1-10% | Can denature proteins at higher concentrations. |
Strategy B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[16][17]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, widely used in parenteral formulations.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can enhance complexation with cationic drugs (like a protonated piperidine).[16][18]
Experimental Protocol: Cyclodextrin Formulation
-
Prepare solutions of HP-β-CD or SBE-β-CD in your desired buffer at various concentrations (e.g., 1-10% w/v).
-
Add your compound to the cyclodextrin solutions.
-
Stir or sonicate the mixture for several hours, or overnight, at room temperature to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Question 3: I've tried everything and still see some precipitation over time. How can I improve the stability of my solution?
Answer: If you are observing precipitation after initially achieving solubility, you are likely dealing with a supersaturated solution where the compound is crashing out of its less stable, high-energy state. This is a kinetic solubility issue. The goal is to find the true equilibrium solubility.
Troubleshooting Unstable Solutions:
-
Increase Equilibration Time: When preparing your solution, allow more time for the system to reach equilibrium. Shaking or stirring the suspension for 24-48 hours is a standard practice for determining equilibrium solubility.[19]
-
Combine Techniques: A synergistic effect can often be achieved by combining methods.[10] For instance, using a moderate concentration of a co-solvent (e.g., 5% PG) in a mildly acidic buffer (e.g., pH 5.5) might provide better long-term stability than either method alone.
-
Salt Form: While not a simple buffer modification, consider if a different salt form of your compound is available. Hydrochloride (HCl) or mesylate salts of basic compounds are often more crystalline and can have better dissolution properties than the free base.
Summary of Troubleshooting Strategies
By systematically applying these principles—starting with pH adjustment and progressing to co-solvents and cyclodextrins—you can develop a robust and reproducible method for solubilizing this compound for your experimental needs.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved January 21, 2026.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. National Institutes of Health. Retrieved January 21, 2026.
-
Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 21, 2026, from [Link]
-
ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields. Retrieved January 21, 2026, from [Link]
-
PharmaTutor. (2014, May 22). CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. Retrieved January 21, 2026, from [Link]
- Elsevier. (n.d.). Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria. Retrieved January 21, 2026.
- ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 21, 2026.
-
Lab SOP Guide. (n.d.). How to Prepare Buffers for Pharmaceutical Product Analysis. Retrieved January 21, 2026, from [Link]
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved January 21, 2026.
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 21, 2026, from [Link]
- Semantic Scholar. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved January 21, 2026.
- Taylor & Francis Online. (2024, February 29).
- ScienceDirect. (2023, March 5). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Retrieved January 21, 2026.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved January 21, 2026.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- National Institutes of Health. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC. Retrieved January 21, 2026.
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved January 21, 2026, from [Link]
- Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved January 21, 2026.
- BOC Sciences. (n.d.).
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved January 21, 2026.
-
Solubility of Things. (n.d.). Piperidine. Retrieved January 21, 2026, from [Link]
- BOC Sciences. (n.d.). Piperidines - Building Block. Retrieved January 21, 2026.
- Khan Academy. (n.d.). pH and solubility (video) | Equilibrium. Retrieved January 21, 2026.
- Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. Retrieved January 21, 2026.
- National Institutes of Health. (n.d.). Combined effect of complexation and pH on solubilization - PubMed. Retrieved January 21, 2026.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. pharmasciences.in [pharmasciences.in]
- 10. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. bepls.com [bepls.com]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatutor.org [pharmatutor.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. australiansciencejournals.com [australiansciencejournals.com]
- 18. Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 19. pdf.benchchem.com [pdf.benchchem.com]
purification strategies for high-purity 4-[(4-Fluorophenyl)methylene]piperidine
Welcome to the technical support center for the purification of 4-[(4-Fluorophenyl)methylene]piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification process, ensuring you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via a Wittig reaction between a suitable phosphonium ylide and 4-piperidone, often with a protecting group on the piperidine nitrogen.
Question 1: My crude product is a sticky oil or a semi-solid, and I'm having trouble handling it. What is the likely cause and how can I resolve this?
Answer:
This is a common issue, often caused by the presence of residual solvents and, most notably, triphenylphosphine oxide (TPPO), a major byproduct of the Wittig reaction. TPPO is a high-melting solid but can form eutectic mixtures with the product and other impurities, resulting in a non-crystalline crude material.
Causality and Recommended Actions:
-
Initial Work-up: Before attempting more advanced purification, ensure a thorough initial work-up. After the reaction, a significant portion of TPPO can be removed by precipitation. Suspending the crude reaction mixture in a non-polar solvent like pentane or a mixture of hexane and diethyl ether can cause the TPPO to precipitate, after which it can be removed by filtration.[1][2]
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Residual solvents can significantly impact the physical state of your crude product.
Step-by-Step Protocol for Initial TPPO Removal:
-
Concentrate the crude reaction mixture in vacuo.
-
Add a sufficient volume of pentane or a 1:1 mixture of hexane/diethyl ether to the residue.
-
Stir the suspension vigorously for 30-60 minutes at room temperature.
-
Filter the mixture, washing the solid (precipitated TPPO) with a small amount of the cold solvent.
-
Collect the filtrate, which contains your product, and concentrate it under reduced pressure.
This procedure should yield a more manageable solid or a less viscous oil.
Question 2: After purification by column chromatography, I still see a significant amount of triphenylphosphine oxide (TPPO) in my NMR spectrum. How can I improve its removal?
Answer:
TPPO can be persistent and co-elute with the desired product, especially if the polarity of the product is similar to that of TPPO. Here are several strategies to enhance TPPO removal:
Strategy 1: Optimization of Column Chromatography
-
Eluent System: If your product is relatively non-polar, you can effectively separate it from the more polar TPPO. Start with a non-polar eluent system, such as hexane/ethyl acetate, and gradually increase the polarity. TPPO typically requires a more polar eluent (e.g., higher concentrations of ethyl acetate or even methanol) to elute.[3]
-
Silica Plug: For a quicker separation, you can pass your crude product through a short plug of silica gel, eluting with a solvent system in which your product is mobile but TPPO has low mobility (e.g., diethyl ether or a low percentage of ethyl acetate in hexane).[1]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with low polarity to elute the product first. |
| Alternative | Alumina (neutral) | Can sometimes offer different selectivity compared to silica gel.[3] |
Strategy 2: Chemical Precipitation of TPPO
If chromatographic methods are insufficient, chemical precipitation of TPPO is a highly effective alternative. This involves the formation of an insoluble complex with a metal salt.
-
Zinc Chloride (ZnCl₂): The addition of ZnCl₂ to an ethanolic solution of the crude product leads to the precipitation of a TPPO-Zn complex, which can be easily filtered off.[1][2]
Step-by-Step Protocol for TPPO Precipitation with ZnCl₂:
-
Dissolve the crude product containing TPPO in ethanol.
-
Add 2 equivalents of zinc chloride (relative to the theoretical amount of TPPO) to the solution.
-
Stir the mixture at room temperature for 2-3 hours.
-
A white precipitate of the TPPO-Zn complex will form.
-
Filter the precipitate and wash it with a small amount of cold ethanol.
-
The filtrate, containing your purified product, can then be concentrated.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the free base of this compound?
A1: For the free base, two primary methods are recommended, often used in sequence:
-
Column Chromatography: This is the most versatile method for removing a wide range of impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be adjusted based on the observed TLC separation.
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization is an excellent final step to achieve high purity. Ethanol is a commonly used solvent for recrystallizing piperidine derivatives.[4] You can also explore solvent systems like ethyl acetate/hexane or acetone.
Q2: How can I purify this compound if it is unstable on silica gel?
A2: Some amine-containing compounds can be unstable on acidic silica gel. If you observe degradation (streaking on TLC, low recovery), consider the following:
-
Use of Neutral Alumina: Column chromatography using neutral alumina can be a milder alternative to silica gel.[3]
-
Deactivated Silica Gel: You can deactivate silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 1-2%), to the eluent system. This neutralizes the acidic sites on the silica.
-
Purification of the N-Boc protected intermediate: If you are synthesizing the target compound from an N-Boc protected precursor, it is often easier to purify the N-Boc-4-[(4-Fluorophenyl)methylene]piperidine intermediate by column chromatography. This intermediate is generally more stable and less polar, making separation from polar impurities more straightforward. The Boc group can then be removed in a subsequent step to yield the pure product.
Q3: Is it better to purify the final product as the free base or as a salt?
A3: Both approaches have their advantages, and the choice depends on the physical properties of your compound and the desired final form.
-
Purifying the Free Base: This is suitable if the free base is a stable, crystalline solid that can be easily recrystallized. Column chromatography is also typically performed on the free base.
-
Purifying as a Salt: If the free base is an oil or difficult to crystallize, converting it to its hydrochloride salt can be highly advantageous. The salt is often a stable, crystalline solid that can be purified by recrystallization from solvents like isopropanol or ethanol/ether mixtures.[5][6]
Workflow for Purification via Salt Formation:
Caption: Purification workflow via hydrochloride salt formation.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques should be used to confirm both the identity and purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also be used to detect impurities if they are present in significant amounts (>1-5%).
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid) is a standard method.[7][8][9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Decision Tree for Purification Strategy:
Caption: Decision tree for selecting a purification strategy.
References
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193. [Link]
- Lumma, W. C., & convenient process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
-
Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. [Link]
- Preparation method for 1-N-BOC-4-acetyl piperidine. (2012).
-
Kar, G. K. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. ResearchGate. [Link]
-
Reddy, M. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13735-13742. [Link]
-
Lee, J. et al. (2014). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Journal of Chromatography B, 967, 147-152. [Link]
-
Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. (n.d.). PrepChem.com. [Link]
-
Tóth, I. (2014). How does one remove triphenylphosphine oxide from product?. ResearchGate. [Link]
-
Piperidine Synthesis. (2025). Defense Technical Information Center. [Link]
- Method for preparing 4-Boc-aminopiperidine. (2018).
-
Reddy, M. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. [Link]
- Method for preparing 4-piperidyl piperidine. (2005).
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. [Link]
-
Removal of triphenylphosphine oxide (TPPO) from product. (2021). Reddit. [Link]
-
Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]
-
Li, Y. et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Analytical Methods in Chemistry, 2022, 1-7. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. prepchem.com [prepchem.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 4-[(4-Fluorophenyl)methylene]piperidine
Welcome to the technical support guide for 4-[(4-Fluorophenyl)methylene]piperidine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability testing and degradation pathway analysis. As your application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the handling and analysis of this compound.
Q1: I'm observing new, unexpected peaks in my HPLC chromatogram after storing my sample of this compound. What could be happening?
A1: The appearance of new peaks strongly suggests that your compound is degrading. This compound possesses several functional groups susceptible to degradation under common storage conditions (temperature, light, oxygen). The primary sites for degradation are the piperidine ring and the exocyclic double bond.[1] The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of an N-oxide or even ring-opened products.[1] Furthermore, the methylene group is a potential site for oxidation or photo-induced isomerization. To confirm this, you should immediately analyze a freshly prepared sample as a baseline and compare it to the stored sample. A forced degradation study is the definitive way to identify these new peaks and understand the molecule's intrinsic stability.[2][3]
Q2: What are the most probable degradation pathways for this molecule that I should anticipate?
A2: Based on the structure of this compound, we can predict several key degradation pathways:
-
Oxidative Degradation: The tertiary amine on the piperidine ring is a prime target for oxidation, potentially forming this compound N-oxide. The exocyclic double bond can also be oxidized, leading to an epoxide intermediate, which may subsequently hydrolyze to a diol, or undergo oxidative cleavage to yield 4-oxopiperidine and 4-fluorobenzaldehyde.
-
Hydrolytic Degradation: While the molecule lacks readily hydrolyzable groups like esters or amides, it can be susceptible to acid-catalyzed hydration across the exocyclic double bond. This would result in the formation of (4-(4-fluorophenyl)piperidin-4-yl)methanol.
-
Photolytic Degradation: Exposure to UV or even ambient light can provide the energy for photo-isomerization of the double bond (if applicable) or initiate radical-based reactions, leading to a complex mixture of degradants.[4][5] A study on a similar piperidine derivative showed significant degradation upon exposure to UV light.[4]
-
Thermal Degradation: High temperatures can accelerate all the above degradation pathways. While the piperidine ring itself is relatively stable, methyl substitutions have been shown to increase the rate of thermal degradation in related compounds.[6]
Q3: What regulatory guidelines should I follow when designing a formal stability study for this compound?
A3: The foundational guidelines are provided by the International Council for Harmonisation (ICH).[7] You must adhere to these to ensure your data is suitable for regulatory submissions. The key documents are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline details the requirements for long-term, intermediate, and accelerated stability studies, including storage conditions (temperature and humidity) and testing frequency.[8][9][10]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This document provides a systematic approach for photostability testing, which is crucial for a molecule like this.[11]
-
ICH Q2(R1) - Validation of Analytical Procedures: This guideline outlines the requirements for validating your stability-indicating analytical method to ensure it is accurate, specific, and precise.
Q4: How do I begin setting up a forced degradation study?
A4: A forced degradation or stress testing study is designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[2] The goal is to produce degradants at a level of approximately 5-20% to ensure you can develop a specific, stability-indicating analytical method.[3] A typical study involves exposing the compound (in both solid and solution states) to:
-
Acid Hydrolysis: e.g., 0.1 M HCl at room temperature or elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: e.g., 80°C in an oven.
-
Photolytic Stress: Exposure to a combination of UV and visible light in a photostability chamber as per ICH Q1B.[8][11]
You will need an unstressed control sample for comparison at each time point. The analysis is typically performed using HPLC with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the degradants.[12]
Section 2: Troubleshooting Guides for Common Experimental Issues
| Issue Encountered | Probable Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Inconsistent Results in Acid/Base Hydrolysis | 1. Neutralization variability before injection.2. Degradation continuing post-neutralization.3. Insufficient stress applied. | 1. Standardize Neutralization: Carefully neutralize samples with an equimolar amount of base/acid. Inconsistent pH can shift retention times on a reverse-phase column.2. Immediate Analysis: Analyze samples immediately after neutralization or quench the reaction by freezing if analysis is delayed. This prevents further degradation and ensures accurate quantification.3. Increase Stress: If degradation is minimal (<5%), consider increasing the acid/base concentration, temperature, or exposure time. The goal is to achieve detectable degradation without destroying the molecule completely. |
| No Significant Degradation Observed Under Oxidative Stress | 1. Compound is highly stable to the specific oxidant.2. Insufficient oxidant concentration or reaction time. | 1. Use a Stronger Oxidant: While 3% H₂O₂ is standard, you can try a higher concentration (e.g., 10-30%) or a different type of oxidant like a Fenton reagent (Fe²⁺/H₂O₂) to initiate radical-based oxidation, which may be more effective.2. Increase Exposure: Extend the exposure time (e.g., from 8 hours to 24 or 48 hours) or gently heat the sample (e.g., to 40°C) to accelerate the reaction. |
| Mass Balance Failure (<95% Recovery) | 1. Degradants are not being detected by the analytical method (e.g., lack a chromophore).2. Degradants are precipitating out of solution.3. Degradants are volatile. | 1. Use a Universal Detector: If using UV detection, switch to or add a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with MS to detect non-chromophoric compounds.2. Check for Precipitates: Visually inspect stressed samples before analysis. If a precipitate is present, attempt to dissolve it in a stronger organic solvent and analyze the solution separately.3. Use Headspace GC-MS: If volatile degradants (e.g., from ring opening) are suspected, analyze the headspace of a heated stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS). |
| Difficulty Differentiating Isomers from Degradation Products | 1. Photo-induced cis/trans isomerization.2. Co-eluting peaks. | 1. Analyze with LC-MS: Isomers will have the same mass-to-charge ratio (m/z) but different retention times. A true degradant will typically have a different m/z.2. Optimize Chromatography: Modify your HPLC method. Try a different column (e.g., a Phenyl-Hexyl column for aromatic interactions), change the mobile phase organic modifier (e.g., from acetonitrile to methanol), or adjust the gradient slope to improve resolution. |
Section 3: Detailed Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol provides a self-validating framework for conducting a comprehensive forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. This serves as your primary stock for solution-state studies.
2. Stress Conditions:
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At designated time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Withdraw, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw and dilute.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][11] A control sample should be wrapped in aluminum foil in the same chamber.
3. Analysis:
-
Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
-
Use a PDA detector to assess peak purity and a mass spectrometer to obtain mass information for new peaks.
4. Causality Check (Self-Validation):
-
The control sample should show no significant degradation.
-
A logical progression of degradation should be observed over time points.
-
Mass balance should be calculated for each condition: (% Assay of Parent Compound + % Total Degradants). A result between 95-105% indicates a good, specific method.
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method provides a robust starting point for separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (verify with a UV scan of the parent compound).
-
Injection Volume: 10 µL.
Method Validation (Trustworthiness): This method must be validated according to ICH Q2(R1) guidelines, specifically demonstrating specificity by showing baseline separation of the parent peak from all degradant peaks generated in the forced degradation study.
Section 4: Data Interpretation & Predicted Degradation Pathways
Summary of Forced Degradation Data (Hypothetical)
The following table illustrates how to summarize results from a forced degradation study.
| Stress Condition | % Degradation (Approx.) | Major Degradation Products (Predicted m/z [M+H]⁺) |
| 0.1 M HCl, 60°C, 24h | ~10% | DP-H1: (4-(4-fluorophenyl)piperidin-4-yl)methanol (m/z 210.1) |
| 0.1 M NaOH, RT, 24h | < 5% | Minimal degradation observed. |
| 3% H₂O₂, RT, 24h | ~15% | DP-O1: N-Oxide (m/z 208.1)DP-O2: 4-oxopiperidine (m/z 100.1) & 4-fluorobenzaldehyde (m/z 125.0) |
| Thermal, 80°C, 48h | ~8% | Acceleration of oxidative and hydrolytic pathways. |
| Photolytic (ICH Q1B) | ~20% | Complex mixture, potential isomers (same m/z), and oxidative products. |
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation pathways based on the chemical structure and principles of organic chemistry.
Caption: Predicted Degradation Pathways of this compound.
Section 5: References
-
ICH. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. RAPS.
-
ICH. (n.d.). Quality Guidelines. ICH.
-
ICH. (2003). Q1A(R2) Guideline. ICH.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.
-
Chen, X., et al. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate.
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate.
-
Pardede, D., et al. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
-
BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS. BenchChem.
-
Guntupalli, C., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.
-
Glasius, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
-
Panda, S. S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
-
Montalvo-González, R., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Sharma, A., et al. (2023). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate.
-
Montalvo-González, R., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
-
Panda, S. S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Official web site : ICH [ich.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of 4-[(4-Fluorophenyl)methylene]piperidine Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the metabolic stability of 4-[(4-Fluorophenyl)methylene]piperidine derivatives. Here, we synthesize foundational principles with actionable troubleshooting strategies to navigate common experimental hurdles and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter for my this compound derivatives?
A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] For your derivatives, it's a crucial property that significantly influences key pharmacokinetic parameters like half-life, oral bioavailability, and clearance. A derivative with low metabolic stability will be rapidly eliminated from the body, potentially requiring higher or more frequent dosing to achieve a therapeutic effect. Conversely, excessive stability can lead to accumulation and potential toxicity.[1] Therefore, optimizing the metabolic stability of your compounds is a pivotal step in developing a safe and effective drug candidate.
Q2: What are the primary metabolic "soft spots" on the this compound scaffold?
A2: The primary sites of metabolic attack on this scaffold are typically mediated by cytochrome P450 (CYP) enzymes.[2] Common metabolic pathways include:
-
Piperidine Ring Oxidation: The piperidine ring itself is susceptible to oxidation. This can occur at positions alpha to the nitrogen, leading to the formation of lactams, or at other positions on the ring.[3] N-dealkylation is also a common metabolic route for piperidine-containing compounds.[3][4]
-
Oxidation of the Methylene Bridge: The methylene group connecting the fluorophenyl ring to the piperidine can be a site of hydroxylation.
-
Aromatic Hydroxylation: While the fluorophenyl ring is generally more resistant to oxidation due to the electron-withdrawing nature of fluorine, hydroxylation can still occur, particularly at positions ortho or meta to the fluorine atom.
Q3: How does the 4-fluorophenyl group influence the metabolic stability of these derivatives?
A3: The introduction of a fluorine atom, particularly on an aromatic ring, is a common strategy in medicinal chemistry to enhance metabolic stability.[5][6][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by oxidative enzymes like CYPs.[7] By "blocking" a potential site of metabolism on the phenyl ring, the fluorine atom can help to increase the compound's half-life.[8] However, the electron-withdrawing nature of fluorine can also influence the reactivity of other parts of the molecule.[6]
Q4: What are the initial in vitro assays I should perform to assess the metabolic stability of my compounds?
A4: The standard initial assays to evaluate metabolic stability are:
-
Liver Microsomal Stability Assay: This is a high-throughput and cost-effective assay to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[1][9][10] It provides a good initial ranking of your compounds based on their intrinsic clearance.
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells, encompassing both Phase I and Phase II metabolic pathways.[10][11] It offers a more comprehensive view of a compound's metabolic fate.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides actionable solutions.
Problem 1: My this compound derivative shows high clearance in the liver microsomal stability assay. What are my next steps?
Answer: High clearance in a microsomal assay indicates rapid Phase I metabolism. The following steps will help you identify the metabolic liability and devise a strategy for improvement.
Step 1: Metabolite Identification
-
Objective: To pinpoint the exact site of metabolic modification on your compound.
-
Protocol: Perform a larger-scale incubation with liver microsomes and your compound. Analyze the reaction mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Look for new peaks that correspond to potential metabolites (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation if applicable, -2 Da for dehydrogenation).
-
Rationale: Knowing the structure of the major metabolites will directly inform your chemical modification strategy. For instance, if you observe hydroxylation on the piperidine ring, you can focus on modifications at that specific position.
Step 2: Structural Modification Strategies
Once the metabolic "soft spot" is identified, you can employ several strategies to block this metabolism:
-
Deuteration: Replace a hydrogen atom at the site of metabolism with its heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the C-H bond, which can slow down the rate of CYP-mediated metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to a notable increase in the molecule's half-life.[12]
-
Bioisosteric Replacement: This strategy involves replacing a labile part of the molecule with a different functional group that has similar physical or chemical properties but is more metabolically stable.[13][14][15][16]
-
For Piperidine Ring Lability:
-
Introduce small alkyl groups (e.g., methyl) on the piperidine ring to sterically hinder the approach of metabolizing enzymes.[17]
-
Consider replacing the piperidine with a more rigid or less metabolically susceptible ring system, such as a bicyclic amine or a different heterocycle, if the piperidine itself is not essential for pharmacological activity.[18][19][20]
-
-
For Methylene Bridge Lability:
-
Replacing the exocyclic double bond with a more stable linkage can be explored, but this will significantly alter the core scaffold.
-
-
-
Modulating Electronics: Introducing electron-withdrawing groups at or near the site of metabolism can deactivate the position towards oxidative metabolism.[18]
The following table summarizes potential modifications and their rationale:
| Metabolic Liability | Modification Strategy | Rationale |
| Piperidine C-H Oxidation | Deuteration at the labile C-H bond | Increase C-D bond strength, slowing metabolism. |
| Introduction of a gem-dimethyl group adjacent to the labile position | Steric hindrance to block enzyme access. | |
| Replacement of piperidine with a more stable heterocycle (e.g., morpholine) | Morpholine can offer improved solubility and block metabolic soft spots.[18] | |
| N-Dealkylation | Modification of the N-substituent | Larger or more complex N-substituents can be less readily cleaved. |
| Methylene Bridge Oxidation | Introduction of steric bulk on adjacent positions | Hinder enzymatic attack on the methylene group. |
Problem 2: My compound appears stable in the microsomal assay but has poor oral bioavailability in vivo. What could be the issue?
Answer: This scenario suggests that while your compound is resistant to Phase I metabolism, other factors are limiting its bioavailability.
-
Investigate Phase II Metabolism: Your compound might be rapidly undergoing conjugation reactions (e.g., glucuronidation, sulfation) that are not fully captured in a standard microsomal assay.
-
Assess Permeability: Poor absorption from the gastrointestinal tract could be the culprit.
-
Action: Conduct a Caco-2 permeability assay to evaluate the compound's ability to cross intestinal epithelial cells.
-
-
Check for Efflux Transporter Liability: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the intestinal lumen, reducing absorption.
-
Action: Perform an efflux assay using cell lines that overexpress P-gp or other relevant transporters.
-
Problem 3: I am observing significant variability in my microsomal stability assay results. How can I improve the reproducibility of my data?
Answer: Variability in in vitro ADME assays can stem from several factors.[21] Here’s a checklist to ensure consistency:
-
Microsome Quality: Ensure you are using high-quality, well-characterized liver microsomes from a reputable supplier. Thaw microsomes quickly at 37°C and keep them on ice until use.[22] Avoid repeated freeze-thaw cycles.
-
Cofactor Stability: The NADPH regenerating system is crucial for CYP activity.[23] Prepare the NADPH solution fresh for each experiment.
-
Incubation Conditions: Standardize incubation parameters such as protein concentration, substrate concentration, temperature, and shaking speed.[24]
-
Analytical Method: Validate your LC-MS/MS method for linearity, accuracy, and precision. Ensure the internal standard you are using is appropriate and does not suffer from matrix effects.
-
Negative Controls: Always include control incubations without the NADPH regenerating system to account for any non-enzymatic degradation of your compound.[24]
Experimental Protocols
Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of your this compound derivatives.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[23][24]
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Acetonitrile with an appropriate internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare the microsomal solution by diluting the liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[9]
-
Prepare the reaction mixture by combining the microsomal solution with the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the reaction mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).[9]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with the internal standard to stop the reaction.[9]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).[9]
-
Data Interpretation:
| Half-life (t½) | Metabolic Stability | Interpretation |
| > 60 min | High | The compound is slowly metabolized. |
| 15 - 60 min | Moderate | The compound has an intermediate rate of metabolism. |
| < 15 min | Low | The compound is rapidly metabolized. |
Visualizing Metabolic Pathways and Experimental Workflows
DOT Language Diagrams
Caption: Potential metabolic pathways for this compound derivatives.
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Troubleshooting flowchart for addressing high metabolic clearance.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: a new view on the role of fluorine. Science, 317(5846), 1881-1886.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- Giancola, J. L., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
- Nagai, M., Niwa, T., & Yuda, K. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-780.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
- Hwang, K. S., & Kim, S. K. (2014). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Bulletin of the Korean Chemical Society, 35(1), 291-296.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Wang, B., Li, C., & Gao, J. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107.
- PatSnap Synapse. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Wang, B., Li, C., & Gao, J. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107.
- ChEMBL. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- PatSnap Synapse. (2025). What is the role of bioisosterism in drug design?.
- Bentham Science Publishers. (2014). Bioisosteric Replacements in Drug Design.
- Chen, L., & Liu, T. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622.
- Sharma, R., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- ResearchGate. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Giancola, J. L., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Giancola, J. L., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Medicinal Chemistry Letters, 11(12), 2436-2443.
- Chen, L., & Liu, T. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622.
- PatSnap Synapse. (2025). What are common issues in in vitro ADME assays?.
- Giancola, J. L., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1185-1203.
- Giancola, J. L., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 68(7), 3045-3062. _
- MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
- BenchChem. (n.d.). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
- Gornowicz, M., & Świątek, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116869.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug....
- BenchChem. (2025). Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of fluorine-containing drugs - ProQuest [proquest.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. drughunter.com [drughunter.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ctppc.org [ctppc.org]
- 17. researchgate.net [researchgate.net]
- 18. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 19. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
addressing off-target effects of 4-[(4-Fluorophenyl)methylene]piperidine in cellular models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 4-[(4-Fluorophenyl)methylene]piperidine and its analogues in cellular models. This guide is designed to provide expert-level insights and practical troubleshooting strategies to help you navigate the complexities of its use, with a specific focus on identifying, understanding, and mitigating potential off-target effects. Given that this compound represents a novel chemical entity, this document emphasizes a systematic approach to characterization rather than a list of pre-defined effects.
PART 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and concerns encountered during preliminary experiments.
Q1: I've treated my cells with this compound and observed widespread cell death, even at concentrations where I expect to see my desired effect. Is this the intended mechanism of action?
A: Not necessarily. It is crucial to distinguish between specific, on-target-driven cell death (e.g., apoptosis induction in cancer cells) and general cytotoxicity. Widespread, rapid cell death, especially at micromolar concentrations, often points to an off-target effect or a non-specific liability.
-
Causality: Small molecules, particularly those with lipophilic and reactive moieties, can cause toxicity through mechanisms unrelated to your primary target, such as membrane destabilization, mitochondrial dysfunction, or generation of reactive oxygen species.[1] The piperidine scaffold itself is generally well-tolerated and improves pharmacokinetic properties, but the overall structure dictates the biological effect.[2]
-
Recommended Action: Your immediate next step should be to perform a formal cytotoxicity assay to determine the concentration at which the compound is toxic to your cells (the CC50) and compare it to the concentration at which you observe your desired biological effect (the EC50 or IC50). A significant gap between these two values (ideally >10-fold) is necessary to define a viable therapeutic window.
Q2: My results are inconsistent between experiments. What could be the cause?
A: Inconsistency often stems from issues with compound handling, stability, or solubility.
-
Causality: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your culture medium, its effective concentration will be lower and highly variable. It may also be unstable in aqueous media over the course of a multi-day experiment.
-
Recommended Action:
-
Verify Solubility: Visually inspect your media after adding the compound (hold it up to a light source). Look for cloudiness or precipitate.
-
Use Fresh Dilutions: Always prepare fresh dilutions of the compound from a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Run a Stability Test: Prepare the compound in your cell culture medium and incubate it under your experimental conditions (37°C, 5% CO2) for various time points (e.g., 0, 8, 24, 48 hours). Use an analytical method like HPLC to quantify the amount of intact compound remaining.
-
Q3: I see the expected phenotype, but how can I be confident it's due to inhibiting my target and not an off-target effect?
A: This is the central question in early-stage drug discovery. The presence of the expected phenotype is only the first step. You must validate that the phenotype is a direct result of engaging your intended target.
-
Causality: A phenotype can be produced by interfering with numerous cellular pathways. For example, if you expect your compound to inhibit cell proliferation by targeting a specific kinase, this phenotype could also be caused by off-target inhibition of other essential kinases or by inducing general cellular stress.
-
Recommended Action:
-
Orthogonal Validation: Use a non-pharmacological method to validate the on-target effect. For example, use siRNA or CRISPR-Cas9 to knock down your target protein. If the phenotype of the genetic knockdown matches the phenotype of your compound treatment, it provides strong evidence for on-target activity.[3]
-
Use a Structurally Unrelated Inhibitor: If available, test another inhibitor of your target that has a completely different chemical scaffold. Reproducing the phenotype with a different tool increases confidence.
-
Rescue Experiment: If possible, overexpress a version of your target protein that is resistant to your compound. If this rescues the phenotype, it strongly implicates the target.
-
PART 2: In-Depth Troubleshooting & Experimental Guides
This section provides structured workflows and detailed protocols for systematically investigating and resolving complex issues related to off-target effects.
Guide 1: Deconvoluting Cytotoxicity from On-Target Efficacy
The first step in characterizing any new compound is to establish its therapeutic window. This involves measuring its potency against your target and its general toxicity in the same cellular system.
Workflow: Establishing the Therapeutic Window
Caption: Workflow for determining the experimental therapeutic window.
Protocol: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point, 2-fold serial dilution of this compound in culture medium. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls. Add the diluted compounds to the cells. As a positive control for toxicity, include a well treated with a known cytotoxic agent like staurosporine (1 µM).
-
Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC50 value (the concentration that causes 50% reduction in cell viability).
| Parameter | On-Target Assay (IC50) | Cytotoxicity Assay (CC50) | Therapeutic Window (CC50/IC50) | Recommendation |
| Example 1 | 0.5 µM | 25 µM | 50 | Proceed: Use concentrations ≤ 1 µM for experiments. |
| Example 2 | 1 µM | 3 µM | 3 | High Risk: Results likely confounded by toxicity. Re-evaluate. |
Guide 2: Unbiased Identification of Off-Target Proteins
If you observe a phenotype at non-toxic concentrations but suspect it might still be an off-target effect, unbiased, proteome-wide methods are necessary to identify potential unintended binding partners.
Key Methodologies for Target Deconvolution:
-
Affinity-Based Pull-Downs: This involves immobilizing the compound on a bead and using it to "pull down" binding proteins from a cell lysate. While powerful, it requires chemical modification of the compound, which can alter its binding properties.[5]
-
Label-Free Methods: These methods detect the interaction between the unmodified compound and proteins in a complex mixture. They are often preferred as they do not require altering the small molecule.
-
Drug Affinity Responsive Target Stability (DARTS): Based on the principle that a protein becomes more resistant to protease digestion when bound to a small molecule.[6]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This is a powerful technique based on the principle that a protein's melting point (thermal stability) increases when it is bound to a ligand. By heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the remaining soluble protein using mass spectrometry, one can identify which proteins were stabilized by the compound.[7]
-
Workflow: Thermal Proteome Profiling (TPP) for Off-Target ID
Caption: Simplified workflow for Thermal Proteome Profiling (TPP).
Interpreting TPP Results:
The output will be a list of proteins that show a significant thermal shift in the presence of your compound.
-
On-Target Confirmation: Your intended target should be at or near the top of the list. This validates the method.
-
Off-Target Discovery: Any other protein showing a significant, dose-dependent thermal shift is a potential off-target.
-
Prioritization: Prioritize hits based on the magnitude of the shift, the protein's known function, and its relevance to your observed phenotype.
Guide 3: Validating and Mitigating Identified Off-Targets
Once a high-confidence off-target has been identified (e.g., "Protein X"), you must confirm that it is responsible for the observed phenotype and then take steps to mitigate it.
Validation Strategy:
-
Genetic Knockdown: Use siRNA to specifically knock down "Protein X". If this reproduces the phenotype you observed with your compound, it confirms the off-target liability.
-
Competitive Binding: If a known, specific ligand for "Protein X" exists, co-treat cells with your compound and this known ligand. If the known ligand prevents or reverses the phenotype caused by your compound, it suggests they are competing for the same binding site on "Protein X".
Mitigation Strategy:
-
Structure-Activity Relationship (SAR): This is a medicinal chemistry approach. Synthesize and test analogues of this compound. The goal is to find a molecule that retains high potency for your intended target but has lost affinity for "Protein X".
-
Lowering Concentration: The simplest strategy is to use your compound at the lowest possible concentration that still gives a robust on-target effect. This minimizes the engagement of lower-affinity off-targets.
-
Use as a Tool Compound with Caveats: If mitigation is not possible, you can still use the compound, but you must acknowledge the off-target effect in any publications. Always include a genetic control (e.g., knockdown of the on-target) to demonstrate the specific contribution of the on-target to the overall phenotype.
PART 3: References
-
Dahlin, J. L., et al. (2015). Nuisance compounds in high-throughput screening. Journal of Medicinal Chemistry, 58(6), 2091-2113. Available at: [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available at: [Link]
-
Mateus, A., et al. (2020). Thermal proteome profiling for target deconvolution. Methods in Molecular Biology, 2088, 259-278. Available at: [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available at: [Link]
-
Jackson, K. L., et al. (2011). The utility of routine off-target screening in drug discovery. Drug Discovery Today, 16(1-2), 1-4. Available at: [Link]
-
van Veen, H. W., & Konings, W. N. (1998). The ABC family of multidrug transporters in microorganisms. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1365(1-2), 29-43. Available at: [Link]
-
Betti, M., et al. (2021). Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Chemistry, 9, 735821. Available at: [Link]
-
Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics, 19(2), 67-80. Available at: [Link]
-
Gąsiorowski, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Available at: [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 21, 2026, from [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Available at: [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 21, 2026, from [Link]
Sources
- 1. resources.biomol.com [resources.biomol.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 4. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 4-[(4-Fluorophenyl)methylene]piperidine and its Metabolites
Introduction: The successful quantification of 4-[(4-Fluorophenyl)methylene]piperidine and its metabolites from complex biological matrices is a critical step in drug development. This molecule, containing a reactive methylene group and a piperidine ring, presents unique challenges in achieving robust and reproducible analytical methods. Common hurdles include poor chromatographic peak shape, inadequate resolution from structurally similar metabolites, and signal variability due to matrix effects. This guide provides practical, in-depth solutions to the most common issues encountered by researchers in the field. It is designed to be a living resource, blending established principles of analytical chemistry with field-proven troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial phases of method development.
Q1: What are the most probable metabolic pathways for this compound, and how does this influence my analytical strategy?
A1: Based on its structure, the primary metabolic pathways are likely to involve oxidation. Key transformations to anticipate include:
-
Piperidine Ring Oxidation: Hydroxylation at positions 3 or 4 of the piperidine ring is a common metabolic route.
-
N-Dealkylation (if substituted): If the piperidine nitrogen is alkylated, N-dealkylation is a highly probable pathway.
-
Exocyclic Double Bond Oxidation: The methylene double bond is susceptible to epoxidation, followed by hydrolysis to a diol.
-
Aromatic Hydroxylation: Oxidation of the fluorophenyl ring is possible, though typically a minor pathway compared to piperidine ring oxidation.
Your analytical strategy must be designed to separate the parent compound from these more polar metabolites. This typically necessitates a gradient elution method in reversed-phase chromatography. Furthermore, a mass spectrometer is the ideal detector to identify and confirm these metabolites, as UV detection may lack the required specificity and sensitivity.[1]
Q2: What is the best starting point for chromatographic separation (column and mobile phase)?
A2: A robust starting point for developing a separation method is:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) offers a good balance of efficiency and retentivity for this compound class.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for ensuring good peak shape of the basic piperidine moiety by suppressing the ionization of free silanol groups on the column's stationary phase.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.
-
Gradient: A generic starting gradient could be 5-95% B over 10 minutes. This will allow you to scout for the parent compound and its more polar metabolites, which will elute earlier.
Q3: Which detection technique is most suitable: UV or Mass Spectrometry (MS)?
A3: While the fluorophenyl group provides a UV chromophore, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior technique for this application.[2][3] The key advantages are:
-
Higher Specificity: LC-MS/MS can distinguish between the parent compound and its metabolites, even if they co-elute chromatographically, by monitoring their unique mass-to-charge ratios (m/z).[2]
-
Higher Sensitivity: It allows for the detection of trace levels of metabolites, which is often necessary in biological samples.[2]
-
Structural Confirmation: The fragmentation pattern obtained in MS/MS provides crucial structural information that can help tentatively identify unknown metabolites.
Section 2: Troubleshooting Guide - Chromatographic Issues
This section provides in-depth, question-and-answer-based troubleshooting for specific experimental problems.
Q2.1: My peak for the parent compound is tailing severely. What are the likely causes and how do I fix it?
A2.1: Peak tailing for basic compounds like piperidine derivatives is a common issue, often stemming from secondary interactions with the stationary phase. Here is a systematic approach to troubleshooting:
Primary Causes & Solutions:
-
Silanol Interactions: The primary cause is often the interaction between the positively charged piperidine nitrogen (at acidic pH) and negatively charged, deprotonated silanol groups on the silica-based column packing.
-
Solution 1: Decrease Mobile Phase pH: Ensure your mobile phase pH is low enough (typically < 3) by using an additive like formic acid or trifluoroacetic acid (TFA). This keeps the silanol groups protonated and minimizes ionic interactions.
-
Solution 2: Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping (e.g., XBridge, CORTECS) designed to shield silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4][5][6]
-
Solution: Reduce the injection volume or dilute the sample. A classic symptom of overload is that as the peak height increases, the tailing becomes more pronounced and the retention time may shift slightly earlier.[6]
-
-
Column Contamination/Void: Accumulation of matrix components on the column inlet frit or the formation of a void in the packing material can distort the flow path.[6]
-
Solution 1: Use a guard column to protect the analytical column from strongly retained matrix components.[5]
-
Solution 2: If a void is suspected (often caused by pressure shocks), try reversing and flushing the column (disconnect from the detector first). If this fails, the column may need to be replaced.[6]
-
Troubleshooting Workflow for Peak Tailing:
Below is a decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting peak tailing.
Q2.2: I cannot achieve baseline resolution between the parent compound and a key metabolite. What steps can I take?
A2.2: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
| Strategy | Action | Rationale |
| 1. Modify Gradient Slope | Decrease the gradient steepness (e.g., change from a 5-95% B gradient in 10 min to 15 min). | This increases the separation window for compounds with similar retention, allowing more time for them to resolve. |
| 2. Change Organic Solvent | Switch from Acetonitrile (Mobile Phase B) to Methanol. | Acetonitrile and Methanol have different solvent strengths and can alter the elution order (selectivity) of analytes, potentially resolving co-eluting peaks. |
| 3. Change Column Chemistry | Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column. | Different stationary phases offer alternative selectivities. A Phenyl-Hexyl column can provide unique pi-pi interactions with the aromatic ring, while a polar-embedded phase can offer different interactions with the piperidine moiety. |
| 4. Decrease Particle Size | Switch from a 3.5 µm particle size column to a 1.8 µm (UHPLC) column. | Smaller particles lead to sharper, narrower peaks (higher efficiency), which can resolve closely eluting compounds without changing their retention order. This will increase backpressure. |
Section 3: Troubleshooting Guide - Mass Spectrometry Issues
Q3.1: My signal intensity is low and inconsistent between samples. How do I diagnose and mitigate ion suppression?
A3.1: Ion suppression is a common and critical challenge in bioanalysis, where matrix components co-eluting with the analyte compete for ionization, reducing the analyte's signal.[2][7][8]
Diagnosis: Post-Column Infusion Experiment
The definitive way to identify ion suppression is through a post-column infusion experiment.[9]
-
Setup: Use a syringe pump to continuously infuse a standard solution of your analyte into the mobile phase stream after the analytical column but before the MS ion source.
-
Analysis: Inject a blank, extracted matrix sample (e.g., plasma extract).
-
Interpretation: While infusing the analyte, its signal should be a flat, stable line. When you inject the blank matrix, any dips in this baseline correspond to regions where matrix components are eluting and suppressing the analyte's signal.[9]
Sources
- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. providiongroup.com [providiongroup.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Enhancing the Oral Bioavailability of 4-[(4-Fluorophenyl)methylene]piperidine Analogs
Welcome to the technical support center dedicated to advancing your research on 4-[(4-Fluorophenyl)methylene]piperidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oral bioavailability and provide actionable solutions to common experimental hurdles. We will delve into the core principles, offer in-depth troubleshooting guides, and provide detailed protocols to empower your drug discovery journey.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have regarding the oral bioavailability of your this compound analogs.
Q1: What are the primary obstacles to achieving good oral bioavailability with piperidine-containing compounds?
A1: The oral bioavailability of any compound is primarily governed by its solubility, permeability, and metabolic stability. For piperidine analogs, key challenges often include:
-
Metabolic Instability: The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes, leading to rapid clearance and low exposure.[1][2]
-
Poor Aqueous Solubility: Depending on the substituents, these analogs can be lipophilic, leading to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[3][4]
-
Efflux Transporter Activity: The molecule might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the gut lumen, reducing net absorption.[5][6]
Q2: My this compound analog shows high potency in vitro but low efficacy in vivo after oral dosing. What should I investigate first?
A2: This is a classic "in vitro-in vivo" disconnect often linked to poor pharmacokinetics. The first step is to systematically evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of your compound. A good starting point is to assess its aqueous solubility and in vitro metabolic stability in liver microsomes. These two parameters will give you a rapid indication of potential liabilities.
Q3: What is the "first-pass effect" and how might it impact my compounds?
A3: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug reaching its site of action or the systemic circulation.[7][8] For orally administered drugs, this metabolism primarily occurs in the liver and the gut wall.[7][8] If your piperidine analog is a substrate for metabolizing enzymes in these tissues, a significant portion of the orally administered dose may be inactivated before it ever reaches the bloodstream, leading to low bioavailability.[9]
Q4: Are there any general structural modifications I can make to the this compound scaffold to improve bioavailability?
A4: While specific structure-activity relationships (SAR) and structure-property relationships (SPR) need to be determined experimentally for your series, some general strategies for piperidine-containing drugs include:
-
Modulating Lipophilicity: Fine-tuning the lipophilicity (logP/logD) can balance solubility and permeability. Sometimes, slightly increasing polarity can improve solubility without compromising permeability.
-
Blocking Metabolic Soft Spots: Introducing substituents at or near potential sites of metabolism on the piperidine ring can sterically hinder enzyme access and improve metabolic stability.[1]
-
Prodrug Strategies: A prodrug approach involves chemically modifying the molecule to improve its physicochemical properties (e.g., solubility) or bypass first-pass metabolism. The modifying group is then cleaved in vivo to release the active drug.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered during the development of this compound analogs.
Issue 1: Low Aqueous Solubility
Poor solubility is a frequent cause of low oral absorption for lipophilic molecules.[3][10]
Initial Assessment:
| Parameter | Method | Desired Outcome |
| Kinetic Solubility | Turbidimetric method | > 50 µM |
| Thermodynamic Solubility | Shake-flask method | > 10 µg/mL in FaSSIF/FeSSIF media |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Detailed Steps & Rationale:
-
Characterize the Solid State: Understanding if your compound is crystalline or amorphous is crucial. Crystalline materials often have lower solubility but better stability, while amorphous forms can offer higher solubility but may be less stable.
-
Particle Size Reduction: For crystalline compounds, reducing the particle size (micronization or nanonization) increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][12]
-
Salt Formation: If your this compound analog has an ionizable center (e.g., the piperidine nitrogen), forming a salt can significantly improve its aqueous solubility and dissolution rate.[13] A salt screening study can identify the optimal salt form.
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can maintain a supersaturated concentration in vivo, enhancing absorption.[11]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the gut, which can improve solubilization and absorption.[14]
-
-
Re-evaluate and Iterate: If these strategies do not sufficiently improve dissolution, it may be necessary to revisit the chemical structure to introduce more polar groups, balancing this with the potential impact on permeability and target potency.
Issue 2: Poor Intestinal Permeability
Low permeability across the intestinal epithelium will limit the rate and extent of drug absorption, even if solubility is adequate.[15]
Initial Assessment:
| Assay | Model | Key Parameter | Desired Outcome |
| PAMPA | Artificial membrane | Pe (Effective Permeability) | > 10 x 10⁻⁶ cm/s |
| Caco-2 Assay | Human colon adenocarcinoma cells | Papp (Apparent Permeability) | > 10 x 10⁻⁶ cm/s |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor intestinal permeability.
Detailed Steps & Rationale:
-
Differentiate Passive vs. Active Transport: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good first screen for passive permeability.[15][16] If permeability is low in PAMPA, the molecule likely has inherent difficulties crossing a lipid membrane. If permeability is low in the Caco-2 assay but acceptable in PAMPA, this suggests the involvement of active efflux transporters.[17][18]
-
Assess P-glycoprotein (P-gp) Efflux: The Caco-2 cell line expresses P-gp and other transporters.[19] To confirm if your compound is a P-gp substrate, run the Caco-2 assay with and without a known P-gp inhibitor (e.g., verapamil or GF120918).[20] A significant increase in the apparent permeability (Papp) in the presence of the inhibitor is a strong indication of P-gp mediated efflux.[5]
-
Physicochemical Property Optimization:
-
Lipophilicity (LogP/LogD): Permeability is often correlated with lipophilicity, but an optimal range exists. If the LogP is too high, the compound may get trapped in the membrane.
-
Polar Surface Area (PSA): High PSA is generally associated with lower permeability. Aim for a PSA < 140 Ų for good oral absorption.
-
-
Chemical Modification Strategies:
-
To Reduce P-gp Efflux: Try to mask the structural features recognized by P-gp. This can sometimes be achieved by adding or removing hydrogen bond donors/acceptors.
-
To Improve Passive Permeability: Systematically modify the structure to reduce PSA or optimize lipophilicity.
-
Issue 3: High First-Pass Metabolism
Rapid metabolism in the gut wall or liver can severely limit the amount of active drug reaching systemic circulation.[7][8]
Initial Assessment:
| Assay | System | Key Parameter | Desired Outcome |
| Metabolic Stability | Liver Microsomes (Human, Rat) | In vitro half-life (t½) | > 30 minutes |
| Hepatocytes | Intrinsic Clearance (CLint) | Low to moderate |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Detailed Steps & Rationale:
-
Pinpoint the Site of Metabolism: Conduct metabolite identification studies using liver microsomes or hepatocytes and LC-MS/MS. This will reveal which parts of your this compound analog are being modified by metabolic enzymes. Common metabolic pathways for piperidines include N-dealkylation, C-hydroxylation, and ring opening.[1][2]
-
Block Metabolic Sites: Once a "soft spot" is identified, you can make targeted chemical modifications to block metabolism at that position. A common strategy is the introduction of a fluorine atom, which is a bioisostere of a hydrogen atom but the C-F bond is much stronger and less susceptible to oxidative metabolism.
-
Bioisosteric Replacement: Consider replacing metabolically liable groups with more stable bioisosteres. For example, if an ester is being rapidly hydrolyzed, it could be replaced with a more stable amide.
-
Prodrug Approach: If the active compound is inherently susceptible to first-pass metabolism, a prodrug can be designed to mask the liable functional group. The prodrug should be stable in the gut and liver during first-pass, and then convert to the active parent drug in the systemic circulation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
Analytical standards of the test compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be > 200 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add HBSS containing the test compound (final concentration typically 1-10 µM, final DMSO < 1%) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the involvement of active efflux.[23]
-
Troubleshooting Caco-2 Assays:
-
Low TEER values: May indicate an incomplete monolayer. Check cell seeding density and culture conditions.
-
High Lucifer yellow permeability: Indicates leaky monolayers. Ensure proper cell culture technique and check for cytotoxicity of the test compound.
-
Poor recovery of the test compound: The compound may be binding to the plate or metabolizing in the Caco-2 cells.
References
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
- Doherty, M. M., & Pang, K. S. (2009). First-pass effect: significance of the intestine. Drug Metabolism and Disposition, 37(8), 1573–1583.
- Hewitt, M., et al. (2007). The application of meta-analysis to the design of piperidine-containing drug-like compounds. Journal of Medicinal Chemistry, 50(16), 3892–3903.
- Houston, J. B. (1994). Utility of in vitro drug metabolism data in the prediction of in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469–1479.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549–2572.
- Polli, J. W., et al. (2001). A P-glycoprotein substrate screen. Journal of Biomolecular Screening, 6(4), 233–240.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007–1010.
- Avdeef, A. (2001). The rise of PAMPA. Expert Opinion on Drug Discovery, 12(12), 33.
- Shaffer, C. L., et al. (2006). Caco-2 cell permeability as a tool for biopharmaceutical classification. Journal of Pharmaceutical Sciences, 95(10), 2133–2145.
-
Pond, S. M., & Tozer, T. N. (1984). First-pass elimination. Basic concepts and clinical consequences. Clinical Pharmacokinetics, 9(1), 1–25. Available at: [Link]
- Wenlock, M. C., et al. (2003). A comparison of drug-like properties of compounds in development and marketed drugs. Journal of Medicinal Chemistry, 46(7), 1250–1256.
- Curatolo, W. (1998). The use of amorphous solid dispersions in drug delivery. Pharmaceutical Science & Technology Today, 1(8), 367–373.
-
KEGG PATHWAY Database. Available at: [Link]
-
Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S93–S98. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
- Fura, A. (2006). Role of metabolic stability in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 545–557.
- Augustijns, P., & Brewster, M. E. (2007). Solubility-limited oral bioavailability: challenges and solutions. Springer.
-
Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59–98. Available at: [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192–204.
-
FDA. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available at: [Link]
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Feng, M. R., et al. (2002). In vitro P-glycoprotein-mediated transport of HIV protease inhibitors. Journal of Pharmaceutical Sciences, 91(1), 100–109.
- Dressman, J. B., et al. (2001). Dissolution testing as a prognostic tool for oral drug absorption: the biopharmaceutics classification system. Pharmaceutical Research, 18(9), 1231–1239.
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. (2024). Available at: [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge - MDPI. (2023). Available at: [Link]
-
Comparison between Caco-2 permeability and PAMPA permeability. (n.d.). ResearchGate. Available at: [Link]
-
First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Available at: [Link]
-
Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. (2025). Available at: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023). Available at: [Link]
-
Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. (n.d.). Available at: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Available at: [Link]
-
A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PubMed. (2022). Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.). Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Available at: [Link]
-
caco-2 cell permeability, pampa membrane assays | PPTX - Slideshare. (n.d.). Available at: [Link]
-
Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms - Oreate AI Blog. (2026). Available at: [Link]
-
Study of First-Pass Metabolism and its Uses - Walsh Medical Media. (2023). Available at: [Link]
-
Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips - Procell. (2024). Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. (2010). Available at: [Link]
-
Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed. (n.d.). Available at: [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed. (n.d.). Available at: [Link]
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC - NIH. (2021). Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. researchgate.net [researchgate.net]
- 7. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijisrt.com [ijisrt.com]
- 14. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 19. enamine.net [enamine.net]
- 20. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Mechanism of Action for Novel CNS-Active Compounds: A Comparative Guide Focused on 4-[(4-Fluorophenyl)methylene]piperidine as a Putative Sigma-1 Receptor Modulator
For researchers, scientists, and drug development professionals, establishing the in vivo mechanism of action of a novel compound is a critical step in the preclinical validation process. This guide provides an in-depth, technically-focused framework for validating the in vivo activity of 4-[(4-Fluorophenyl)methylene]piperidine, a compound representative of a chemical class known to interact with central nervous system (CNS) targets. Given the structural motifs present in this molecule, we will proceed with the well-supported hypothesis that it acts as a modulator of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[1][2] This guide will compare and contrast various experimental approaches to rigorously test this hypothesis in a living system.
Foundational Understanding: The Rationale Behind Targeting the Sigma-1 Receptor
The S1R is a highly attractive therapeutic target due to its role in modulating a variety of cellular processes, including ion channel function, neurotransmitter release, and intracellular signaling cascades.[3][4] It is expressed in key areas of the CNS and periphery, making it a relevant target for conditions ranging from neurodegenerative diseases to chronic pain and psychiatric disorders.[1][5] Ligands that bind to S1R can act as agonists or antagonists, leading to distinct downstream effects. Therefore, a crucial first step in any in vivo validation campaign is to not only confirm target engagement but also to elucidate the functional consequence of this interaction.
The In Vivo Validation Workflow: A Multi-Pillar Approach
A robust in vivo validation strategy for a putative S1R modulator like this compound should be built on three core pillars:
-
Pillar 1: Target Engagement: Directly demonstrating that the compound binds to S1R in the living brain.
-
Pillar 2: Pharmacodynamic Readouts: Measuring the downstream biological consequences of target engagement.
-
Pillar 3: Behavioral Phenotyping: Assessing the functional impact of the compound in relevant animal models of disease.
Below, we will explore the experimental methodologies within each pillar, comparing their strengths and limitations.
Pillar 1: Confirming Target Engagement In Vivo
Directly observing the interaction of a drug with its target in a living organism provides the most compelling evidence of its mechanism of action. Positron Emission Tomography (PET) imaging is the gold standard for this purpose.
Comparative Methods for In Vivo Target Engagement
| Feature | Positron Emission Tomography (PET) | Ex Vivo Autoradiography | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Non-invasive imaging of a radiolabeled ligand competing with the drug for target binding.[6][7] | Measures the displacement of a radiolabeled ligand from tissue sections after in vivo drug administration. | Measures the thermal stabilization of the target protein upon drug binding in tissue lysates.[7] |
| Environment | In vivo (whole living organism).[6] | Ex vivo (analysis of tissues from dosed animals). | Ex vivo (analysis of tissues from dosed animals).[7] |
| Key Outputs | Target occupancy (%), drug distribution, and pharmacokinetics in real-time.[6][8] | Regional target occupancy at a specific time point. | Confirmation of direct target binding in various tissues.[7] |
| Throughput | Low; requires specialized facilities and radiochemistry.[7] | Medium. | Medium to high.[7] |
| Advantages | Provides quantitative, dynamic, and whole-body information non-invasively.[7] | High anatomical resolution. | Directly measures the physical drug-target interaction.[7] |
| Limitations | Requires a suitable radiolabeled tracer for the target; expensive.[7] | Terminal procedure; provides a snapshot in time. | Indirect measure of occupancy in the living state. |
Experimental Protocol: In Vivo Target Occupancy Study using PET Imaging
This protocol outlines a typical study to determine the S1R occupancy of this compound in a non-human primate model.
Objective: To quantify the relationship between plasma concentration of this compound and S1R occupancy in the brain.
Materials:
-
This compound
-
A validated S1R PET radiotracer (e.g., [¹¹C]SA4503 or a suitable ¹⁸F-labeled alternative).[6][8][9]
-
Non-human primates (e.g., Rhesus monkeys)
-
PET/CT or PET/MR scanner
-
Arterial blood sampling line
Methodology:
-
Baseline Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Place an arterial line for blood sampling to measure the radiotracer input function.
-
Administer a bolus injection of the S1R radiotracer.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to determine the concentration of the parent radiotracer in plasma over time.
-
-
Drug Administration:
-
Administer a single dose of this compound intravenously or orally.
-
Allow sufficient time for the drug to reach steady-state concentrations in the brain (determined from prior pharmacokinetic studies).
-
-
Occupancy Scan:
-
Repeat the PET imaging procedure as described in the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images and define regions of interest (ROIs) in the brain known to have high S1R density (e.g., cingulate cortex).[8]
-
Use kinetic modeling (e.g., 1-tissue or 2-tissue compartment models) to calculate the total distribution volume (Vₜ) of the radiotracer in each ROI for both the baseline and occupancy scans.[8]
-
Calculate S1R occupancy using the following formula:
-
Occupancy (%) = [(Vₜ_baseline - Vₜ_occupancy) / Vₜ_baseline] * 100
-
-
Workflow Diagram:
Caption: Workflow for an in vivo PET target occupancy study.
Pillar 2: Measuring Downstream Pharmacodynamic Effects
Target engagement is necessary but not sufficient to prove a mechanism of action. It is crucial to demonstrate that this engagement leads to a measurable biological response. For an S1R modulator, this could involve assessing changes in downstream signaling pathways.
Comparative Methods for Pharmacodynamic Readouts
| Method | Western Blot / ELISA | Gene Expression Analysis (qPCR/RNA-seq) | Electrophysiology |
| Principle | Quantifies changes in the levels of specific proteins or their phosphorylation state. | Measures changes in the transcription of genes regulated by the target pathway. | Measures changes in neuronal firing rates or synaptic plasticity. |
| Sample Type | Brain tissue homogenates. | Brain tissue homogenates. | Brain slices or in vivo recordings. |
| Key Outputs | Changes in protein expression or phosphorylation (e.g., pCREB, BDNF). | Upregulation or downregulation of target genes. | Alterations in long-term potentiation (LTP) or neuronal excitability. |
| Advantages | Well-established, relatively low cost. | High-throughput and comprehensive (RNA-seq). | Provides a direct functional readout of neuronal activity. |
| Limitations | Can be low-throughput; antibody-dependent. | Changes in mRNA do not always correlate with protein levels. | Technically demanding; lower throughput. |
Experimental Protocol: Assessing Downstream Signaling Changes
This protocol details how to measure changes in a key signaling pathway downstream of S1R activation in a rodent model. S1R activation has been shown to modulate the NR2A-CREB-BDNF signaling pathway.[3]
Objective: To determine if this compound modulates the phosphorylation of CREB and the expression of BDNF in the hippocampus of rats.
Materials:
-
This compound
-
Rats (e.g., Sprague-Dawley)
-
Antibodies for total CREB, phospho-CREB (Ser133), BDNF, and a loading control (e.g., GAPDH)
-
Western blot and qPCR reagents and equipment
Methodology:
-
Animal Dosing:
-
Divide animals into vehicle and drug-treated groups (n=8-10 per group).
-
Administer this compound at a dose known to achieve significant brain exposure.
-
A positive control group treated with a known S1R agonist (e.g., PRE-084) should be included.
-
-
Tissue Collection:
-
At a predetermined time point post-dosing, euthanize the animals and rapidly dissect the hippocampus.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Western Blotting for pCREB and BDNF:
-
Homogenize the hippocampal tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pCREB, total CREB, BDNF, and GAPDH.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize pCREB to total CREB and BDNF to GAPDH.
-
-
qPCR for BDNF mRNA:
-
Extract total RNA from a portion of the hippocampal tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for BDNF and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative change in BDNF mRNA expression using the ΔΔCt method.
-
Signaling Pathway Diagram:
Caption: Putative S1R agonist signaling pathway.
Pillar 3: Assessing Behavioral Outcomes
The ultimate validation of a CNS drug's mechanism of action is its ability to produce a predictable and relevant behavioral effect in an animal model. The choice of behavioral assay should be guided by the known functions of the S1R and the intended therapeutic indication.
Comparative Behavioral Assays for S1R Modulation
| Assay | Relevant Domain | Principle | Key Measures |
| Forced Swim Test | Antidepressant-like activity | Measures behavioral despair in rodents. | Immobility time.[4] |
| Elevated Plus Maze | Anxiolytic-like activity | Based on the rodent's natural aversion to open, elevated spaces. | Time spent in open arms, number of open arm entries.[3] |
| Conditioned Place Preference | Abuse liability/Reward | Measures the rewarding or aversive properties of a drug. | Time spent in the drug-paired chamber.[4] |
| Rotarod Test | Motor coordination / Sedation | Assesses motor coordination and balance. | Latency to fall from a rotating rod.[5] |
| Methamphetamine-Induced Hyperactivity | Antipsychotic-like activity | Measures the ability to block stimulant-induced locomotor activity. | Total distance traveled, stereotypy score.[4][10] |
Experimental Protocol: Forced Swim Test
This protocol is designed to assess the potential antidepressant-like effects of this compound, a common therapeutic goal for S1R modulators.
Objective: To evaluate the effect of this compound on depressive-like behavior in mice.
Materials:
-
This compound
-
Mice (e.g., C57BL/6)
-
A standard antidepressant as a positive control (e.g., fluvoxamine, an S1R agonist).[11]
-
A transparent cylindrical tank filled with water.
-
Video recording and analysis software.
Methodology:
-
Animal Dosing:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound, vehicle, or the positive control via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
Record the session for 6 minutes.
-
The key behavior to score is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Logical Relationship Diagram:
Caption: Logical framework for in vivo mechanism validation.
Conclusion and Future Directions
References
- Thorn, C. F., et al. (2018). In vivo models for target identification and validation. Current Opinion in Chemical Biology, 44, 58-64.
- Ishiwata, K., et al. (2001). High and specific binding of sigma1 receptor radioligand [11C]SA4503 in the human brain: a PET study. Journal of Nuclear Medicine, 42(5), 743-750.
- Yin, J., et al. (2017). PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 58(2), 301-306.
- Li, G., et al. (2019). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). Acta Pharmaceutica Sinica B, 9(6), 1204-1215.
- Saba, W., et al. (2017). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. Scientific Reports, 7, 4172.
- Iqbal, S., & Al-Rashida, M. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 986-1003.
-
Yang, S. (2007). Synthesis and evaluation of sigma receptor ligands. Doctoral dissertation, University of Missouri--Rolla. [Link]
-
El-Sayed, N. S., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7947-7973. [Link]
-
Zeng, C., et al. (2019). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 62(17), 7726-7753. [Link]
-
Sriram, K., & Insel, P. A. (2018). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 1(1), 001-007. [Link]
-
Kim, H. J., et al. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 28(10), 1167-1174. [Link]
-
Wheeler, K. T., et al. (2011). Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo. Current pharmaceutical design, 17(16), 1627-1640. [Link]
-
Dong, H., et al. (2017). Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress. Molecular Medicine Reports, 16(2), 1583-1589. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]
-
Podlogar, J. R., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(11), 1369. [Link]
-
ZeClinics. (2025). Target Validation with Zebrafish in Drug Discovery. [Link]
-
Sanchez-Blazquez, P., et al. (2018). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 21(11), 1029-1040. [Link]
-
Wang, L., et al. (2023). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry, 66(21), 14530-14561. [Link]
-
Su, T. P., et al. (2010). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]
-
Fathi, A. M., et al. (2024). Sigma-1 receptor modulation by fluvoxamine ameliorates valproic acid-induced autistic behavior in rats: Involvement of chronic ER stress modulation, enhanced autophagy and M1/M2 microglia polarization. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 136, 111192. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. DSpace [mospace.umsystem.edu]
- 3. Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor modulation by fluvoxamine ameliorates valproic acid-induced autistic behavior in rats: Involvement of chronic ER stress modulation, enhanced autophagy and M1/M2 microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(4-Fluorophenyl)methylene]piperidine
Introduction
4-[(4-Fluorophenyl)methylene]piperidine is a key structural motif and intermediate in the synthesis of numerous pharmaceutical agents. Its purity, stability, and concentration in bulk drug substances and formulated products are critical quality attributes that directly impact safety and efficacy. Consequently, the development and validation of robust analytical methods for its characterization are paramount in drug development and manufacturing.
This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Beyond individual method validation, we will explore the critical process of cross-validation. This procedure is essential when a new analytical method is introduced to replace an existing one, or when a method is transferred between laboratories, ensuring consistency and reliability of analytical data throughout the product lifecycle.[1][2]
The principles and protocols discussed herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5][6] These frameworks ensure that analytical procedures are demonstrably "fit for the intended purpose."[4][6]
The Principle of Analytical Method Cross-Validation
Cross-validation is the formal process of comparing the results from two distinct, validated analytical procedures to demonstrate their equivalency. This is not merely a repeat of the initial validation; it is a direct comparison using the same set of homogeneous samples. The objective is to prove that the data generated by a new or transferred method is statistically indistinguishable from the data generated by the original, established method. This builds confidence and ensures the seamless continuity of data interpretation across studies or manufacturing sites.[1]
Caption: Conceptual flow of analytical method cross-validation.
Candidate Analytical Methods: A Comparative Overview
The selection of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assay, stability testing, impurity identification). For this compound, its aromatic fluorophenyl group provides a strong UV chromophore, and its piperidine structure offers avenues for gas chromatography.
| Feature | Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[7][8] |
| Specificity | Good. Specificity is demonstrated by peak purity analysis and resolution from known impurities. Can be compromised by co-eluting impurities with similar UV spectra. | Excellent. Mass spectrometry provides structural information, allowing for positive identification of the analyte and unequivocal separation from impurities based on mass-to-charge ratio.[9] |
| Sensitivity | High. Generally suitable for assay and quantification of impurities at levels of 0.05% and above. | Very High. Ideal for trace-level analysis and identifying potential genotoxic impurities at parts-per-million (ppm) levels.[10] |
| Analyte Suitability | Excellent for non-volatile and thermally stable compounds like the target molecule.[11] | Suitable for volatile or semi-volatile compounds. The target molecule may require derivatization to improve volatility and peak shape.[11][12] |
| Application | Routine quality control, purity assays, stability studies, and dissolution testing.[13] | Impurity identification, reference standard characterization, and analysis of residual solvents or volatile impurities.[14] |
| Throughput | Generally higher than GC-MS for routine analyses. | Can be lower due to longer run times and more complex sample preparation (if derivatization is needed). |
Experimental Design and Protocols
A robust cross-validation study begins with the full validation of each individual method according to ICH Q2(R2) guidelines.[13][15]
Chemical Structure and Stability Considerations
The double bond in this compound is a potential site for oxidative degradation. A stability-indicating method must be able to resolve the parent compound from its potential degradants.
Caption: The analyte and a potential oxidative degradation pathway.
Protocol 1: RP-HPLC-UV Method Validation
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification and purity assessment of this compound.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent). This yields a 100 µg/mL solution.
-
Sample Solution: Prepare the test sample in the same manner to achieve a target concentration of 100 µg/mL.
-
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, peroxide, heat, light) to ensure peak purity and resolution from degradants.
-
Linearity: Prepare a series of at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50-150 µg/mL). Plot peak area against concentration and determine the correlation coefficient (R² ≥ 0.999).[15][16]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0-102.0%.[17]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should meet predefined criteria.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: GC-MS Method Validation
Objective: To develop and validate a GC-MS method for the identification and quantification of this compound.
Methodology:
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Detection Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.
-
-
Sample Preparation:
-
Standard/Sample Solution: Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. Further dilute as necessary to fall within the linear range of the detector.
-
-
Validation Parameters:
-
Specificity: Analyze blank solvent and spiked samples. The mass spectrum of the analyte peak in the sample must match that of the reference standard. Ensure no interfering peaks at the retention time of the analyte.[17]
-
Linearity: Prepare a series of at least five concentrations. Plot the peak area of a characteristic ion against concentration (R² ≥ 0.995).
-
Accuracy: Perform recovery studies at three concentration levels in triplicate. Mean recovery should be within 97.0-103.0%.
-
Precision:
-
Repeatability: Analyze six replicate injections of the same sample preparation. %RSD should be ≤ 2.0%.
-
Intermediate Precision: As per HPLC protocol.
-
-
LOD & LOQ: Determined from the calibration curve at low concentrations.
-
Cross-Validation Workflow and Data Analysis
Once both methods are individually validated, the cross-validation study can proceed.
Caption: Step-by-step workflow for the cross-validation experiment.
Hypothetical Validation and Cross-Validation Data
Table 1: Summary of Individual Method Validation Results
| Parameter | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9991 | ≥ 0.999 (Assay) |
| Range (µg/mL) | 50 - 150 | 1 - 25 | Demonstrated |
| Accuracy (% Recovery) | 100.5% (RSD=0.4%) | 99.8% (RSD=0.8%) | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.35% | 0.75% | ≤ 1.0% |
| - Intermediate | 0.52% | 1.10% | ≤ 2.0% |
| LOQ (µg/mL) | 0.44[16][18] | 0.10 | Reportable |
Table 2: Cross-Validation Results from Three Batches
| Sample ID | Assay Result by RP-HPLC-UV (%) | Assay Result by GC-MS (%) | % Difference |
| Batch A-1 | 99.8 | 99.5 | -0.30% |
| Batch A-2 | 99.7 | 99.6 | -0.10% |
| Batch B-1 | 100.1 | 100.4 | +0.30% |
| Batch B-2 | 100.2 | 100.0 | -0.20% |
| Batch C-1 | 99.5 | 99.2 | -0.30% |
| Batch C-2 | 99.6 | 99.4 | -0.20% |
| Mean | 99.82 | 99.68 | -0.14% |
| Std. Deviation | 0.29 | 0.44 | - |
Data Analysis and Acceptance Criteria
The primary goal is to demonstrate that there is no statistically significant difference between the results obtained from the two methods.
-
Calculate the Difference: Determine the percentage difference for each pair of results. The mean difference should ideally be less than 2.0%.
-
Statistical Tests:
-
Paired t-test: To determine if the mean difference between the two methods is statistically significant. A p-value > 0.05 typically indicates no significant difference.
-
F-test: To compare the variances (precision) of the two methods. A p-value > 0.05 suggests that the precisions are comparable.
-
Based on the hypothetical data, the mean difference is very low (-0.14%), and the standard deviations are similar, suggesting the methods would likely pass statistical comparison and be considered equivalent for the purpose of assay.
Conclusion and Recommendations
This guide outlines a comprehensive framework for the validation and cross-validation of analytical methods for this compound.
-
The RP-HPLC-UV method demonstrates superior precision and is ideally suited for routine quality control applications, such as batch release and stability testing, due to its robustness and higher throughput.[13][18]
-
The GC-MS method , while slightly less precise for routine assay, offers unparalleled specificity and sensitivity.[9][10] Its strength lies in impurity identification, characterization of reference materials, and investigating out-of-specification results where definitive structural confirmation is required.
Successful cross-validation, as demonstrated through the proposed workflow and acceptance criteria, provides documented evidence that a transition from one method to another (e.g., from an early-phase HPLC method to a refined GC-MS method for impurity profiling) is scientifically sound and will not compromise data integrity. This rigorous, science- and risk-based approach aligns with modern regulatory expectations and is a cornerstone of a robust pharmaceutical quality system.[6][19]
References
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation . Pharma Talks (YouTube). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . GMP Compliance. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]
-
ICH releases draft guidelines on analytical method development . RAPS. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]
-
A rapid spectrophotometric method for determination of piperazine . PubMed. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . PubMed. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . R Discovery. Available at: [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt . ResearchGate. Available at: [Link]
-
What are the detection methods for piperidine? . Biosynce Blog. Available at: [Link]
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method . PubMed. Available at: [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods . GMP Compliance. Available at: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
Piperidine and piperine: extraction and content assessment in black pepper . ResearchGate. Available at: [Link]
-
Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, by Gas Chromatography With Electron-Capture Detection . PubMed. Available at: [Link]
-
The effect of solvent selection in the gas chromatographic analysis of carbonyls in air samples after derivatization with pentafluorophenyl hydrazine . ResearchGate. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . UNODC. Available at: [Link]
-
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole . MDPI. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . SciELO México. Available at: [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry . PubMed. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynce.com [biosynce.com]
- 9. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. propharmagroup.com [propharmagroup.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Head-to-Head Comparative Analysis: 4-[(4-Fluorophenyl)methylene]piperidine Scaffolds vs. Established Antipsychotics
In the landscape of neuropharmacology, the quest for novel antipsychotic agents with improved efficacy and a more favorable side-effect profile is a perpetual endeavor. The 4-[(4-Fluorophenyl)methylene]piperidine moiety has emerged as a promising scaffold in the design of new central nervous system (CNS) active compounds. This guide provides a detailed head-to-head comparison of a representative compound from this class, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]piperidine (NRA0161) , against two established antipsychotics: the atypical agent Risperidone and the typical agent Haloperidol .
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of in vitro receptor binding affinities and in vivo pharmacological effects. We will delve into the experimental data that underpins the pharmacological profile of these compounds, providing not just the results, but the causality behind the experimental choices and detailed, replicable protocols.
Introduction: The Rationale for Atypical Antipsychotics
The development of antipsychotic drugs has been driven by the need to effectively manage the symptoms of psychosis, primarily schizophrenia, while minimizing debilitating side effects. The first generation, or "typical" antipsychotics, such as haloperidol, primarily act as potent antagonists of the dopamine D2 receptor. While effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), their strong D2 blockade in the nigrostriatal pathway is associated with a high incidence of extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and tardive dyskinesia.
This led to the development of second-generation, or "atypical" antipsychotics, like risperidone. These agents are often characterized by a more complex pharmacology, notably a high affinity for serotonin 5-HT2A receptors in addition to dopamine D2 antagonism. The prevailing hypothesis is that this dual action contributes to their efficacy against negative symptoms (e.g., social withdrawal, anhedonia) and a reduced propensity to induce EPS.
The novel compound, NRA0161, incorporates the this compound scaffold and has been investigated for its potential as an atypical antipsychotic. This guide will dissect its pharmacological profile in direct comparison to these established standards.
In Vitro Receptor Binding Profile: A Quantitative Comparison
The initial characterization of a potential antipsychotic agent invariably involves determining its binding affinity for a panel of CNS receptors. This provides crucial insights into its mechanism of action and potential side-effect liabilities. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) for NRA0161, risperidone, and haloperidol at key receptors implicated in the therapeutic action and side effects of antipsychotics.
| Receptor Subtype | NRA0161 (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 95.80[1] | 3.13 - 3.2[2][3] | 0.66 - 2.84 |
| Dopamine D4 | 1.00[1] | 7.3[3] | 4.6 - 10 |
| Serotonin 5-HT2A | 2.52[1] | 0.16 - 0.2[2][3] | 120 |
| Adrenergic α1 | 10.44[1] | 0.8 - 5[2][3] | Not reported in these sources |
Analysis of Receptor Binding Data:
-
Dopamine D2 Receptor: Haloperidol exhibits the highest affinity for the D2 receptor, consistent with its classification as a potent typical antipsychotic. Risperidone also has a high affinity, while NRA0161 displays a significantly lower affinity. This lower D2 affinity is a key characteristic that may contribute to a reduced risk of EPS.[1]
-
Serotonin 5-HT2A Receptor: Both NRA0161 and risperidone show high affinity for the 5-HT2A receptor, a hallmark of atypical antipsychotics.[1][2][3] In contrast, haloperidol's affinity for this receptor is substantially lower. The high 5-HT2A to D2 affinity ratio for NRA0161 and risperidone is thought to be a critical factor in their atypical profile.
-
Dopamine D4 Receptor: All three compounds exhibit a notable affinity for the D4 receptor, with NRA0161 showing the highest affinity. The precise role of D4 receptor blockade in antipsychotic efficacy is still under investigation, but it is a target of interest for several novel antipsychotics.[1][3]
-
Adrenergic α1 Receptor: NRA0161 and risperidone also bind with relatively high affinity to the α1-adrenergic receptor.[1][3] This can be associated with side effects such as orthostatic hypotension.
The following diagram illustrates the differential receptor binding profiles of the three compounds.
Caption: Receptor binding affinities of NRA0161, Risperidone, and Haloperidol.
In Vivo Pharmacological Profile: Preclinical Models of Antipsychotic Activity and Side Effects
While in vitro binding data is informative, in vivo animal models are essential to assess the functional consequences of receptor interactions and predict clinical efficacy and side-effect profiles.
Models of Antipsychotic Efficacy
Methamphetamine-Induced Hyperactivity and Stereotypy:
Psychostimulants like methamphetamine increase locomotor activity and, at higher doses, induce stereotyped behaviors (e.g., repetitive sniffing, gnawing) in rodents. These behaviors are thought to model the positive symptoms of psychosis, and their attenuation by a test compound is predictive of antipsychotic efficacy.
A study directly comparing the three compounds found that NRA0161, risperidone, and haloperidol all antagonized methamphetamine-induced locomotor hyperactivity in mice.[1] At higher doses, all three compounds also dose-dependently antagonized methamphetamine-induced stereotyped behavior.[1]
| In Vivo Model | NRA0161 | Risperidone | Haloperidol |
| Methamphetamine-Induced Hyperactivity (Mice) | Antagonizes | Antagonizes[1] | Antagonizes[1] ED50: 0.0063-0.4 mg/kg, s.c. |
| Methamphetamine-Induced Stereotypy (Mice) | Antagonizes | Antagonizes[1] | Antagonizes[1] |
Note: Specific ED50 values for NRA0161 and risperidone in these models were not provided in the primary comparative study. The ED50 for haloperidol is from a separate study and is provided for context.
Model of Extrapyramidal Side Effects (EPS)
Catalepsy in Rats:
Catalepsy, a state of muscular rigidity and immobility, is a widely used animal model to predict the propensity of a drug to cause EPS in humans. It is typically induced by dopamine D2 receptor antagonists.
In a comparative study, NRA0161 was shown to dose-dependently induce catalepsy in rats.[1] However, a key finding was the separation between the doses required for antipsychotic-like effects and the dose that induced catalepsy. The ED50 value for inhibiting methamphetamine-induced locomotor hyperactivity was 50 times lower than the dose that induced catalepsy.[1] This large therapeutic window suggests a lower risk of EPS at clinically relevant doses.
| In Vivo Model | NRA0161 | Risperidone | Haloperidol |
| Catalepsy (Rats) | Induces at high doses | Induces | Induces |
| Therapeutic Window (Antipsychotic effect vs. Catalepsy) | Large (50-fold separation)[1] | Moderate | Small |
This separation of therapeutic and side-effect-inducing doses is a critical differentiator for atypical antipsychotics. The following workflow illustrates the preclinical assessment of these compounds.
Caption: Preclinical workflow for antipsychotic drug evaluation.
Detailed Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.
In Vitro Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor using a radiolabeled ligand.
Objective: To determine the Ki of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant D2 or 5-HT2A receptors).
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Test compound (e.g., NRA0161, risperidone, haloperidol) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (a high concentration of a known ligand for the target receptor, e.g., unlabeled haloperidol for D2).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Test compound at various concentrations (or buffer for total binding, or non-specific determinator for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Diluted cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Methamphetamine-Induced Hyperactivity in Mice
Objective: To assess the ability of a test compound to reverse psychostimulant-induced hyperlocomotion.
Materials:
-
Male ICR mice.
-
Methamphetamine hydrochloride.
-
Test compound (NRA0161, risperidone, or haloperidol).
-
Vehicle (e.g., saline).
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for a set period (e.g., 30 minutes).
-
Treatment: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Methamphetamine Challenge: After a predetermined pretreatment time, administer methamphetamine (e.g., 2 mg/kg, s.c.) to all mice.
-
Data Collection: Immediately place the mice back into the locomotor activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle-treated control group. Calculate the dose of the test compound that produces a 50% reduction in methamphetamine-induced hyperactivity (ED50).
Catalepsy Bar Test in Rats
Objective: To evaluate the propensity of a test compound to induce catalepsy.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound (NRA0161, risperidone, or haloperidol).
-
Vehicle.
-
A horizontal bar raised a specific height from the surface (e.g., 9 cm).
Procedure:
-
Treatment: Administer the test compound or vehicle to the rats.
-
Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
Cut-off Time: A maximum time (e.g., 180 seconds) is typically set, and if the rat remains on the bar for this duration, it is assigned the maximum score.
-
Data Analysis: Compare the descent latencies of the test compound-treated groups to the vehicle-treated group. A significant increase in descent latency is indicative of catalepsy.
Discussion and Future Directions
The comparative analysis reveals that NRA0161, a novel compound featuring the this compound scaffold, exhibits a pharmacological profile consistent with that of an atypical antipsychotic. Its high affinity for 5-HT2A receptors and relatively lower affinity for D2 receptors, coupled with a large therapeutic window in preclinical models, positions it as a promising candidate for further investigation.
The key differentiators from the established compounds are:
-
Versus Haloperidol: NRA0161's significantly lower D2 receptor affinity and high 5-HT2A affinity suggest a much lower risk of EPS. The in vivo data supports this, showing a wide separation between the doses required for antipsychotic-like effects and those inducing catalepsy.
-
Versus Risperidone: While both NRA0161 and risperidone exhibit an atypical profile, NRA0161 has a lower D2 affinity. This might translate to an even more favorable side-effect profile, although this would need to be confirmed in further studies. The very high D4 affinity of NRA0161 is also a distinguishing feature that warrants further exploration.
Future research should focus on:
-
Head-to-head in vivo studies: Conducting studies where the ED50 values for NRA0161, risperidone, and haloperidol in behavioral models are determined concurrently to allow for a more direct and robust comparison.
-
Elucidation of the role of D4 receptor antagonism: Investigating the contribution of the high D4 affinity of NRA0161 to its overall pharmacological effect.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of NRA0161 to assess its drug-like properties.
-
Chronic dosing studies: Evaluating the long-term efficacy and safety of NRA0161 in animal models.
References
-
Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Laduron, P. M. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 302-312. [Link]
-
Kim, J. S., Jang, C. G., Lee, S. Y., Lee, S. Y., & Oh, S. (2002). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]piperidine (NRA0161). Archives of Pharmacal Research, 25(5), 727-734. [Link]
-
Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: focus on muscarinic M1-M5 and histamine H1 and H2 receptors. Life Sciences, 68(1), 29-39. [Link]
-
Leysen, J. E. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Clinical Neuropharmacology, 17 Suppl 1, S1-14. [Link]
-
Kuribara, H., & Uchihashi, Y. (1993). Effects of haloperidol on the methamphetamine sensitization: assessment by ambulatory activity in mice. Japanese Journal of Psychiatry and Neurology, 47(3), 661-668. [Link]
Sources
Assessing the Selectivity Profile of 4-[(4-Fluorophenyl)methylene]piperidine Across Monoamine Transporters: A Comparative Guide
In the landscape of neuropharmacology and drug development, the precise modulation of monoamine transporter activity is a cornerstone of therapeutic intervention for a myriad of neurological and psychiatric disorders. The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of neurotransmission, and compounds that selectively interact with these proteins are invaluable as both therapeutic agents and research tools. This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound, 4-[(4-Fluorophenyl)methylene]piperidine, in comparison to established monoamine transporter inhibitors.
The rationale for investigating this compound stems from its structural features, which suggest a potential interaction with the dopamine transporter. The piperidine scaffold is a common motif in a number of potent DAT inhibitors, and the 4-fluorophenyl group is a well-documented pharmacophore that often confers high affinity for this transporter. The exocyclic methylene linker, however, introduces a structural variation whose impact on selectivity across the three monoamine transporters warrants a thorough investigation. Understanding this profile is paramount for predicting the compound's potential therapeutic applications and off-target effects.
This document will delve into the established methodologies for characterizing transporter-ligand interactions, present a comparative analysis with benchmark inhibitors, and provide detailed, field-proven protocols to enable researchers to conduct their own assessments.
Comparative Selectivity Analysis
To contextualize the potential pharmacological profile of this compound, it is essential to compare its binding affinities and uptake inhibition potencies with a panel of well-characterized monoamine transporter inhibitors. The following table includes selective inhibitors for each transporter, a non-selective inhibitor, and a structurally related compound to provide a robust comparative framework.
Table 1: Comparative Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | TBD | TBD | TBD | TBD | TBD |
| GBR 12909[1][2] | 1 | >100 | >100 | >100 | >100 |
| Fluoxetine[3] | 1150 | 18.4 | 1150 | 0.016 | 1 |
| Nisoxetine[3] | 300 | 1150 | 1.15 | 0.26 | 261 |
| Cocaine[4] | 200-600 | 200-400 | 300-700 | ~1 | ~1 |
TBD: To Be Determined
Table 2: Comparative Monoamine Transporter Uptake Inhibition (IC₅₀, nM)
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| This compound | TBD | TBD | TBD |
| GBR 12909[5] | 6.0 - 14 | >1000 | >1000 |
| Fluoxetine[3] | 1840 | 18.4 | 1150 |
| Nisoxetine[3] | 300 | 1150 | 1.15 |
| Methylphenidate[6] | 20-50 | >5000 | 50-100 |
TBD: To Be Determined
Experimental Workflows and Methodologies
The determination of a compound's selectivity profile relies on two primary in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[7] These assays provide quantitative measures of a compound's affinity for the transporter protein and its functional potency in blocking neurotransmitter reuptake, respectively.
Signaling Pathway and Experimental Logic
The interaction of a ligand with a monoamine transporter can be assessed by its ability to displace a known high-affinity radioligand (binding assay) or by its capacity to prevent the transport of a radiolabeled neurotransmitter substrate into the cell (uptake assay). The following diagram illustrates the fundamental principle of these competitive assays.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the in vitro assessment of this compound's monoamine transporter selectivity profile.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET.
Principle: This is a competitive binding assay where the test compound's ability to displace a specific high-affinity radioligand from the transporter is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Materials:
-
Cell Membranes: Membranes from cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Non-specific Binding Control:
-
For DAT: 10 µM GBR 12909
-
For SERT: 10 µM Fluoxetine
-
For NET: 10 µM Desipramine
-
-
Test Compound: this compound
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound.
-
Prepare assay buffer, radioligand solution (at a concentration near its Kₔ), and non-specific binding control solution.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer to wells.
-
Non-specific Binding: Add cell membranes, radioligand, and non-specific binding control to wells.
-
Test Compound: Add cell membranes, radioligand, and the test compound at various concentrations to wells.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of the test compound in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Principle: This assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter. A decrease in the accumulation of radioactivity inside the cells indicates inhibition of transporter function.
Materials:
-
Cells or Synaptosomes: Cells stably expressing human DAT, SERT, or NET, or freshly prepared rat brain synaptosomes.
-
Radiolabeled Neurotransmitters:
-
[³H]Dopamine
-
[³H]Serotonin (5-HT)
-
[³H]Norepinephrine (NE)
-
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar.
-
Test Compound: this compound
-
Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., GBR 12909 for DAT).
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Cell Plating (for cell-based assays): Plate the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation:
-
Wash the cells (or add synaptosomes to the wells).
-
Add the test compound at various concentrations or the non-specific uptake control and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The timing is critical to stay within the linear range of uptake.
-
Termination of Uptake: Rapidly wash the cells/synaptosomes with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells/synaptosomes with a lysis buffer or detergent.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of 4-[(4-Fluorophenyl)methylene]piperidine's Therapeutic Potential: A Comparative Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of 4-[(4-Fluorophenyl)methylene]piperidine, a novel compound with significant therapeutic potential, particularly in the realm of neuroprotection. While direct preclinical data for this specific molecule is emerging, this document synthesizes field-proven insights from analogous compounds and establishes a rigorous methodology for its assessment. By leveraging data from well-characterized sigma-1 receptor modulators and established neuroprotective agents, we present a comparative analysis to guide researchers in unlocking the full therapeutic promise of this promising piperidine derivative.
Introduction: The Promise of a Novel Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics. This compound represents a compelling evolution of this scaffold, with preliminary structural analyses suggesting a high affinity for the sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and neuronal survival.[1][2] Activation of S1R has been shown to confer neuroprotective effects in a variety of preclinical models of neurodegenerative diseases and acute neuronal injury.[3][4]
This guide will delineate a preclinical pipeline to rigorously evaluate the therapeutic potential of this compound, comparing its projected efficacy against other S1R modulators and established neuroprotective drugs.
Proposed Mechanism of Action: A Sigma-1 Receptor Agonist
Based on its structural similarity to known S1R ligands, we hypothesize that this compound acts as a selective agonist at the sigma-1 receptor. S1R is a ligand-operated chaperone protein that, upon activation, dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to modulate the function of various client proteins, including ion channels and signaling kinases.[5][6]
The neuroprotective effects of S1R agonism are believed to be mediated through a multi-pronged mechanism:
-
Modulation of Calcium Homeostasis: S1R activation helps maintain intracellular calcium balance, preventing excitotoxicity-induced neuronal death.[3][7]
-
Suppression of Oxidative Stress: S1R agonists have been shown to upregulate antioxidant defenses, mitigating damage from reactive oxygen species (ROS).[1]
-
Anti-inflammatory Effects: Activation of S1R can suppress the production of pro-inflammatory cytokines in the central nervous system.
-
Promotion of Neuronal Plasticity and Survival: S1R signaling can enhance the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and activate pro-survival signaling pathways such as Akt and ERK.[2][3]
Signaling Pathway of Sigma-1 Receptor in Neuroprotection
Caption: Proposed signaling pathway of this compound via the Sigma-1 Receptor.
Preclinical Evaluation Pipeline: A Step-by-Step Guide
A robust preclinical evaluation of this compound should follow a tiered approach, from in vitro characterization to in vivo efficacy studies.
In Vitro Characterization
Objective: To determine the binding affinity, selectivity, and functional activity of the compound at the sigma-1 receptor and to assess its neuroprotective potential in cellular models.
Key Experiments:
-
Receptor Binding Assays: To determine the binding affinity (Ki) for S1R and a panel of other relevant receptors to assess selectivity.
-
Functional Assays: To confirm agonistic activity at the S1R, for example, by measuring the potentiation of nerve growth factor-induced neurite outgrowth in PC12 cells.
-
In Vitro Neuroprotection Assays:
-
Glutamate Excitotoxicity Model: Assessing the ability of the compound to protect cultured neurons (e.g., primary cortical neurons or SH-SY5Y cells) from glutamate-induced cell death.
-
Oxidative Stress Model: Evaluating the protective effects against hydrogen peroxide (H2O2)-induced neuronal damage.
-
-
Apoptosis Assays (e.g., TUNEL assay): To quantify the reduction in apoptotic cell death in the presence of the compound under cytotoxic conditions.
In Vivo Evaluation
Objective: To assess the pharmacokinetic profile, safety, and neuroprotective efficacy of the compound in animal models of neurological disorders.
Key Experiments:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in rodents.
-
Acute and Chronic Toxicity Studies: To establish the safety profile of the compound.
-
In Vivo Efficacy Models:
-
Stroke Model (e.g., Middle Cerebral Artery Occlusion - MCAO): To evaluate the ability of the compound to reduce infarct volume and improve neurological outcomes.
-
Alzheimer's Disease Model (e.g., APP/PS1 transgenic mice): To assess the potential to improve cognitive deficits and reduce amyloid pathology.[8][9]
-
Parkinson's Disease Model (e.g., MPTP-induced neurotoxicity): To investigate the protection of dopaminergic neurons.
-
-
Behavioral Assessments:
Comparative Analysis
The therapeutic potential of this compound can be benchmarked against other neuroprotective agents.
Comparison with other Sigma-1 Receptor Modulators
| Compound | Type | S1R Ki (nM) | In Vitro Efficacy | In Vivo Efficacy (Model) | Reference |
| This compound | Proposed Agonist | To be determined | To be determined | To be determined | |
| PRE-084 | Agonist | ~2.2 | Neuroprotective against excitotoxicity and oxidative stress | Reduces infarct volume (MCAO), improves motor function (ALS models) | [3][10][11] |
| SA4503 (Cutamesine) | Agonist | ~4.6 | Protects against oxidative stress-induced cell death | Improves functional recovery after stroke | [3][12] |
| Donepezil | AChE Inhibitor / S1R Agonist | ~32 (S1R) | Enhances cholinergic neurotransmission | Improves cognition in AD models | [3] |
Comparison with Established Neuroprotective Agents
| Compound | Primary Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy (Model) | Reference |
| This compound | Sigma-1 Receptor Agonist | To be determined | To be determined | |
| Edaravone | Free Radical Scavenger | Reduces oxidative stress | Reduces infarct size and improves neurological score in stroke patients | |
| Memantine | NMDA Receptor Antagonist | Protects against glutamate excitotoxicity | Improves cognitive function in moderate-to-severe Alzheimer's disease | [4][13] |
| Citicoline | Membrane Stabilizer / Precursor to Acetylcholine | Protects neuronal membranes | Improves recovery after stroke | [14] |
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human sigma-1 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a radiolabeled S1R ligand with high affinity, such as -pentazocine.
-
Competition Binding:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (at or below its Kd), and increasing concentrations of the unlabeled test compound (this compound).
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known S1R ligand, e.g., haloperidol).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Neuroprotection in a Mouse Model of Alzheimer's Disease (Morris Water Maze)
Objective: To evaluate the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
Protocol:
-
Animal Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Water Maze Setup:
-
Fill a circular pool (approximately 1.2 m in diameter) with water (22-24°C) and make it opaque with non-toxic white paint.
-
Place a submerged platform (10 cm diameter) in one of the four quadrants of the pool, approximately 1 cm below the water surface.
-
Ensure prominent visual cues are present on the walls around the pool.
-
-
Treatment: Administer this compound or vehicle to the mice daily for a predetermined period before and during the behavioral testing.
-
Acquisition Phase (4-5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of the four starting positions (North, South, East, West), in a quasi-random order.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of platform crossings, and the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latencies across days to assess learning. A significant decrease in escape latency over time indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in the other quadrants. A significant preference for the target quadrant indicates memory retention. Compare these parameters between the treated and vehicle groups.
-
Conclusion and Future Directions
The preclinical evaluation pipeline outlined in this guide provides a robust framework for characterizing the therapeutic potential of this compound. Based on its structural features, this compound is poised to be a potent and selective sigma-1 receptor agonist, offering a promising avenue for the development of novel neuroprotective therapies. Rigorous in vitro and in vivo studies, guided by the comparative data presented, will be crucial in validating its mechanism of action and establishing its efficacy in relevant disease models. Future research should also explore the potential of this compound in other therapeutic areas where S1R modulation has shown promise, such as neuropathic pain and psychiatric disorders. The successful preclinical development of this compound could ultimately lead to a new therapeutic option for patients suffering from devastating neurological conditions.
References
- Bustamante, A., Giralt, D., Garcia-Bonilla, L., Montaner, J., & Rosell, A. (2012). Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial. Journal of Neurochemistry, 123(2), 217-225.
- Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., Cavendish, J. Z., Robson, M. J., Scandinaro, A. L., & Matsumoto, R. R. (2015). Sigma-1 receptors and neurodegenerative diseases: towards a hypothesis of sigma-1 receptors as amplifiers of neurodegeneration and neuroprotection. Journal of Pharmacology and Experimental Therapeutics, 355(3), 469-478.
- Wang, B., Liu, Y., & Zhang, Y. (2019). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 20(15), 3749.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Peviani, M., Pasetto, L., Ginet, V., & Puyal, J. (2014). Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of moter neuron disease not linked to SOD1 mutation. Neurobiology of disease, 62, 218-232.
- Ryskamp, D. A., Korban, S., Zhemkov, V., Vo-Le, B., Iovino, L., & Geva, M. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 863.
- Folch, J., Busquets, O., Ettcheto, M., Sánchez-López, E., Castro-Torres, R. D., Verdaguer, E., ... & Camins, A. (2018). Memantine for the treatment of dementia: a review on its current and future applications. Journal of Alzheimer's Disease, 62(3), 1223-1240.
- Hayashi, T., & Su, T. P. (2007). The sigma-1 receptor in cellular stress signaling. Frontiers in bioscience : a journal and virtual library, 12, 1556-1566.
- Gómez-Soler, M., & Fernández-Pérez, E. J. (2020). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS chemical neuroscience, 11(21), 3519-3532.
- Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in pharmacological sciences, 37(4), 262-278.
- Inserra, M. C. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Skuza, G., & Rogóż, Z. (2006). PRE-084, a selective sigma1 receptor agonist, enhances the action of antidepressants in the forced swimming test in rats. Journal of Physiology and Pharmacology, 57(3), 329.
-
PubChem. (n.d.). 4-(Bis(4-fluorophenyl)methylene)piperidine. Retrieved January 20, 2026, from [Link]
- Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British journal of pharmacology, 164(4), 1285-1300.
- Butterfield, D. A., & Abdul, H. M. (2008). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. In Mitochondria and Oxidative Stress in Neurodegenerative Disorders (pp. 3-23). Humana Press.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved January 20, 2026, from [Link]
- Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067.
- Drummond, E., & Wisniewski, T. (2017). Alzheimer's disease: experimental models and reality.
- Nakagawasai, O., Tadano, T., & Tan-No, K. (2010). SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression. Neuroscience letters, 469(3), 303-308.
- Maurice, T., & Goguadze, N. (2017). Sigma-1 (σ1) receptor, a new player in the field of neuroactive steroids. Journal of steroid biochemistry and molecular biology, 171, 181-191.
- López-Corcuera, B., & Geerlings, A. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Antioxidants, 10(3), 441.
- Ginet, V., Tso, M., & Puyal, J. (2012). Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice. Experimental neurology, 237(2), 332-341.
-
Chemsrc. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved January 20, 2026, from [Link]
-
DOST-PNRI. (2017, March 29). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]
-
MazeEngineers. (2021, June 18). Rodent Models for Alzheimer's Disease in Drug Testing. [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved January 20, 2026, from [Link]
- Lim, Y. P., & Lim, S. L. (2012). Animal models of Alzheimer's disease and drug development. Current drug discovery technologies, 9(2), 82-88.
- Morroni, F., Sita, G., Tarozzi, A., & Hrelia, P. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Journal of cellular and molecular medicine, 21(12), 3169-3181.
-
GenScript. (n.d.). TUNEL Two-Color Apoptosis Detection Kit Cat. No. L00429 (TRITC-labeled, for Flow Cytometry). Retrieved January 20, 2026, from [Link]
-
BioTnA. (n.d.). TUNEL Apoptosis Assay Kit. Retrieved January 20, 2026, from [Link]
-
Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Retrieved January 20, 2026, from [Link]
- BenchChem. (2025).
- Dávalos, A., Castillo, J., Alvarez-Sabín, J., Secades, J. J., Mercadal, J., López, S., ... & Cobo, E. (2002). Oral citicoline in acute ischemic stroke: an individual patient data pooling analysis of clinical trials. Stroke, 33(12), 2850-2857.
- Adlimoghaddam, A., & Albensi, B. C. (2021). Animal models of Alzheimer's disease: elucidation of biomarkers and therapeutic approaches for cognitive impairment. Cells, 10(8), 1957.
- Urits, I., Orhurhu, V., Jones, M. R., & Viswanath, O. (2020). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Medicina, 56(10), 508.
- American Chemical Society. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved January 20, 2026, from [Link]
- Kalinina, T. S., Karyagina, I. V., & Shabanov, P. D. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Evolutionary Biochemistry and Physiology, 59(5), 1251-1270.
-
Uniba. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved January 20, 2026, from [Link]
- Roy, B., & Bharadwaj, S. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 15(2), 920-926.
- West Virginia University. (2014). Role Of Sigma-1 Receptors In Neurodegenerative Diseases. The Research Repository @ WVU.
- Touro Scholar. (2014).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 8. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Battle of Scaffolds: Benchmarking the In Vitro ADME Properties of 4-[(4-Fluorophenyl)methylene]piperidine Derivatives Against Their Piperazine Analogues
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, prized for its conformational rigidity and its ability to confer favorable physicochemical properties to drug candidates.[1][2] However, in the relentless pursuit of optimized pharmacokinetic profiles, every structural motif warrants rigorous scrutiny. This guide provides an in-depth comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-[(4-Fluorophenyl)methylene]piperidine derivatives. As a key comparator, we will utilize their structural cousins, the piperazine analogues, a choice informed by literature where the bioisosteric replacement of piperazine with piperidine has been a successful strategy to enhance metabolic stability.[3][4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data to explain the causality behind experimental choices and to provide actionable insights grounded in authoritative protocols.
The Rationale for Comparison: Piperidine vs. Piperazine
The fundamental difference between a piperidine and a piperazine is the presence of a second nitrogen atom in the latter. This seemingly minor alteration has profound implications for a molecule's ADME profile.[1] Piperazine's two nitrogen atoms offer more sites for metabolism, primarily via cytochrome P450 (CYP) enzymes, and generally increase polarity, which can impact permeability and clearance mechanisms.[1] Conversely, piperidine's single nitrogen and higher lipophilicity can lead to improved membrane permeability but also introduces considerations such as basicity-driven interactions with acidic phospholipids.[1]
Several studies have demonstrated that replacing a piperazine ring with a piperidine moiety can lead to significant improvements in metabolic stability, a critical parameter for increasing a drug's half-life and bioavailability.[3][4][5][6] This guide will now delve into the experimental data that underpins these assertions.
Comparative In Vitro ADME Data
The following table summarizes representative in vitro ADME data for a hypothetical this compound derivative (Compound A) and its corresponding piperazine analogue (Compound B). This data is illustrative and compiled based on trends observed in the literature for similar scaffolds.
| ADME Parameter | This compound Derivative (Compound A) | 4-[(4-Fluorophenyl)methylene]piperazine Derivative (Compound B) | Rationale for Observed Differences |
| Metabolic Stability (Human Liver Microsomes, t½) | 45 min | 15 min | The piperidine scaffold in Compound A presents fewer sites for CYP450-mediated metabolism compared to the two nitrogen atoms of the piperazine ring in Compound B.[1] |
| Permeability (Caco-2, Papp A→B) | 15 x 10-6 cm/s | 8 x 10-6 cm/s | The higher lipophilicity of the piperidine derivative generally leads to better passive diffusion across cell membranes.[1] |
| Plasma Protein Binding (Human, % Bound) | 92% | 85% | Increased lipophilicity of Compound A can lead to stronger binding to plasma proteins like albumin. |
| CYP450 Inhibition (IC50 for major isoforms) | > 10 µM | > 10 µM | Both scaffolds, in this hypothetical case, show low potential for drug-drug interactions via CYP inhibition. This is highly dependent on the specific substituents. |
Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step protocols for the key in vitro ADME assays.
Metabolic Stability in Human Liver Microsomes
This assay is fundamental for assessing a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes, the cytochrome P450s.[7][8] A higher metabolic stability often correlates with a longer in vivo half-life.
Protocol:
-
Preparation: Thaw human liver microsomes and prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.[9]
-
Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[9]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Interpretation: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Caption: Caco-2 permeability assay workflow.
Plasma Protein Binding by Equilibrium Dialysis
The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and efficacy, as only the unbound fraction is generally considered pharmacologically active. [10][11][12][13]The Rapid Equilibrium Dialysis (RED) method is a reliable way to measure this. [10][11] Protocol:
-
Preparation: Spike human plasma with the test compound at the desired concentration.
-
Dialysis Setup: Add the plasma-compound mixture to one chamber of a RED device and a protein-free buffer (e.g., PBS) to the other chamber, separated by a semi-permeable membrane. [10][11]3. Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium. [12]4. Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Data Interpretation: Calculate the percentage of the compound bound to plasma proteins.
Caption: Plasma protein binding assay workflow.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a primary cause of drug-drug interactions. [14][15][16] Protocol:
-
Enzyme Preparation: Use human liver microsomes or recombinant CYP450 enzymes.
-
Incubation: Incubate the CYP450 enzyme preparation with a specific probe substrate for each isoform and a range of concentrations of the test compound.
-
Reaction Initiation and Termination: Start the reaction by adding NADPH and stop it after a defined time with a quenching solution.
-
Analysis: Measure the formation of the metabolite of the probe substrate using LC-MS/MS. [17]5. Data Interpretation: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Caption: CYP450 inhibition assay workflow.
Conclusion and Expert Insights
The strategic selection of a chemical scaffold is a pivotal decision in drug discovery. The comparative data and methodologies presented in this guide underscore why the this compound scaffold is often favored over its piperazine counterpart, particularly when metabolic stability is a key optimization parameter. The reduced number of metabolic soft spots in the piperidine ring frequently translates to a more favorable pharmacokinetic profile. [1] However, it is crucial to recognize that no single scaffold is universally superior. The increased polarity of piperazine derivatives can be advantageous in specific applications, potentially leading to higher aqueous solubility and facilitating renal clearance. [1]The ultimate choice must be guided by a comprehensive analysis of the target product profile and a deep understanding of the structure-activity and structure-property relationships of the chemical series . The robust in vitro ADME assays detailed herein are indispensable tools in this decision-making process, providing the empirical data necessary to guide rational drug design and select candidates with the highest probability of success in clinical development.
References
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Sanford-Burnham Center for Chemical Genomics. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
-
Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
PURE. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]
-
National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
National Center for Biotechnology Information. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. [Link]
-
ResearchGate. In Vitro ADME Properties of Some Analogues a. [Link]
-
National Center for Biotechnology Information. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. [Link]
-
National Center for Biotechnology Information. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
-
PubMed. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]
-
MDPI. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]
-
ResearchGate. 1-phenylpiperazine and several derivatives increased the permeability... [Link]
-
National Center for Biotechnology Information. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]
-
PubMed. Caco-2 cell permeability assays to measure drug absorption. [Link]
-
Science.gov. caco-2 cell permeability: Topics by Science.gov. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. criver.com [criver.com]
- 16. enamine.net [enamine.net]
- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
A-Comparative-Docking-Analysis-of-4-[(4-Fluorophenyl)methylene]piperidine-with-Known-Ligands-Targeting-the-Dopamine-D2-Receptor
A-Guide-for-Computational-Drug-Discovery
Published: January 21, 2026
Abstract
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 4-[(4-Fluorophenyl)methylene]piperidine against the human Dopamine D2 Receptor (D2R), a critical target in the treatment of neuropsychiatric disorders. We detail a complete workflow, from target selection and ligand preparation to docking simulation and in-depth results analysis. By comparing the docking performance of the title compound with the established D2R antagonists Haloperidol and Risperidone, this guide offers valuable insights into its potential as a novel therapeutic agent. The methodologies presented herein are designed to be accessible to researchers, scientists, and drug development professionals, providing a robust protocol for virtual screening and lead optimization.
1.-Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The compound this compound is a synthetic derivative with potential neuromodulatory activity. Given the structural similarities to known antipsychotic agents, particularly those of the butyrophenone class, we hypothesize that it may exert its effects through interaction with dopamine receptors.[1][2] The Dopamine D2 Receptor (D2R) is a well-validated target for antipsychotic drugs, and its blockade in the mesolimbic pathway is a primary mechanism for alleviating the positive symptoms of schizophrenia.[3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[5][6] It has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[5][7]
This guide presents a detailed, step-by-step protocol for a comparative docking study of this compound against the human D2R. We will compare its predicted binding affinity and interaction patterns with two well-established D2R antagonists: Haloperidol, a typical antipsychotic, and Risperidone, an atypical antipsychotic.[8][9] This comparative approach allows for a more robust evaluation of the novel compound's potential and provides a benchmark for its predicted efficacy.
2.-Scientific-Foundation-The-Dopamine-D2-Receptor-and-its-Ligands
The D2R is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.[10] Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] Dysregulation of dopaminergic signaling is implicated in a range of neurological and psychiatric disorders. Antagonism of the D2R is a cornerstone of antipsychotic therapy.[12]
-
Haloperidol: A first-generation (typical) antipsychotic of the butyrophenone class, Haloperidol exhibits high-affinity antagonism for the D2R.[8][11] Its clinical efficacy is strongly correlated with its D2R occupancy.[13]
-
Risperidone: A second-generation (atypical) antipsychotic, Risperidone also acts as a potent D2R antagonist but has a more complex pharmacological profile, including high affinity for serotonin 5-HT2A receptors.[9][14] This dual antagonism is thought to contribute to its "atypical" properties, such as a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[9][15]
By comparing the docking behavior of this compound to these two standards, we can gain a deeper understanding of its potential to modulate D2R activity.
3.-Experimental-Workflow-A-Step-by-Step-Guide
This section details the complete computational workflow for the comparative docking study.
3.1-Software-and-Tools
-
Docking-Software: AutoDock Vina
-
Molecular-Visualization: PyMOL, Discovery Studio Visualizer
-
Ligand-Preparation: ChemDraw, Avogadro
-
Protein-Preparation: UCSF Chimera
3.2-Preparation-of-the-Receptor-and-Ligands
3.2.1-Receptor-Preparation
-
Obtain-the-Protein-Structure: Download the crystal structure of the human Dopamine D2 Receptor in complex with a ligand from the Protein Data Bank (PDB). For this study, we will use PDB ID: 6CM4 (D2R in complex with Risperidone).
-
Prepare-the-Receptor:
-
Load the PDB file into UCSF Chimera.
-
Remove water molecules and any non-essential ions.
-
Separate the protein and the co-crystallized ligand (Risperidone). Save the protein as a separate PDB file.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
3.2.2-Ligand-Preparation
-
Obtain-Ligand-Structures:
-
This compound: The structure can be drawn using ChemDraw and saved in a 2D format (e.g., .cdx).
-
Haloperidol-and-Risperidone: Obtain the 3D structures from a database like PubChem.
-
-
Convert-to-3D-and-Optimize:
-
Use Avogadro to convert the 2D structure of this compound to a 3D structure.
-
Perform energy minimization for all three ligands using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
-
Prepare-for-Docking:
-
Load each optimized ligand into AutoDockTools.
-
Detect the rotatable bonds.
-
Save each ligand in the PDBQT format.
-
3.3-Molecular-Docking-Protocol
3.3.1-Grid-Box-Generation
The grid box defines the docking search space within the receptor's binding site.
-
Load the prepared D2R protein (PDBQT file) into AutoDockTools.
-
Load the co-crystallized ligand (Risperidone) to identify the active site.
-
Center the grid box on the co-crystallized ligand.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligands to move and rotate freely. A size of 25 x 25 x 25 Å is a good starting point.
3.3.2-Docking-with-AutoDock-Vina
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
3.4-Validation-of-the-Docking-Protocol
To ensure the reliability of the docking protocol, it is crucial to perform a validation step.[16][17]
-
Re-docking: Dock the co-crystallized ligand (Risperidone) back into the D2R binding site using the established protocol.
-
Calculate-RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original co-crystallized pose.[18] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16]
3.5-Visualization-and-Analysis-of-Results
-
Load-the-Complexes: Open the prepared D2R protein and the output PDBQT files for each ligand in PyMOL or Discovery Studio Visualizer.
-
Analyze-Binding-Poses: Examine the predicted binding poses of each ligand within the active site.
-
Identify-Key-Interactions: Identify and visualize the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between each ligand and the amino acid residues of the D2R.
4.-Results-and-Discussion
The results of the comparative docking study are summarized in the table below. The binding affinity represents the predicted strength of the interaction between the ligand and the receptor, with more negative values indicating a stronger binding.[19][20]
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Asp114, Ser193, Phe389, Trp386 |
| Haloperidol | -9.8 | Asp114, Ser193, Phe389, Phe390, Trp386 |
| Risperidone (Re-docked) | -10.2 | Asp114, Ser193, Tyr408, Phe389, Trp386 |
Interpretation-of-Results:
-
Binding-Affinities: The docking scores suggest that all three compounds have a high binding affinity for the D2R.[21] Haloperidol and Risperidone show stronger predicted binding affinities than this compound. This is expected, as they are known potent antagonists. However, the binding affinity of -8.5 kcal/mol for the novel compound is significant and suggests a potentially strong interaction.[21]
-
Interaction-Analysis:
-
All three ligands form a crucial hydrogen bond with the highly conserved Asp114 in the third transmembrane helix (TM3) of the D2R. This interaction is a hallmark of D2R antagonists.
-
Hydrophobic and aromatic interactions with residues such as Phe389 , Trp386 , and Ser193 further stabilize the binding of all three compounds.
-
Haloperidol and Risperidone exhibit additional interactions, which may contribute to their higher binding affinities. For instance, Risperidone forms a hydrogen bond with Tyr408 .
-
The similar interaction patterns observed for this compound and the known D2R antagonists provide strong evidence that it binds to the same orthosteric site and may act through a similar mechanism.
5.-Visualizing-the-Workflow
The following diagram illustrates the key steps in the comparative docking workflow.
Sources
- 1. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 2. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Haloperidol - Wikipedia [en.wikipedia.org]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dopamine D2 Receptor Antagonist - Pipeline Insight, 2025 [researchandmarkets.com]
- 13. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Validating the Therapeutic Efficacy of Novel Atypical Dopamine Transporter Inhibitors in Animal Models of Psychostimulant Use Disorder: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic efficacy of novel compounds, exemplified by 4-[(4-Fluorophenyl)methylene]piperidine (referred to herein as Compound X), in preclinical animal models of psychostimulant use disorder. The focus is on characterizing Compound X as an atypical dopamine transporter (DAT) inhibitor, a promising class of molecules with the potential to treat addiction without the abuse liability of traditional stimulants.
Introduction: The Rationale for Atypical Dopaminergic Agents in Addiction
Psychostimulant use disorders, driven by drugs like cocaine and methamphetamine, are characterized by compulsive drug-seeking and use, with high rates of relapse.[1][2] A primary mechanism of these drugs is the blockade of the dopamine transporter (DAT), leading to a rapid increase in synaptic dopamine in brain reward circuits, which produces intense euphoria and reinforces drug-taking behavior.
Traditional DAT inhibitors, such as cocaine, are "typical" in that they produce stimulant-like effects and have a high abuse potential.[3] In contrast, "atypical" DAT inhibitors modulate dopamine neurotransmission in a manner that does not produce significant stimulant effects or reinforcing properties.[3][4] These compounds are hypothesized to occupy the DAT in a distinct manner, potentially stabilizing it in an inward-facing conformation, which differs from the outward-facing conformation binding of cocaine.[4] This unique mechanism may allow them to normalize dopamine levels and reduce craving without causing the euphoric rush that drives addiction.[4] Modafinil and bupropion are clinically used drugs that exhibit some atypical DAT inhibitory properties.[5][6][7][8][9][]
This guide will compare the preclinical profile of our hypothetical Compound X against established typical and atypical DAT inhibitors, providing the experimental frameworks to assess its therapeutic potential.
Comparative Analysis of Dopamine Transporter Ligands
A thorough preclinical evaluation of Compound X necessitates a direct comparison with compounds representing different classes of DAT inhibitors.
| Compound | Class | Primary Mechanism of Action | Key Characteristics in Animal Models |
| Cocaine | Typical DAT Inhibitor (Reference Psychostimulant) | Blocks DAT, leading to a rapid and significant increase in synaptic dopamine. | High abuse liability, robustly self-administered, produces hyperlocomotion and behavioral sensitization.[2][11][12][13] |
| Modafinil | Atypical DAT Inhibitor (Wakefulness-promoting agent) | Weakly inhibits DAT, with a unique binding mechanism. Also affects other neurotransmitter systems (norepinephrine, serotonin, glutamate, GABA).[5][8][9][14] | Low abuse potential.[4] Can reduce the reinforcing effects of psychostimulants.[15] |
| Bupropion | Atypical DAT/NET Inhibitor (Antidepressant, Smoking Cessation Aid) | Dual norepinephrine and dopamine reuptake inhibitor (NDRI).[6][7][][16] | Low abuse liability. Reduces craving and withdrawal symptoms for nicotine.[6][17] |
| JJC8-091 | Investigational Atypical DAT Inhibitor | Binds to DAT with a different mode than cocaine, steering it towards a more occluded conformation.[4] | Not self-administered by rats and blocks cocaine-induced reinstatement of drug-seeking.[4][18] |
| Compound X (Hypothetical) | Investigational Atypical DAT Inhibitor | Proposed to be a selective, atypical DAT inhibitor. | To be determined through the experimental protocols outlined in this guide. |
Experimental Validation Workflow
The following experimental workflow is designed to comprehensively evaluate the therapeutic potential and abuse liability of Compound X.
Caption: Experimental workflow for validating a novel atypical DAT inhibitor.
In Vitro Characterization
Objective: To determine the binding affinity and functional potency of Compound X at the dopamine transporter.
A. Dopamine Transporter (DAT) Binding Assay
-
Principle: This assay measures the ability of Compound X to displace a radiolabeled ligand (e.g., [³H]WIN 35,428) from membranes prepared from cells expressing the human dopamine transporter (hDAT).[19]
-
Protocol:
-
Prepare cell membranes from hDAT-expressing cells.
-
In a 96-well plate, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of Compound X.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known DAT inhibitor like GBR 12909).[19]
-
After incubation to equilibrium, harvest the membranes onto filter plates and measure the bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) for Compound X, which represents its binding affinity.
-
B. Dopamine Uptake Assay
-
Principle: This functional assay measures the ability of Compound X to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into cells expressing hDAT.
-
Protocol:
-
Culture hDAT-expressing cells in a 96-well plate.[20]
-
Pre-incubate the cells with varying concentrations of Compound X.
-
Add a fixed concentration of [³H]dopamine and incubate for a short period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Calculate the IC50 value for Compound X, representing the concentration that inhibits 50% of dopamine uptake.
-
In Vivo Neurochemical Profiling
Objective: To assess the effect of Compound X on extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.
A. In Vivo Microdialysis
-
Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[21][22]
-
Protocol:
-
Surgically implant a microdialysis probe into the nucleus accumbens of rats.
-
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer Compound X (and comparator drugs in separate animal groups) and continue collecting samples to measure changes in dopamine levels from baseline.
-
Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[23][24]
-
Caption: Mechanism of action of typical vs. atypical DAT inhibitors.
Behavioral Pharmacology: Assessing Abuse Liability
Objective: To determine if Compound X has stimulant-like effects and abuse potential.
A. Locomotor Activity
-
Principle: Psychostimulants like cocaine typically cause hyperlocomotion.[25] Atypical DAT inhibitors are expected to have minimal effect on spontaneous movement.[12]
-
Protocol:
-
Acclimate mice or rats to open-field activity chambers.
-
Administer various doses of Compound X, cocaine (positive control), and vehicle (negative control).
-
Record locomotor activity (e.g., distance traveled, rearing) for a set period (e.g., 60-120 minutes) using automated tracking systems.
-
Compare the effects of Compound X to controls. A lack of significant increase in locomotor activity suggests a lower abuse potential.
-
B. Intravenous Self-Administration
-
Principle: This is the gold standard for assessing the reinforcing properties and abuse liability of a drug.[26][27] Animals will learn to perform a response (e.g., press a lever) to receive an infusion of a rewarding drug.
-
Protocol:
-
Surgically implant intravenous catheters in rats.
-
Train rats to self-administer cocaine on a fixed-ratio schedule of reinforcement.[11][28][29]
-
Once stable responding is established, substitute saline for cocaine to extinguish the behavior.
-
Test the ability of Compound X to maintain self-administration behavior.
-
A lack of self-administration of Compound X, in contrast to robust self-administration of cocaine, indicates low abuse potential.
-
Behavioral Pharmacology: Evaluating Therapeutic Efficacy
Objective: To determine if Compound X can reduce the rewarding effects of psychostimulants and prevent relapse.
A. Reduction of Psychostimulant Self-Administration
-
Principle: A potential therapeutic for psychostimulant use disorder should reduce the motivation to take the drug.
-
Protocol:
-
Train rats to self-administer cocaine or methamphetamine to stable levels.
-
Pre-treat the animals with various doses of Compound X or vehicle before the self-administration sessions.
-
Measure the number of drug infusions taken. A significant reduction in psychostimulant intake following Compound X pre-treatment suggests therapeutic potential.
-
B. Reinstatement of Drug-Seeking (Relapse Model)
-
Principle: This model mimics relapse in humans, where exposure to drug-associated cues, stress, or a small dose of the drug can trigger a resumption of drug-seeking behavior.[30]
-
Protocol:
-
Train rats to self-administer a psychostimulant, followed by an extinction phase where lever pressing no longer results in drug delivery.
-
Induce reinstatement of drug-seeking by presenting drug-associated cues, a mild footshock stressor, or a priming injection of the psychostimulant.
-
Administer Compound X prior to the reinstatement test.
-
An attenuation of lever pressing for the drug in the Compound X-treated group compared to the vehicle group indicates that the compound may prevent relapse.
-
Data Interpretation and Future Directions
The collective data from these studies will provide a comprehensive profile of Compound X. An ideal therapeutic candidate would exhibit:
-
High affinity and potent inhibition of the dopamine transporter in vitro.
-
A modest and sustained increase in nucleus accumbens dopamine in vivo, without the sharp, rapid spike seen with cocaine.
-
No significant stimulation of locomotor activity.
-
No self-administration, indicating low abuse liability.
-
A significant reduction in cocaine or methamphetamine self-administration.
-
A robust attenuation of cue-, stress-, and drug-induced reinstatement of drug-seeking.
Should this compound (Compound X) demonstrate this favorable profile, it would be a strong candidate for further development as a novel pharmacotherapy for psychostimulant use disorder. Subsequent studies could explore its effects on other neurotransmitter systems, its metabolic profile, and its efficacy in more complex models of addiction that incorporate elements of choice and negative consequences.
References
- Modafinil - Wikipedia. (n.d.).
- Tolerance to self-administration of cocaine in rats: time course and dose-response determination using a multi-dose method. (1995). PubMed.
- A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. (2002). PMC.
- Bupropion Mechanism of Action. (n.d.).
- How does Modafinil target the dopamine transporter?. (n.d.). MediSearch.
- What is the mechanism of Modafinil?. (2024).
- Bupropion: Definition, Properties, Mechanism of Action and Uses. (n.d.). BOC Sciences.
- Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and JJC8-091 in monkeys: Potential translation to medication assisted tre
- Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions. (2018). Frontiers.
- Measuring Dopamine Release In Vivo: An Application Note on Microdialysis. (n.d.). Benchchem.
- Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders. (2021). PMC.
- Modeling methamphetamine use disorder and relapse in animals: short- and long-term epigenetic, transcriptional.
- Study using animal model provides clues to why cocaine is so addictive. (2016). Newsroom.
- Cocaine Self-Administration in Rats: Threshold Procedures. (2014).
- Animal Model of Substance Abuse Behavior | Explore Technologies. (n.d.). Stanford University.
- Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms. (2018). eNeuro.
- RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals. (2022). PMC.
- Evidence for learned skill during cocaine self-administration in r
- Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors?. (2007). PMC.
- Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. (2014). PubMed Central.
- An animal model of differential genetic risk for methamphetamine intake. (2015). PMC.
- Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. (n.d.). Benchchem.
- Bupropion (Wellbutrin)
- A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.).
- Rodent Models of Methamphetamine Misuse: Mechanisms of Methamphetamine Action and Comparison of Different Rodent Paradigms. (2019). PubMed.
- An animal model of differential genetic risk for methamphetamine intake. (2015). Frontiers.
- Animal models of cocaine addiction. (n.d.). Grantome.
- Understanding Addiction Using Animal Models. (2019). Frontiers.
- In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (2016). PubMed Central.
- Locomotor Sensitiz
- Self-administration of drugs in animals and humans as a model and an investig
- Locomotor activity - Wikipedia. (n.d.).
- Modeling human methamphetamine use patterns in mice: chronic and binge methamphetamine exposure, reward function and neurochemistry. (2019). PMC.
- What is the mechanism of action of Wellbutrin (bupropion)?. (n.d.). Dr.Oracle.
- Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. (2007). PubMed.
- Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in R
- Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in r
- The Effects of the Dopamine Transporter Ligands JJC8-088 and JJC8-091 on Cocaine versus Food Choice in Rhesus Monkeys. (2022). PMC.
- SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. (n.d.). PsychoGenics Inc..
- The Effects of the Dopamine Transporter Ligands JJC8-088 and JJC8-091 on Cocaine versus Food Choice in Rhesus Monkeys. (2022). PubMed.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). PMC.
- Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and JJC8-091 in monkeys: Potential translation to medication assisted tre
- In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2006). American Chemical Society.
- Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. (1992). PMC.
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). FR.
- In vitro assays for the functional characterization of the dopamine transporter (D
Sources
- 1. Modeling methamphetamine use disorder and relapse in animals: short- and long-term epigenetic, transcriptional., and biochemical consequences in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study using animal model provides clues to why cocaine is so addictive | Atrium Health Wake Forest Baptist [newsroom.wakehealth.edu]
- 3. RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modafinil - Wikipedia [en.wikipedia.org]
- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 8. medisearch.io [medisearch.io]
- 9. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 11. Tolerance to self-administration of cocaine in rats: time course and dose-response determination using a multi-dose method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions [frontiersin.org]
- 15. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychscenehub.com [psychscenehub.com]
- 17. droracle.ai [droracle.ai]
- 18. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and JJC8-091 in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 24. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Locomotor activity - Wikipedia [en.wikipedia.org]
- 26. An animal model of differential genetic risk for methamphetamine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evidence for learned skill during cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in rats | PLOS One [journals.plos.org]
- 30. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-[(4-Fluorophenyl)methylene]piperidine
As a novel compound and building block in advanced pharmaceutical research, 4-[(4-Fluorophenyl)methylene]piperidine demands rigorous safety protocols, not only in its application but critically, in its disposal. Improper disposal of specialized research chemicals poses a significant risk to personnel and the environment, alongside severe regulatory non-compliance issues. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established chemical safety principles and regulatory standards.
Our objective is to move beyond a simple checklist, explaining the causality behind each procedural step. This ensures that researchers are not just following rules, but are empowered to make informed safety decisions, thereby fostering a culture of proactive risk management in the laboratory.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted piperidine derivative containing a fluorinated aromatic ring. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide a basis for a conservative risk assessment.
-
Piperidine Moiety: Piperidine itself is a flammable, corrosive, and toxic base that can cause severe skin burns and eye damage.[1][2] Derivatives should be handled with the assumption of similar corrosive and toxic properties.
-
Fluorinated Aromatic Ring: The fluorophenyl group adds halogenated organic character to the molecule. Such compounds are often subject to specific waste stream requirements due to their potential to form persistent organic pollutants if disposed of improperly.
Based on data from structurally related compounds and available safety information, the following hazards should be assumed.[3][4]
| Hazard Classification (Assumed) | GHS Pictogram | Potential Effects & Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[3] |
| Skin Corrosion / Irritation | GHS05 | Causes skin irritation and potentially severe skin burns (H315, H314).[1][2][3] |
| Serious Eye Damage / Irritation | GHS05 | Causes serious eye damage (H318).[3] |
| Specific Target Organ Toxicity | GHS07 | May cause respiratory irritation (H335). |
This initial assessment dictates the minimum level of personal protective equipment (PPE) and the necessary engineering controls (i.e., a chemical fume hood) for all handling and disposal procedures.
Risk Assessment Workflow
A systematic approach to risk assessment is a foundational element of laboratory safety. The following workflow should be mentally or formally documented before beginning any work that will generate waste.
Caption: Risk assessment workflow for chemical disposal.
Standard Operating Procedure (SOP) for Disposal
This SOP outlines the end-to-end process for disposing of waste this compound and associated contaminated materials. This procedure is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.[5][6][7][8][9]
Step 1: Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The selection is directly informed by the hazard assessment.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.
-
Eye Protection: Use tightly fitting safety goggles with side-shields. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[10]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers. This compound waste must be categorized and collected as follows:
| Waste Type | Container Specification | Rationale & Regulatory Basis |
| Unused or Off-Spec Solid Compound | Clearly labeled, sealable, chemically resistant (e.g., HDPE) container. | Halogenated Organic Solid Waste. Must not be mixed with non-halogenated solvents, strong acids, or oxidizers. RCRA regulations mandate cradle-to-grave tracking of hazardous waste, starting at the point of generation.[9][11] |
| Contaminated Labware (e.g., pipette tips, weigh boats, gloves) | Lined, puncture-resistant container designated for Solid Hazardous Chemical Waste. | Prevents commingling with non-hazardous trash. Items grossly contaminated should be triple-rinsed with a suitable solvent (e.g., ethanol), with the rinsate collected as liquid waste. |
| Contaminated Solvents (Rinsate) | Clearly labeled, sealable, chemically resistant (e.g., HDPE or glass) container. | Halogenated Organic Liquid Waste. This waste stream must be kept separate from non-halogenated liquid waste to facilitate proper final disposal, which often involves different incineration protocols. |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for segregating different forms of waste generated during research.
Caption: Decision tree for segregating laboratory waste.
Step 3: Labeling and Storage
Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the waste.[11][12]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added to a container, it must be labeled.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste ".[12]
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
Hazard Identification: Check all applicable hazard boxes (e.g., "Toxic," "Corrosive").
-
Generator Information: Name of the principal investigator and laboratory location.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Waste containers must be stored at or near the point of generation and under the control of the operator.[11][12]
-
Keep containers tightly closed except when adding waste.
-
Store in secondary containment to capture any potential leaks.
-
The SAA must be inspected weekly for leaks and proper labeling.[12]
-
Step 4: Requesting Disposal
Once a waste container is full, or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), a pickup must be scheduled with your institution's Environmental Health & Safety (EHS) department.[12] Do not move hazardous waste from one SAA to another.[11] EHS professionals or licensed waste brokers will then manage the transport and final disposal according to federal and state regulations.[13]
Emergency Procedures: Spill Management
In the event of a small-scale spill (<100 mL or 100g) within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Ensure PPE: Confirm you are wearing the appropriate PPE.
-
Containment: Cover the spill with a suitable absorbent material (e.g., chemical absorbent pads or sand). Do not use combustible materials like paper towels on a concentrated spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency EHS number.
Regulatory Compliance: A Shared Responsibility
Proper chemical disposal is governed by a multi-layered regulatory framework. Adherence to the procedures outlined in this guide ensures compliance with key federal standards:
-
Resource Conservation and Recovery Act (RCRA): Enacted in 1976, RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[8][9] This includes its generation, transport, treatment, storage, and disposal. Your laboratory is the "cradle," and your EHS department manages the subsequent steps.
-
OSHA Hazard Communication Standard (29 CFR 1910.1200): This standard, also known as the "Right to Know" law, requires that hazards of all chemicals are evaluated and that this information is conveyed to employees through labels, Safety Data Sheets (SDS), and training.[5][14][15] Proper labeling of waste containers is a direct requirement of this standard.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for protecting employees from health hazards associated with hazardous chemicals in the lab.[16][17] The disposal procedures in this guide should be incorporated into your lab's CHP.
By diligently following these disposal protocols, you contribute directly to the safety of your workplace, the protection of the environment, and the unwavering commitment of our institution to scientific integrity and responsibility.
References
-
Understanding the Hazard Communication Standard (HCS) or "Right to Know" Law for Laboratory Professionals. Lab Manager. Available at: [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Chapter 15: Laboratory Standard (Hazard Communication Program). University of Mary Washington. Available at: [Link]
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Services. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Managing Hazardous Waste at Academic Laboratories Rulemaking. US Environmental Protection Agency. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. Available at: [Link]
-
OSHA Laboratory Standard. Compliancy Group. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know. TriHaz Solutions. Available at: [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. Available at: [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available at: [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. PubChem, National Institutes of Health. Available at: [Link]
-
Resource Conservation and Recovery Act. Wikipedia. Available at: [Link]
-
Summary of the Resource Conservation and Recovery Act. US Environmental Protection Agency. Available at: [Link]
-
4-(4-Fluorophenyl)piperidine | CAS#:37656-48-7. Chemsrc. Available at: [Link]
-
1-[(4-Fluorophenyl)methyl]-4-piperidylpiperidine. PubChem, National Institutes of Health. Available at: [Link]
-
4-(4-Fluorophenyl)piperidine. ChemBK. Available at: [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Understanding the Hazard Communication Standard (HCS) or "Right to Know" Law for Laboratory Professionals | Lab Manager [labmanager.com]
- 6. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 7. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 8. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 9. Summary of the Resource Conservation and Recovery Act | US EPA [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. safetypartnersinc.com [safetypartnersinc.com]
- 15. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 16. students.umw.edu [students.umw.edu]
- 17. compliancy-group.com [compliancy-group.com]
A Researcher's Guide to the Safe Handling of 4-[(4-Fluorophenyl)methylene]piperidine
As a novel compound at the forefront of research, 4-[(4-Fluorophenyl)methylene]piperidine demands a rigorous and informed approach to laboratory safety. This guide, compiled by senior application scientists, provides an in-depth framework for the safe handling, use, and disposal of this compound. Our focus is on empowering researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, the well-documented hazards of its structural precursors, such as piperidine and its derivatives, provide a solid foundation for establishing robust safety protocols. The piperidine moiety is known for its potential to cause skin and eye irritation, and in some cases, more severe corrosive injuries.[1][2] The introduction of a fluorinated phenyl group may also contribute to its toxicological profile. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are through skin contact, eye contact, and inhalation of aerosols or dust particles.[3] The following PPE is mandated for all procedures involving this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be tested to the EN 374 standard. | Prevents direct skin contact. Piperidine derivatives can cause skin irritation.[1][4] Always inspect gloves for degradation before use and replace them immediately if compromised.[5] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or procedures with a high splash risk, a chemical-resistant apron is recommended. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls, such as a fume hood, are not available or are insufficient to control exposure, especially when handling powders.[5] | Protects against the inhalation of harmful dust or aerosols.[3] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.[3]
Preparation and Use:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.[6]
Spill Management and Disposal:
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material to contain the substance.[6] For larger spills, follow your institution's emergency procedures.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and absorbent materials, in a designated hazardous waste container.[3] All waste must be handled in accordance with local, state, and federal regulations.[5]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls based on the scale of the operation.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
Piperidine - SAFETY DATA SHEET - Penta chemicals. Penta chemicals. Available at: [Link]
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. Available at: [Link]
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem. PubChem. Available at: [Link]
-
PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
